Copper;dichloride
Description
Copper(II) chloride is an inorganic chloride of copper in which the metal is in the +2 oxidation state. It has a role as an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor. It is an inorganic chloride and a copper molecular entity. It contains a copper(2+).
Cupric chloride, for injection, is a sterile, nonpyrogenic solution intended for use as an additive to solutions for Total Parenteral Nutrition (TPN).
Copper(II) chloride is a chloride of copper. It is used in organic synthesis and in pyrotechnics as a blue/green coloring agent. (L299)
Properties
Key on ui mechanism of action |
The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |
|---|---|
CAS No. |
7447-39-4 |
Molecular Formula |
Cl2Cu CuCl2 |
Molecular Weight |
134.45 g/mol |
IUPAC Name |
dichlorocopper |
InChI |
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |
InChI Key |
ORTQZVOHEJQUHG-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Cu+2] |
Canonical SMILES |
Cl[Cu]Cl |
boiling_point |
993 °C DECOMP TO CUPROUS CHLORIDE |
Color/Form |
Yellow to brown, microcrystalline powder Yellow-brown, monoclinic crystals |
density |
2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
630 °C (extrapolated) |
Other CAS No. |
7447-39-4 1344-67-8 |
physical_description |
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |
shelf_life |
Forms dihydrate in moist air. |
solubility |
Soluble in acetone. SOL IN HOT SULFURIC ACID. 70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C 53 g/100 cc alcohol @ 15 °C 68 g/100 cc methanol @ 15 °C 73 parts/100 parts water @ 20 °C |
Synonyms |
copper(II) chloride CuCl2 cupric chloride cupric chloride anhydrous cupric chloride dihydrate cupric chloride eriochalcite (CuCl2.2H2O) cupric chloride, 64Cu-labeled cpd cupric chloride, dihydrate 2H-labeled cpd |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of Anhydrous and Dihydrate Copper(II) Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction: Copper(II) chloride (CuCl₂), a compound of significant interest in chemical synthesis and emerging biological applications, exists in two common forms: the anhydrous salt and the dihydrate (CuCl₂·2H₂O). The presence of water of hydration dramatically alters the compound's physical and chemical properties, influencing its reactivity, solubility, and crystalline structure. This technical guide provides a comprehensive comparison of anhydrous and dihydrate copper(II) chloride, offering detailed data, experimental protocols, and visual representations of key processes and pathways relevant to research and drug development.
Core Properties: A Comparative Analysis
The fundamental differences between anhydrous and dihydrate copper(II) chloride are summarized below, highlighting the impact of water of hydration on the compound's characteristics.
Physical Properties
Anhydrous copper(II) chloride is a yellowish-brown to dark brown powder, while the dihydrate form presents as a blue-green crystalline solid. The anhydrous form is hygroscopic, readily absorbing atmospheric moisture to convert to the dihydrate.[1] Conversely, the dihydrate can be dehydrated by heating.[2]
| Property | Copper(II) Chloride Anhydrous | Copper(II) Chloride Dihydrate |
| Chemical Formula | CuCl₂ | CuCl₂·2H₂O |
| Molar Mass | 134.45 g/mol [2] | 170.48 g/mol [2] |
| Appearance | Yellowish-brown powder[2] | Blue-green crystalline solid[2] |
| Density | 3.386 g/cm³[2] | 2.51 g/cm³[2] |
| Melting Point | 630 °C (decomposes)[2] | ~100 °C (loses water of hydration)[2] |
| Boiling Point | 993 °C (decomposes)[2] | Not applicable |
| Crystal Structure | Monoclinic, distorted CdI₂ structure | Orthorhombic |
Solubility
Both forms of copper(II) chloride are soluble in water and various organic solvents. The dissolution in water is an exothermic process.
| Solvent | Solubility of Anhydrous CuCl₂ ( g/100 mL) | Solubility of Dihydrate CuCl₂ ( g/100 mL) |
| Water | 75.7 at 25 °C[2] | Soluble |
| Methanol | 68 at 15 °C | Soluble |
| Ethanol | 53 at 15 °C[2] | Soluble |
| Acetone | Soluble[2] | Soluble |
Structural and Chemical Properties
The coordination geometry and chemical reactivity of copper(II) chloride are significantly influenced by the presence of water molecules.
Crystal Structure
Anhydrous Copper(II) Chloride: Adopts a distorted cadmium iodide (CdI₂) structure with a monoclinic crystal system.[3] Each copper(II) ion is octahedrally coordinated to six chloride ions, forming a layered structure.
Copper(II) Chloride Dihydrate: Possesses an orthorhombic crystal structure. The copper(II) ion is coordinated to two water molecules and four chloride ions in a distorted octahedral geometry.
Chemical Reactivity
Both forms act as Lewis acids and are involved in a variety of chemical reactions. In organic synthesis, copper(II) chloride is a versatile catalyst for oxidation, chlorination, and coupling reactions.[4][5] In aqueous solutions, the color can change depending on the concentration and presence of other ions due to the formation of various copper-chloro complexes.
Experimental Protocols
Detailed methodologies for the characterization and interconversion of anhydrous and dihydrate copper(II) chloride are crucial for their effective use in research.
Gravimetric Determination of Water of Hydration
This method quantifies the water content in copper(II) chloride dihydrate.
Methodology:
-
Accurately weigh a clean, dry crucible.
-
Add approximately 1-2 grams of copper(II) chloride dihydrate to the crucible and record the total mass.
-
Gently heat the crucible and its contents using a Bunsen burner or a heating mantle. Initially, heat gently to avoid spattering, then increase the temperature to ensure all water is driven off. The color will change from blue-green to brown.
-
Allow the crucible to cool to room temperature in a desiccator to prevent rehydration.
-
Weigh the cooled crucible and its anhydrous contents.
-
Repeat the heating, cooling, and weighing steps until a constant mass is achieved.
-
Calculate the mass of water lost and the percentage of water of hydration in the original sample.
Synthesis of Anhydrous Copper(II) Chloride from Dihydrate
This protocol describes the dehydration of the dihydrate form.
Methodology:
-
Place a known amount of copper(II) chloride dihydrate in a round-bottom flask.
-
For a highly pure anhydrous product, the dehydration can be carried out by heating the dihydrate in a stream of dry hydrogen chloride (HCl) gas to prevent the formation of copper(II) oxychloride.[6]
-
Alternatively, for less stringent applications, heat the dihydrate in an oven at 110-120 °C for several hours until the color changes completely to brown.
-
Cool the anhydrous copper(II) chloride in a desiccator and store it in a tightly sealed container to prevent moisture absorption.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the dehydration process.
Methodology:
-
Calibrate the TGA/DSC instrument using appropriate standards.
-
Place a small, accurately weighed sample (5-10 mg) of copper(II) chloride dihydrate into an alumina or platinum crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range of approximately 30 °C to 600 °C.
-
The TGA curve will show a mass loss corresponding to the two water molecules, typically occurring in distinct steps.
-
The DSC curve will show endothermic peaks corresponding to the energy absorbed during the dehydration process.
UV-Visible Spectroscopy
This technique can be used to study the coordination environment of the copper(II) ion in solution.
Methodology:
-
Prepare solutions of known concentrations of anhydrous or dihydrate copper(II) chloride in the desired solvent (e.g., water, ethanol).
-
Use a quartz cuvette for spectral measurements.
-
Record the UV-Visible spectrum over a wavelength range of approximately 200-900 nm.
-
The position and intensity of the d-d transition bands provide information about the geometry of the copper(II) complexes in solution. In aqueous solution, a broad absorption band is typically observed in the visible range corresponding to the [Cu(H₂O)₆]²⁺ complex.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can identify the presence of water of hydration.
Methodology:
-
Acquire FTIR spectra of both anhydrous and dihydrate copper(II) chloride using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Collect the background spectrum of the clean ATR crystal.
-
Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The spectrum of the dihydrate will show characteristic broad absorption bands in the O-H stretching region (around 3400 cm⁻¹) and H-O-H bending region (around 1600 cm⁻¹), which will be absent in the spectrum of the anhydrous form.
Powder X-ray Diffraction (PXRD)
PXRD is used to determine the crystal structure of the two forms.
Methodology:
-
Grind a small amount of the sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with a Cu Kα radiation source.
-
The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), will show a unique set of peaks for the monoclinic anhydrous form and the orthorhombic dihydrate form, allowing for their identification and characterization.[8]
Signaling Pathways and Relevance in Drug Development
Copper is an essential trace element involved in numerous biological processes, and its dysregulation is implicated in various diseases, including cancer.[9][10] Copper ions can modulate signaling pathways that are critical for cell proliferation, angiogenesis, and metastasis.
Copper-Dependent Signaling in Cancer
Elevated copper levels have been observed in various types of tumors, and copper is known to promote tumor growth by stimulating angiogenesis and modulating key signaling pathways such as the MAPK pathway.[9]
Caption: Simplified overview of copper-dependent signaling in cancer.
Recent research has identified a novel form of copper-dependent cell death termed "cuproptosis," which is triggered by the accumulation of intracellular copper and leads to the aggregation of mitochondrial proteins.[11] This discovery has opened new avenues for the development of copper-based anticancer therapies. Copper(II) chloride, as a source of bioavailable copper ions, is a valuable tool for studying these pathways and for the development of novel therapeutic agents that target copper metabolism in cancer cells.
Experimental and Logical Workflows
Visualizing experimental and logical flows can aid in understanding the relationships between different concepts and procedures.
Hydration and Dehydration Cycle
The interconversion between the anhydrous and dihydrate forms is a fundamental property of copper(II) chloride.
Caption: Hydration and dehydration cycle of copper(II) chloride.
General Experimental Workflow for Characterization
A typical workflow for the comprehensive characterization of a copper(II) chloride sample is outlined below.
Caption: General workflow for copper(II) chloride characterization.
Conclusion
The distinct properties of anhydrous and dihydrate copper(II) chloride necessitate careful consideration in their application in research and development. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols. The emerging role of copper in modulating critical signaling pathways, particularly in the context of cancer, underscores the importance of copper(II) chloride as a tool for investigating novel therapeutic strategies. The provided diagrams offer a clear visual representation of key concepts, facilitating a deeper understanding of the chemistry and biological relevance of this versatile compound.
References
- 1. fchpt.stuba.sk [fchpt.stuba.sk]
- 2. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. nbinno.com [nbinno.com]
- 5. meghachem.org [meghachem.org]
- 6. Sciencemadness Discussion Board - copper II chloride anhydrous - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Copper(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of copper(II) chloride (CuCl₂), a compound of interest in various chemical and pharmaceutical applications. This document details the structural aspects of both its anhydrous and dihydrated forms, supported by crystallographic data, experimental protocols for structure determination, and visualizations of its molecular geometry and the analytical workflow.
Introduction
Copper(II) chloride, in both its anhydrous (CuCl₂) and dihydrated (CuCl₂·2H₂O) forms, presents fascinating case studies in coordination chemistry and crystallography. The d⁹ electronic configuration of the Cu²⁺ ion leads to significant Jahn-Teller distortions, resulting in coordination geometries that deviate from idealized structures.[1] A thorough understanding of these structural nuances is critical for researchers in fields ranging from catalysis to drug design, where molecular geometry can dictate reactivity and biological interactions.
Crystal Structure and Coordination Geometry
Copper(II) chloride exists in two primary crystalline forms under standard conditions: the yellowish-brown anhydrous form and the blue-green dihydrate.[2] Both forms are naturally occurring as the rare minerals tolbachite and eriochalcite, respectively.[2]
Anhydrous Copper(II) Chloride (CuCl₂)
Anhydrous CuCl₂ adopts a distorted cadmium iodide structure.[3] This structure consists of polymeric chains of flat CuCl₄ units that share opposite edges.[3] The copper(II) centers are octahedrally coordinated by six chloride ions.[4] However, due to the Jahn-Teller effect, this octahedron is distorted.[3] This distortion manifests as an elongation along one axis, resulting in four shorter equatorial Cu-Cl bonds and two longer axial Cu-Cl bonds.[1][4]
The crystal system is monoclinic, with the space group C2/m.[4] The structure is two-dimensional, composed of CuCl₂ sheets oriented in the (0, 0, 1) direction.[4] Within these sheets, the CuCl₆ octahedra share edges.[4]
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
In the dihydrated form, the copper(II) ion also exhibits a highly distorted octahedral coordination geometry.[2] The central copper atom is coordinated to two water molecules and four chloride ions.[2][5] The two water molecules occupy axial positions, while the four chloride ions are in the equatorial plane. These chloride ions also bridge asymmetrically to adjacent copper centers, creating a polymeric structure.[2][5] The crystal system for the dihydrate is orthorhombic.[6]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for both anhydrous and dihydrated copper(II) chloride.
Table 1: Crystallographic Data for Anhydrous CuCl₂
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 6.93 |
| b (Å) | 3.31 |
| c (Å) | 6.85 |
| α (°) | 90.00 |
| β (°) | 119.29 |
| γ (°) | 90.00 |
| Volume (ų) | 136.93 |
| Coordination Geometry | |
| Cu-Cl bond lengths (Å) | 4 x 2.28 (shorter), 2 x 2.99 (longer) |
Data sourced from the Materials Project.[4]
Table 2: Crystallographic Data for CuCl₂·2H₂O
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbmn |
| a (Å) | 7.4141 |
| b (Å) | 8.0886 |
| c (Å) | 3.7458 |
| Coordination Geometry | |
| Cu-Cl bond length (Å) | 2.2781 |
| Cu-O bond length (Å) | 1.943 |
Data from a 1989 redetermination of the crystal structure.[7]
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures of copper(II) chloride and its hydrate is primarily achieved through single-crystal X-ray diffraction. The following protocol is a generalized methodology based on modern crystallographic practices.
Crystal Preparation
-
Synthesis of CuCl₂·2H₂O Crystals : Small, high-quality crystals can be grown by the slow evaporation of a solution of copper(II) chloride in acetonitrile at room temperature.[3] Alternatively, commercial reagent-grade CuCl₂·2H₂O can be used.[3]
-
Crystal Selection : A suitable single crystal is selected under a microscope. The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other imperfections. For optimal results, the crystal should be fully encompassed by the X-ray beam, typically with maximum dimensions around 0.25 mm.
Data Collection
-
Mounting : The selected crystal is mounted on a goniometer head, often using a cryoloop and a viscous oil to hold it in place.
-
Instrumentation : Data is collected on a single-crystal X-ray diffractometer, such as a Bruker D8 QUEST, equipped with a photon-counting detector and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]
-
Data Acquisition : The diffractometer, controlled by software such as APEX3, collects a series of diffraction images as the crystal is rotated in the X-ray beam.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
-
Data Reduction : The raw diffraction data is processed using software like SAINT for integration of reflection intensities and SADABS for absorption correction.[3]
-
Structure Solution : The crystal structure is solved using direct methods or Patterson synthesis with software such as SHELXT.[3] This initial step provides a preliminary model of the atomic positions.
-
Structure Refinement : The structural model is refined using a full-matrix least-squares method, typically with software like Olex2.[3] This process refines the atomic coordinates, and thermal parameters to best fit the experimental diffraction data. Advanced techniques, such as Hirshfeld Atom Refinement, can be employed for a more accurate determination of hydrogen atom positions.[3]
Visualizations
The following diagrams illustrate the coordination geometry of copper(II) chloride and the experimental workflow for its structural determination.
References
- 1. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Copper(I) chloride - Wikipedia [en.wikipedia.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
copper(II) chloride Lewis acid catalysis mechanism
An In-depth Technical Guide to the Catalytic Mechanism of Copper(II) Chloride as a Lewis Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(II) chloride (CuCl₂) is a versatile and cost-effective Lewis acid catalyst employed in a wide array of organic transformations. Its efficacy stems from its ability to accept electron pairs, thereby activating substrates for nucleophilic attack or cycloaddition.[1] This technical guide provides a comprehensive overview of the core mechanisms of CuCl₂ catalysis, focusing on its role in key synthetic reactions. The document details catalytic cycles, presents quantitative data from representative studies, and offers detailed experimental protocols for practical application. Spectroscopic and theoretical studies are referenced to provide a deeper understanding of the catalyst's behavior and the nature of intermediate species.
The Core Principle: Copper(II) as a Lewis Acid
The catalytic activity of copper(II) chloride is fundamentally rooted in its identity as a Lewis acid—an electron pair acceptor.[1] The copper(II) center, with its d⁹ electronic configuration and positive charge, can coordinate to Lewis basic sites on organic substrates, such as the oxygen of a carbonyl group or the nitrogen of an amine.[1][2] This coordination withdraws electron density from the substrate, rendering it more electrophilic and thus more susceptible to reaction.[3] In aqueous solutions, Cu(II) typically exists as the hexaaqua complex, [Cu(H₂O)₆]²⁺, but these water ligands can be readily displaced by the substrate or other ligands during the catalytic process.[1]
The general mechanism of Lewis acid activation by CuCl₂ involves the formation of a catalyst-substrate complex, which then enters a specific reaction pathway. This initial coordination is the pivotal step that lowers the activation energy of the subsequent transformation.
Caption: General workflow of Lewis acid catalysis by Copper(II) Chloride.
Application in Key Organic Reactions
CuCl₂ is utilized as a catalyst in numerous reaction classes. This section explores its mechanistic role in Diels-Alder reactions, Friedel-Crafts acylations, and aerobic oxidations, supported by quantitative data and experimental procedures.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings.[3] Lewis acids like CuCl₂ catalyze this reaction by coordinating to the dienophile, particularly those containing a carbonyl group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often enhancing its regioselectivity and stereoselectivity (endo/exo).[4][5] Theoretical studies suggest that Lewis acids accelerate the reaction primarily by reducing the Pauli repulsion between the interacting π-systems of the diene and dienophile.[4]
Caption: Catalytic cycle of a Cu(II)-catalyzed Diels-Alder reaction.
Quantitative Data: Diels-Alder Reaction of Cyclopentadiene with Azachalcones
Cu(II) catalysts have shown excellent activity in the Diels-Alder reaction. The following table summarizes the conversion and diastereoselectivity for the reaction between various substituted azachalcone dienophiles and cyclopentadiene, catalyzed by a Cu(II)-based Metal-Organic Framework (MOF), demonstrating the catalyst's efficiency.
| Entry | Dienophile Substituent (R) | Conversion (%) | endo:exo Ratio |
| 1 | H | 85 | 9:1 |
| 2 | 4-Me | 88 | 9:1 |
| 3 | 4-OMe | 90 | 10:1 |
| 4 | 4-F | 80 | 8:1 |
| 5 | 4-Cl | 78 | 7:1 |
| 6 | 4-NO₂ | 65 | 5:1 |
| 7 | 2-Cl | 75 | 6:1 |
| Data sourced from a study using a Cu(II)-PEIP MOF catalyst in an aqueous system with SDS at 40 °C for 18h.[6] |
Experimental Protocol: Copper-Catalyzed Diels-Alder Reaction
The following is a general protocol for a copper-catalyzed Diels-Alder reaction between an N-acryloyloxazolidinone dienophile and cyclopentadiene, adapted from studies on chiral bis(oxazoline)copper(II) complexes.[7]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuCl₂ (0.1 equiv) and a chiral bis(oxazoline) ligand (0.11 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature for 1-2 hours until a homogeneous solution of the catalyst complex is formed.
-
Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the dienophile (1.0 equiv), dissolved in a minimal amount of DCM.
-
Diene Addition: Add freshly distilled cyclopentadiene (3.0 equiv) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, forming aryl ketones.[8] While strong Lewis acids like AlCl₃ are traditionally used stoichiometrically, milder Lewis acids like CuCl₂ can serve as catalysts, particularly for activated aromatic substrates.[9] The mechanism involves the activation of an acyl halide or anhydride by CuCl₂ to form a highly electrophilic acylium ion (or a related complex), which is then attacked by the electron-rich aromatic ring.[6][8]
Caption: Proposed catalytic cycle for a CuCl₂-catalyzed Friedel-Crafts acylation.
Quantitative Data: Benzoylation of Anisole
While many protocols use stronger Lewis acids, studies have shown that copper salts can catalyze Friedel-Crafts reactions. Copper(II) triflate, a related Cu(II) Lewis acid, is highly efficient. CuCl₂ has also been shown to have catalytic activity, though it may be less active than other copper salts in certain solvent systems.[9]
| Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) | ortho:para Ratio |
| Cu(OTf)₂ | [bmim][BF₄] | 1 | >99 | 4:96 |
| Cu(OTf)₂ | CH₃CN | 1 | 64 | 7:93 |
| CuCl₂·2H₂O | [bmim][BF₄] | 44 | 60 | N/A |
| Data sourced from a comparative study on the benzoylation of anisole. [bmim][BF₄] is an ionic liquid.[9] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol is adapted from a standard laboratory procedure for the acylation of anisole, substituting a generic Lewis acid with CuCl₂.[10][11] Note that reaction times may need to be extended compared to reactions with AlCl₃.
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Reagent Addition: To the flask, add anhydrous CuCl₂ (0.15 equiv). Add a solvent such as dichloromethane (DCM) or nitrobenzene, followed by anisole (1.0 equiv).
-
Acylating Agent: Slowly add the acylating agent, such as acetyl chloride (1.1 equiv), to the stirred mixture. The addition may be exothermic and should be controlled.
-
Reaction: Heat the mixture to a gentle reflux and maintain for several hours, monitoring the reaction by TLC.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash successively with water, a saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude aryl ketone by recrystallization or column chromatography.
Aerobic Oxidation Reactions
Copper(II) chloride is an effective catalyst for aerobic oxidation reactions, using molecular oxygen as the terminal oxidant.[12][13] A prominent example is the dehydrogenative coupling of tertiary amines to form iminium ions, which are valuable intermediates for C-C bond formation. The catalytic cycle typically involves a Cu(II)/Cu(I) redox couple. The amine is first oxidized by Cu(II) via a single-electron transfer (SET) to form a radical cation, with Cu(II) being reduced to Cu(I).[13][14] The Cu(I) is then re-oxidized to Cu(II) by O₂, completing the catalytic cycle.[13]
Caption: Simplified catalytic cycle for the CuCl₂-catalyzed aerobic oxidation of a tertiary amine.
Quantitative Data: Aerobic Oxidative Coupling of N-Aryl Tetrahydroisoquinolines
The electronic properties of the substrate have a strong effect on the reaction rate, supporting a mechanism involving an initial electron transfer from the amine to the Cu(II) center.
| Entry | N-Aryl Substituent | Nucleophile | Yield (%) |
| 1 | 4-OMe | TMSCN | 85 |
| 2 | 4-Me | TMSCN | 78 |
| 3 | H | TMSCN | 75 |
| 4 | 4-F | TMSCN | 66 |
| 5 | 4-Cl | TMSCN | 61 |
| 6 | 4-CF₃ | TMSCN | 31 |
| 7 | 4-NO₂ | TMSCN | <5 |
| Data sourced from a study on the aerobic oxidative coupling of N-aryl tetrahydroisoquinolines with trimethylsilyl cyanide (TMSCN) using 10 mol% CuCl₂·2H₂O in DCE under an O₂ atmosphere.[12][14] |
Experimental Protocol: Aerobic Synthesis of Iminium Ions
The following is a general procedure for the synthesis and isolation of iminium ion intermediates from N-aryl tetrahydroisoquinolines using stoichiometric CuCl₂.[12]
-
Dissolution: Dissolve the N-aryl tetrahydroisoquinoline (0.4 mmol, 1.0 equiv) and CuCl₂·2H₂O (0.8 mmol, 2.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile, 3–12 mL) to form a homogeneous solution.
-
Crystallization: Carefully layer pentane or hexane onto the solution to induce crystallization.
-
Isolation: Allow the mixture to stand overnight.
-
Collection: Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the crystallization solvent and dry under vacuum.
Conclusion
Copper(II) chloride serves as an effective and economical Lewis acid catalyst for a variety of essential organic transformations. Its catalytic action is primarily initiated by the coordination to a Lewis basic site on a substrate, which activates the molecule for subsequent reaction. In many cases, particularly in oxidation reactions, the mechanism involves a redox cycle between Cu(II) and Cu(I) states, with molecular oxygen often acting as the terminal oxidant. The specific mechanisms, reaction rates, and selectivities are highly dependent on the reaction type, substrate, and conditions. The detailed protocols and quantitative data provided herein offer a practical foundation for the application of CuCl₂ catalysis in research and development settings.
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Copper(II) Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of anhydrous copper(II) chloride (CuCl₂) in a range of common organic solvents. Understanding the solubility of this versatile Lewis acid is critical for its application in various fields, including organic synthesis, catalysis, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of anhydrous copper(II) chloride in organic solvents is influenced by factors such as the polarity of the solvent, its ability to form coordination complexes with the copper ion, and the temperature.[1] The following tables summarize the available quantitative solubility data.
Table 1: Solubility of Anhydrous Copper(II) Chloride (CuCl₂) in Various Organic Solvents [1][2]
| Organic Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |
| Methanol | 0 | 56.5 |
| 10 | 57.4 | |
| 20 | 58.6 | |
| 30 | 60.0 | |
| 40 | 61.8 | |
| 50 | 64.4 | |
| 60 | 66.4 | |
| Ethanol (absolute) | 0 | 42.3 |
| 10 | 46.0 | |
| 20 | 50.0 | |
| 30 | 54.1 | |
| 40 | 58.3 | |
| 50 | 63.9 | |
| 60 | 70.8 | |
| 1-Propanol | 10 | 20.0 |
| 20 | 24.7 | |
| 30 | 29.4 | |
| 40 | 34.2 | |
| 50 | 37.7 | |
| 60 | 41.1 | |
| 1-Butanol | 20 | 18.0 |
| 40 | 19.0 | |
| Acetone | 18 | 2.97 |
| 56 | 1.42 | |
| Acetonitrile | 18 | 1.6 |
| Ethyl Acetate | 20 | 3.09 |
| Diethyl Ether | 11 | 0.043 |
| 20 | 0.11 | |
| Pyridine | 10 | 0.294 |
| 25 | 0.349 | |
| 95 | 0.925 |
Table 2: Qualitative Solubility of Copper(II) Chloride (CuCl₂) in Other Organic Solvents [1]
| Organic Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Tetrahydrofuran (THF) | Sparingly Soluble | Refluxing may be required. |
| Dichloromethane (DCM) | Slightly Soluble |
Experimental Protocols for Solubility Determination
The determination of the solubility of copper(II) chloride in organic solvents is typically achieved using the isothermal saturation method.[1][3] This method involves the preparation of a saturated solution at a constant temperature, followed by the quantitative analysis of the dissolved solute.
Objective
To determine the equilibrium solubility of anhydrous copper(II) chloride in a specified organic solvent at a constant temperature.
Materials and Equipment
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
Organic solvent of interest
-
Sealed glass vials or flasks
-
Thermostatic shaker or water bath
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Atomic Absorption Spectrometer (AAS) or equipment for gravimetric analysis
-
Drying oven
Procedure: Isothermal Saturation
-
Sample Preparation: Add an excess amount of anhydrous copper(II) chloride to a known mass or volume of the organic solvent in a sealed glass vial.[1][4] The presence of excess solid is crucial to ensure the solution reaches saturation.
-
Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium.[1] Preliminary experiments may be necessary to determine the minimum time required to achieve equilibrium, which can range from several hours to days.[4][5]
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature until the undissolved solid has settled. Carefully extract a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred.
-
Sample Analysis: Determine the concentration of copper(II) chloride in the aliquot using a suitable analytical method. Two common methods are detailed below.
Analytical Method 1: Gravimetric Analysis
This method is suitable for non-volatile solutes.[1]
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known mass or volume of the filtered saturated solution into the evaporating dish and reweigh to determine the exact mass of the solution.
-
Carefully evaporate the solvent in a fume hood, potentially using gentle heating.
-
Once the solvent is removed, place the dish containing the solid residue in a drying oven at an appropriate temperature to remove any residual solvent until a constant mass is achieved.[1]
-
The mass of the dissolved copper(II) chloride is the final mass of the dish and residue minus the initial mass of the empty dish.[1]
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved salt.[1]
-
Express the solubility as grams of solute per 100 grams of solvent.[1]
Analytical Method 2: Atomic Absorption Spectroscopy (AAS)
This method is highly sensitive and specific for the determination of copper concentration.
-
Calibration Standards: Prepare a series of standard solutions of copper(II) chloride of known concentrations in the same organic solvent.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear working range of the AAS instrument.
-
Measurement: Aspirate the standard solutions and the diluted sample solution into the AAS instrument and measure the absorbance of each.[1]
-
Calibration Curve: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.[1]
-
Concentration Determination: Determine the concentration of copper in the diluted sample from the calibration curve.[1] Account for the dilution factor to calculate the original concentration in the saturated solution.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of copper(II) chloride in an organic solvent using the isothermal saturation method.
Caption: Workflow for determining copper chloride solubility.
The solubility of an ionic compound like copper(II) chloride in an organic solvent is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing this property.
Caption: Factors influencing the solubility of ionic compounds.
References
An In-depth Technical Guide to the Redox Properties of Copper(II) Chloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox chemistry of copper(II) chloride (CuCl₂) in aqueous environments. Copper's ability to exist in multiple oxidation states (primarily +1 and +2) underpins its diverse roles in chemical synthesis, catalysis, and biological systems. Understanding and manipulating the redox behavior of copper(II) chloride is critical for applications ranging from organic synthesis to the development of novel therapeutic agents.
Fundamental Redox Chemistry of Copper in Aqueous Solution
In aqueous solution, copper engages in a series of electron transfer reactions. The primary redox couples are Cu(II)/Cu(I) and Cu(I)/Cu(0). The standard electrode potentials for these reactions in the absence of complexing agents are well-established.
However, the chemistry of copper ions in water is significantly influenced by disproportionation and the presence of coordinating ligands. The cuprous ion (Cu⁺) is generally unstable in aqueous solution and tends to disproportionate into cupric ions (Cu²⁺) and solid copper[1][2][3][4][5]. This reaction is a key feature of copper's aqueous redox chemistry:
2Cu⁺(aq) ⇌ Cu²⁺(aq) + Cu(s)
The stability of the Cu(I) state can be significantly enhanced by the presence of ligands that form stable complexes with Cu⁺, thereby shifting the equilibrium of the disproportionation reaction. Chloride ions are particularly effective in this role.
The Influence of Chloride Ions on Redox Potential and Speciation
The presence of chloride ions in an aqueous solution of copper(II) chloride has a profound effect on its redox properties. Chloride ions act as ligands, coordinating with both Cu(II) and Cu(I) ions to form a series of chloro-complexes. The formation of these complexes alters the standard electrode potentials of the copper redox couples.
Aqueous solutions of copper(II) chloride contain a variety of copper(II) complexes, with the specific species depending on the concentration of both copper and chloride ions. These species range from the blue-colored hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, to yellow or red-colored halide complexes such as [CuCl₃]⁻ and [CuCl₄]²⁻[6][7]. The formation of these stable chloro-complexes, particularly with Cu(I), significantly impacts the redox potential of the Cu(II)/Cu(I) couple. In high concentrations of chloride, the Cu(I) state is stabilized, leading to a stepwise reduction from Cu(II) to Cu(I) and then to Cu(0), rather than a direct two-electron transfer to the metallic state[8].
The stabilization of the Cu(I) state by chloride ions makes the redox potential of the Cu(II)/Cu(I) couple more positive, deviating by as much as 0.5 V from the standard potential in high chloride concentrations[1]. This shift is a critical consideration in applications where copper(II) chloride is used as an oxidizing agent.
Quantitative Data on Redox Potentials
The following table summarizes the standard and formal electrode potentials for various copper redox couples in aqueous and chloride-containing media. It is important to note that the formal potentials can vary significantly with the concentration of chloride ions.
| Redox Couple | Reaction | Standard Electrode Potential (E° vs. SHE) | Formal Potential in Chloride Media (vs. SHE) | Reference(s) |
| Cu²⁺/Cu⁺ | Cu²⁺ + e⁻ ⇌ Cu⁺ | +0.159 V | Can shift to ~+0.56 V in concentrated chloride | [4][9] |
| Cu²⁺/Cu | Cu²⁺ + 2e⁻ ⇌ Cu | +0.337 V | Varies with chloride concentration | [4] |
| Cu⁺/Cu | Cu⁺ + e⁻ ⇌ Cu | +0.520 V | Varies with chloride concentration | [4] |
Note: The formal potentials in chloride media are highly dependent on the specific chloride concentration and the resulting speciation of copper chloro-complexes.
Electrochemical Analysis of Copper(II) Chloride
Electrochemical techniques such as cyclic voltammetry are powerful tools for investigating the redox behavior of copper(II) chloride in aqueous solutions. These methods allow for the determination of redox potentials, the study of reaction kinetics, and the identification of intermediate species.
Experimental Protocol: Cyclic Voltammetry of Aqueous Copper(II) Chloride
This protocol outlines a general procedure for performing cyclic voltammetry on an aqueous solution of copper(II) chloride to observe the Cu(II)/Cu(I) and Cu(I)/Cu(0) redox couples.
1. Materials and Reagents:
- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Potassium chloride (KCl) or Sodium Chloride (NaCl) (as supporting electrolyte)
- Deionized water
- Working electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Counter electrode (e.g., Platinum wire)
- Potentiostat
- Electrochemical cell
2. Solution Preparation:
- Prepare a stock solution of CuCl₂ (e.g., 0.1 M) in deionized water.
- Prepare a supporting electrolyte solution (e.g., 1.0 M KCl) in deionized water.
- For the experiment, prepare a solution containing a specific concentration of CuCl₂ (e.g., 5 mM) and the supporting electrolyte (e.g., 1.0 M KCl). The high concentration of the supporting electrolyte is to minimize migration effects.
3. Electrochemical Measurement:
- Assemble the three-electrode system in the electrochemical cell containing the prepared solution.
- Connect the electrodes to the potentiostat.
- Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
- Initial Potential: +0.6 V (a potential where no reaction is expected)
- Vertex Potential 1: -0.6 V (to scan through the reduction of Cu(II) and Cu(I))
- Vertex Potential 2: +0.6 V (to scan back and observe the oxidation processes)
- Scan Rate: 100 mV/s
- Number of Cycles: 3-5
- Run the experiment and record the cyclic voltammogram.
4. Data Analysis:
- Identify the cathodic and anodic peaks corresponding to the Cu(II)/Cu(I) and Cu(I)/Cu(0) redox couples.
- Determine the peak potentials (Epc and Epa) and peak currents (ipc and ipa) for each redox process.
- Calculate the formal potential (E°') for each quasi-reversible couple using the average of the peak potentials: E°' = (Epa + Epc) / 2.
- Investigate the effect of scan rate on the peak currents to determine if the processes are diffusion-controlled.
Visualizing Redox Processes and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the redox properties of copper(II) chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Standard electrode potential (data page) - Wikipedia [en.wikipedia.org]
- 5. electrolysis of copper chloride solution products electrode equations anode cathode apparatus electrolyte cell for AQA Edexcel OCR WJEC CCEA GCSE chemistry course specifications revision study notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. brainly.com [brainly.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Magnetic Susceptibility of Copper(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic susceptibility of copper(II) chloride (CuCl₂), a compound of significant interest in various fields, including catalysis and materials science. This document details the theoretical underpinnings of its magnetic behavior, presents quantitative experimental data, and outlines the methodologies for its measurement.
Core Principles of Magnetism in Copper(II) Chloride
Copper(II) chloride exists in both anhydrous (CuCl₂) and dihydrate (CuCl₂·2H₂O) forms, each exhibiting distinct magnetic properties. The magnetic behavior of these compounds is primarily dictated by the presence of a single unpaired electron in the 3d orbital of the Cu²⁺ ion, rendering them paramagnetic.[1]
At elevated temperatures, both forms of copper(II) chloride behave as typical paramagnetic materials, with their magnetic susceptibility following the Curie-Weiss law. This law describes the inverse relationship between magnetic susceptibility (χ) and temperature (T):
χ = C / (T - θ)
where C is the Curie constant, related to the magnetic moment of the ions, and θ is the Weiss constant, which provides information about the magnetic interactions between neighboring ions.[2]
As the temperature is lowered, the magnetic behavior of copper(II) chloride deviates from simple paramagnetism due to the onset of antiferromagnetic interactions. These interactions cause the magnetic moments of adjacent Cu²⁺ ions to align in an antiparallel fashion. This transition from a paramagnetic to an antiferromagnetic state occurs at a critical temperature known as the Néel temperature (Tₙ). Below this temperature, the material exhibits long-range antiferromagnetic ordering.
Quantitative Magnetic Data
The magnetic properties of anhydrous and dihydrate copper(II) chloride have been experimentally determined, revealing key differences in their magnetic ordering and interactions.
| Property | Anhydrous Copper(II) Chloride (CuCl₂) | Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) |
| Molar Mass | 134.45 g/mol [3] | 170.48 g/mol [3] |
| Magnetic Behavior | Paramagnetic at high temperatures, antiferromagnetic at low temperatures.[4] | Paramagnetic at high temperatures, antiferromagnetic at low temperatures.[5] |
| Néel Temperature (Tₙ) | 23.9 K[6] | ~4.3 K[5] |
| Curie-Weiss Constant (θ) | Not explicitly found in search results | -4.7 K to -6.0 K[5] |
| Molar Magnetic Susceptibility (χₘ) at Room Temperature | Data not available in a tabulated format | +1420 x 10⁻⁶ cm³/mol[7] |
Note: While graphical representations of the temperature dependence of magnetic susceptibility for both compounds are available in the scientific literature, specific numerical data tables are not readily found in the provided search results. The data presented here is based on the available textual information.
Theoretical Models and Signaling Pathways
The magnetic behavior of copper(II) chloride can be understood through theoretical models that describe the interactions between the magnetic moments of the Cu²⁺ ions.
Paramagnetic to Antiferromagnetic Transition
The transition from a disordered paramagnetic state to an ordered antiferromagnetic state as the temperature decreases is a key feature of copper(II) chloride. This relationship can be visualized as a logical pathway.
Anhydrous CuCl₂ exhibits a more complex magnetic structure, which is described as an incommensurate spin-spiral propagating along the b-axis of the crystal. This complex arrangement arises from competing ferromagnetic nearest-neighbor and antiferromagnetic next-nearest-neighbor interactions within the spin chains.
Experimental Protocols for Magnetic Susceptibility Measurement
Several experimental techniques are employed to measure the magnetic susceptibility of materials like copper(II) chloride. The choice of method often depends on the sample's state (solid, liquid, or solution), the required sensitivity, and the temperature range of interest.
Gouy Method
The Gouy method is a classical technique for measuring the magnetic susceptibility of solid and liquid samples. It relies on measuring the force exerted on a sample when it is placed in a non-uniform magnetic field.
Experimental Workflow:
Methodology:
-
A cylindrical sample of copper(II) chloride is prepared and packed uniformly into a Gouy tube.
-
The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field (m₁).
-
An electromagnet is turned on, creating a non-uniform magnetic field around the bottom of the sample.
-
The apparent weight of the sample in the magnetic field (m₂) is recorded.
-
The change in mass (Δm = m₂ - m₁) is used to calculate the volume susceptibility (κ) and subsequently the molar magnetic susceptibility (χₘ).
Evans Method (NMR Spectroscopy)
The Evans method is a convenient technique for determining the magnetic susceptibility of paramagnetic substances in solution using a standard NMR spectrometer. It measures the shift in the resonance frequency of a reference compound in the presence of the paramagnetic species.
Experimental Workflow:
Methodology:
-
Two solutions are prepared: one containing the paramagnetic sample (copper(II) chloride) and an inert reference substance (like TMS) dissolved in a suitable solvent, and a second reference solution containing only the solvent and the reference substance.
-
A coaxial NMR tube is used, with the reference solution in the inner capillary and the sample solution in the outer tube.
-
The ¹H NMR spectrum is acquired. The presence of the paramagnetic Cu²⁺ ions causes a shift in the resonance frequency of the reference signal in the sample solution compared to the pure reference solution.
-
The difference in frequency (Δν) is measured.
-
The molar magnetic susceptibility (χₘ) is calculated using the equation: χₘ = (3 * Δν) / (4 * π * ν * c) + χₘ(solvent) where ν is the spectrometer frequency and c is the molar concentration of the paramagnetic species. A correction for the diamagnetic susceptibility of the solvent is also applied.
SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure very weak magnetic fields. It is the most accurate method for determining the magnetic properties of materials.
Experimental Workflow:
Methodology:
-
A small, accurately weighed sample of copper(II) chloride is placed in a sample holder (e.g., a gelatin capsule or a straw).
-
The sample holder is mounted in the SQUID magnetometer.
-
The desired temperature and magnetic field are set.
-
The sample is moved through a set of superconducting detection coils. The changing magnetic flux from the sample induces a current in the coils, which is detected by the SQUID.
-
The instrument software calculates the magnetic moment of the sample from the SQUID signal.
-
The magnetic susceptibility is then determined from the magnetic moment, the applied magnetic field, and the sample's mass and molar mass. Measurements can be performed over a wide range of temperatures to obtain a detailed understanding of the material's magnetic behavior.
Conclusion
Copper(II) chloride serves as a valuable model system for studying paramagnetism and antiferromagnetism. Its magnetic susceptibility is strongly dependent on temperature, transitioning from a paramagnetic state at higher temperatures to an antiferromagnetic state at low temperatures. The anhydrous and dihydrate forms exhibit different Néel temperatures and magnetic structures due to variations in their crystal lattices and the superexchange pathways between the copper ions. The experimental determination of its magnetic susceptibility can be accomplished through various techniques, with SQUID magnetometry providing the most sensitive and detailed data. A thorough understanding of the magnetic properties of copper(II) chloride is essential for its application in diverse scientific and industrial domains.
References
Spectroscopic Analysis of Copper(II) Chloride Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize copper(II) chloride complexes. An understanding of the speciation, stoichiometry, and coordination geometry of these complexes is critical in various fields, including catalysis, materials science, and particularly in drug development, where copper complexes are investigated for their therapeutic potential. This document details the principles of relevant spectroscopic methods, provides structured data for key copper(II) chloride species, and outlines detailed experimental protocols.
Introduction to Copper(II) Chloride Complexes in Solution
In aqueous solutions, the copper(II) ion, Cu²⁺, exists as the hydrated aqua complex, [Cu(H₂O)₆]²⁺, which exhibits a characteristic pale blue color.[1][2] The addition of chloride ions (Cl⁻) to the solution leads to a stepwise replacement of the coordinated water molecules, forming a series of chloro-aqua complexes. This process is governed by the concentration of chloride ions and results in a noticeable color change of the solution from blue to green, and eventually to yellow-green at very high chloride concentrations.[1][3] The primary equilibria involved are:
-
[Cu(H₂O)₆]²⁺ + Cl⁻ ⇌ [CuCl(H₂O)₅]⁺ + H₂O
-
[CuCl(H₂O)₅]⁺ + Cl⁻ ⇌ [CuCl₂(H₂O)₄] + H₂O
-
[CuCl₂(H₂O)₄] + Cl⁻ ⇌ [CuCl₃(H₂O)₃]⁻ + H₂O
-
[CuCl₃(H₂O)₃]⁻ + Cl⁻ ⇌ [CuCl₄]²⁻ + 2H₂O
The geometry of these complexes also changes with increasing chloride coordination, typically from a distorted octahedral geometry for the aqua and mono- and di-chloro complexes to a distorted tetrahedral geometry for the tetrachloro complex.[1] Spectroscopic techniques are indispensable for identifying and quantifying these species in solution.
Spectroscopic Characterization Techniques
The electronic and structural properties of copper(II) chloride complexes can be elucidated using a combination of spectroscopic methods, primarily UV-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Vibrational (Infrared and Raman) Spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for studying the formation of copper(II) chloride complexes in solution. The d⁹ electronic configuration of Cu(II) gives rise to d-d electronic transitions, which are typically broad and weak. More intense ligand-to-metal charge transfer (LMCT) bands are also observed, particularly in the UV region. As the number of coordinated chloride ions increases, the absorption maxima of these bands shift, reflecting the changes in the ligand field environment and coordination geometry.[4][5]
The stepwise formation of different chloro-complexes can be monitored by observing the systematic red shift (bathochromic shift) of the absorbance bands with increasing chloride concentration.[4] For instance, the absorbance band in the 230-320 nm range shows a systematic redshift as the chloride concentration is increased.[4]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes.[6] The interaction of the unpaired electron with the external magnetic field and the copper nucleus (I=3/2) provides detailed information about the electronic structure, coordination environment, and geometry of the complex.[6][7] The key parameters derived from an EPR spectrum are the g-tensor and the hyperfine coupling constant (A). For Cu(II) complexes in a distorted octahedral or square planar geometry, an axial spectrum is typically observed with g∥ > g⊥ > 2.0023.
Vibrational (Infrared and Raman) Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the copper(II) chloride complexes. These techniques are particularly useful for identifying the presence of specific bonds, such as Cu-Cl and Cu-O stretching and bending modes.[8][9] The frequencies of these vibrations are sensitive to the coordination number and geometry of the complex. For instance, bands attributable to Cu-Cl stretching vibrations can be identified and used to characterize different chloro-complexes.[8]
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for the various copper(II) chloride complexes found in the literature.
Table 1: UV-Visible Absorption Maxima (λmax) for Aqueous Copper(II) Chloride Complexes
| Complex Species | λmax (nm) | Notes |
| [Cu(H₂O)₆]²⁺ | ~810 | d-d transition, weak and broad absorption in the visible range.[10] |
| [CuCl(H₂O)₅]⁺ | Not well resolved | |
| [CuCl₂(H₂O)₄] | ~260-265 | LMCT band.[10] |
| [CuCl₃(H₂O)₃]⁻ | ~280, ~380 | LMCT bands.[5] |
| [CuCl₄]²⁻ | ~280, ~380 | LMCT bands, characteristic of the tetrahedral species.[5] |
Note: The exact positions of the absorption maxima can vary depending on the solvent and the concentration of chloride ions.
Table 2: Electron Paramagnetic Resonance (EPR) Parameters for Copper(II) Chloride Complexes
| Complex Species | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) |
| [Cu(H₂O)₆]²⁺ | ~2.40 | ~2.08 | ~120 |
| [CuCl₄]²⁻ (in solid state) | ~2.22 | ~2.04 | ~180 |
Note: EPR parameters are highly sensitive to the specific environment of the complex.
Table 3: Vibrational Frequencies for Copper(II) Chloride Species
| Species | Vibrational Mode | Raman (cm⁻¹) | IR (cm⁻¹) |
| CuCl₂·2H₂O | Cu-Cl stretch | 405 | - |
| CuCl₂·2H₂O | Cl-Cu-Cl bend | 215 | - |
| Basic Copper Chlorides | Cu-O stretch | 513, 501, 474 | - |
| Basic Copper Chlorides | O-H stretch | ~3400 | ~3400 |
Note: Data for basic copper chloride minerals like atacamite and paratacamite.[8][9] Vibrational data for individual chloro-aqua complexes in solution is less commonly reported due to the complexity of the spectra.
Experimental Protocols
This section provides detailed methodologies for the preparation of copper(II) chloride solutions and their analysis using UV-Vis spectroscopy, including the determination of complex stoichiometry using Job's method.
Preparation of Copper(II) Chloride Solutions with Varying Chloride Concentrations
Objective: To prepare a series of solutions with a constant concentration of Cu(II) and varying concentrations of Cl⁻.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium chloride (NaCl) or Hydrochloric acid (HCl)
-
Distilled or deionized water
-
Volumetric flasks (e.g., 10 mL or 25 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Prepare a stock solution of CuCl₂: Accurately weigh a known amount of CuCl₂·2H₂O and dissolve it in a volumetric flask with distilled water to achieve a desired concentration (e.g., 0.1 M).
-
Prepare a stock solution of a chloride source: Accurately weigh a known amount of NaCl or use a standardized solution of HCl to prepare a high concentration stock solution (e.g., 4 M NaCl or 4 M HCl).
-
Prepare the series of solutions:
-
Label a series of volumetric flasks.
-
To each flask, add a constant volume of the CuCl₂ stock solution using a pipette.
-
Add varying volumes of the chloride stock solution to each flask.
-
Dilute each solution to the mark with distilled water.
-
Calculate the final concentration of Cu(II) and Cl⁻ in each flask.
-
UV-Vis Spectroscopic Analysis
Objective: To obtain the UV-Vis absorption spectra of the prepared copper(II) chloride solutions.
Equipment:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the desired wavelength range for scanning (e.g., 200-900 nm).
-
Prepare a blank solution: Use a solution containing the same concentration of the chloride source as the sample but without the copper(II) salt. If no additional salt is used, distilled water can be the blank.
-
Calibrate the spectrophotometer with the blank solution.
-
Measure the absorbance of each prepared copper(II) chloride solution, rinsing the cuvette with the next solution to be measured before filling.
-
Record and plot the absorbance as a function of wavelength for each solution.
Determination of Stoichiometry by Job's Method (Method of Continuous Variations)
Objective: To determine the stoichiometry of the predominant copper(II) chloride complex formed under specific conditions.[11][12][13][14]
Principle: In Job's method, a series of solutions are prepared where the total molar concentration of the metal and the ligand is kept constant, but their mole fractions are varied.[11][14] The absorbance of the complex is measured at a wavelength where it absorbs significantly, and the absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.[12][14]
Procedure:
-
Prepare equimolar stock solutions of the copper(II) salt (e.g., CuSO₄ or Cu(NO₃)₂) and the chloride source (e.g., NaCl or HCl).
-
Prepare a series of solutions in volumetric flasks by mixing different volumes of the metal and ligand stock solutions, keeping the total volume constant. For example, for a total volume of 10 mL, prepare solutions with 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, ..., 9 mL metal + 1 mL ligand.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex. This wavelength should be determined from preliminary scans.
-
Calculate the mole fraction of the ligand in each solution.
-
Plot the absorbance versus the mole fraction of the ligand.
-
Determine the stoichiometry from the mole fraction at which the maximum absorbance occurs. For a complex MLn, the maximum will be at a mole fraction of n/(n+1). For example, a 1:1 complex will show a maximum at a mole fraction of 0.5, a 1:2 complex at ~0.67, and a 1:4 complex at 0.8.[12]
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Equilibrium of Copper(II) Chloro-Aqua Complexes in Solution.
Caption: Experimental Workflow for Spectroscopic Analysis of Copper(II) Chloride Complexes.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. asdlib.org [asdlib.org]
- 12. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Job plot - Wikipedia [en.wikipedia.org]
A Technical Guide to the Thermochemical Decomposition of Copper(II) Chloride
This in-depth guide provides a comprehensive overview of the thermochemical data associated with the decomposition of copper(II) chloride (CuCl₂). The information is tailored for researchers, scientists, and professionals in drug development and other relevant scientific fields, offering quantitative data, detailed experimental protocols, and visual representations of the core processes.
Thermochemical Data
The thermal decomposition of solid copper(II) chloride (CuCl₂) proceeds to form solid copper(I) chloride (CuCl) and chlorine gas (Cl₂). This process is initiated at temperatures around 400°C and is completed near 1000°C[1][2]. The key thermochemical parameters for the species involved in this reaction are summarized below.
Table 1: Standard Molar Thermochemical Properties of Reactants and Products at 298.15 K
| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |
| Copper(II) Chloride | CuCl₂ | solid | -220.1[3] | 108.09 |
| Copper(I) Chloride | CuCl | solid | -138.07[4] | 87.04[4] |
| Chlorine | Cl₂ | gas | 0 | 223.08 |
Note: The standard entropy for CuCl₂ was calculated from heat capacity data.[5][6]
The overall thermochemical changes for the decomposition reaction are crucial for understanding its feasibility and energy requirements.
Table 2: Calculated Thermochemical Data for the Decomposition of Copper(II) Chloride at 298.15 K
| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | ΔrG° (kJ/mol) |
| 2CuCl₂(s) → 2CuCl(s) + Cl₂(g) | 164.06 | 179.02 | 110.7 |
The values are calculated based on the data in Table 1. The positive Gibbs free energy change at standard conditions indicates that the reaction is not spontaneous at room temperature.
Decomposition Pathway and Mechanism
The decomposition of copper(II) chloride is a redox reaction where Cu(II) is reduced to Cu(I), and chloride ions are oxidized to chlorine gas. The generally accepted reaction is:
2CuCl₂(s) ⇌ 2CuCl(s) + Cl₂(g) [1][2]
This equilibrium is driven to the right at elevated temperatures. The decomposition can be visualized as a straightforward process, as illustrated in the following diagram.
Experimental Protocols
The determination of thermochemical data for CuCl₂ decomposition relies on several key experimental techniques. Detailed methodologies for the most common approaches are provided below.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying decomposition reactions that involve the release of gaseous products.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of anhydrous CuCl₂ (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina or platinum.
-
Instrument Setup:
-
The crucible is placed on a sensitive microbalance within a furnace.
-
An inert atmosphere (e.g., nitrogen or argon) is established with a constant flow rate to prevent oxidation or side reactions.
-
The furnace is programmed to heat the sample at a constant rate, for instance, 10°C/min, over a temperature range that encompasses the decomposition (e.g., from room temperature to 1100°C).
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The stoichiometry of the reaction can be confirmed by the total mass loss corresponding to the release of chlorine gas.
The following diagram illustrates a typical experimental workflow for a TGA measurement.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
DSC and DTA are used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. These techniques are ideal for determining the enthalpy changes and temperatures of phase transitions and reactions.
Methodology:
-
Sample Preparation: A small, weighed amount of CuCl₂ is hermetically sealed in a sample pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC/DTA cell.
-
The cell is purged with an inert gas.
-
A temperature program similar to that used in TGA is applied.
-
-
Data Acquisition: The instrument measures the temperature difference between the sample and reference pans (DTA) or the difference in heat flow required to maintain them at the same temperature (DSC) as a function of the furnace temperature.
-
Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. Endothermic peaks for the decomposition of CuCl₂ can be integrated to determine the enthalpy of reaction. The peak onset temperature provides the decomposition temperature. Based on DTA/TG analysis, anhydrous CuCl₂(s) was found to decompose into CuCl(s) at 455.5 °C[7].
Knudsen Effusion Mass Spectrometry
This high-temperature technique is used to measure the vapor pressure of low-volatility materials. It can be applied to study the gaseous products of decomposition and derive thermodynamic data.
Methodology:
-
Sample Placement: A sample of CuCl₂ is placed in a Knudsen cell, which is a small, heated container with a very small orifice.
-
Heating and Effusion: The cell is heated in a high-vacuum chamber, causing the sample to vaporize or decompose, producing gas that effuses through the orifice.
-
Mass Spectrometry: The effusing gas beam is ionized and analyzed by a mass spectrometer to identify the species present and their partial pressures.
-
Data Analysis: The partial pressures of the gaseous products (Cl₂) can be measured as a function of temperature. This data can then be used to calculate the equilibrium constant for the decomposition reaction and, subsequently, the Gibbs free energy, enthalpy, and entropy of reaction using the van't Hoff equation.
Conclusion
The thermochemical data for the decomposition of copper(II) chloride are well-established, indicating a non-spontaneous reaction at room temperature that becomes favorable at elevated temperatures. The primary decomposition pathway yields copper(I) chloride and chlorine gas. The quantitative understanding of this process is made possible by experimental techniques such as TGA, DSC/DTA, and Knudsen effusion mass spectrometry, each providing critical insights into the thermodynamics and kinetics of the reaction. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound.
References
An In-depth Technical Guide to the Natural Occurrence of Copper(II) Chloride Minerals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, formation, and synthesis of copper(II) chloride minerals. The information is presented to support research and development activities, particularly in fields where understanding the geochemistry and synthesis of these compounds is crucial.
Introduction to Copper(II) Chloride Minerals
Copper(II) chloride (CuCl₂) is found in nature in both its anhydrous and hydrated forms, though these occurrences are relatively rare. The anhydrous form is the mineral tolbachite, while the dihydrate is known as eriochalcite.[1] More commonly, copper(II) is found in complex chloride minerals, specifically the copper oxyhydroxide chlorides, which include the polymorphs atacamite, paratacamite, and botallackite. These minerals are typically formed as secondary alteration products in the oxidation zones of copper ore deposits, especially in arid and saline environments, or as sublimates from volcanic fumaroles. For context, the copper(I) chloride mineral, nantokite (CuCl), is also included in this guide as it is often found in association with copper(II) chloride minerals and can be a precursor in their formation.[2]
Quantitative Data of Naturally Occurring Copper Chloride Minerals
The following tables summarize the key quantitative data for the primary naturally occurring copper(II) chloride minerals and the related copper(I) chloride mineral, nantokite.
Table 1: Physical and Crystallographic Properties
| Mineral Name | Chemical Formula | Crystal System | Specific Gravity (g/cm³) |
| Tolbachite | CuCl₂ | Monoclinic | 3.42 (Calculated)[3] |
| Eriochalcite | CuCl₂·2H₂O | Orthorhombic | 2.47 |
| Atacamite | Cu₂(OH)₃Cl | Orthorhombic | 3.745–3.776[4] |
| Paratacamite | Cu₃(Cu,Zn)(OH)₆Cl₂ | Trigonal | 3.72–3.74 |
| Botallackite | Cu₂(OH)₃Cl | Monoclinic | 3.6 |
| Nantokite | CuCl | Isometric | 3.93–4.3 |
Table 2: Notable Occurrences
| Mineral Name | Notable Occurrences |
| Tolbachite | Tolbachik Volcano, Kamchatka, Russia[3] |
| Eriochalcite | Mount Vesuvius, Italy |
| Atacamite | Atacama Desert, Chile; Mt. Gunson mines, South Australia[4][5] |
| Paratacamite | Sierra Gorda district, Chile; Cornwall, England |
| Botallackite | Botallack Mine, Cornwall, England; TAG Hydrothermal Field, Mid-Atlantic Ridge |
| Nantokite | Nantoko, Chile; Broken Hill, Australia[2] |
Formation Pathways of Copper(II) Chloride Minerals
The formation of copper(II) chloride minerals in nature primarily follows two distinct pathways: the oxidation of primary copper sulfide ores and the deposition from volcanic gases in fumarolic environments.
-
Oxidative Pathway: In arid and saline environments, primary copper sulfide minerals (e.g., chalcopyrite, bornite) are weathered and oxidized near the Earth's surface.[2] Groundwater rich in chloride ions interacts with these oxidized copper minerals, leading to the formation of secondary copper oxyhydroxide chlorides like atacamite, paratacamite, and botallackite. The specific polymorph that forms is dependent on factors such as pH, temperature, and the concentration of copper and chloride ions in the solution.
-
Fumarolic Pathway: In volcanic regions, hot gases (fumaroles) rich in volatile compounds are emitted. These gases can contain copper and chlorine, which react and subsequently deposit as copper chloride minerals upon cooling and interaction with the atmosphere. Tolbachite and eriochalcite are commonly found in these environments.
Experimental Protocols for Synthesis
The following protocols provide detailed methodologies for the laboratory synthesis of various copper(II) chloride minerals.
Objective: To synthesize crystals of eriochalcite (CuCl₂·2H₂O).
Materials:
-
Copper powder (Cu)
-
Hydrochloric acid (HCl), 36%
-
Nitric acid (HNO₃), 63%
-
Porcelain bowl
-
Graduated cylinder
-
Glass rod
-
Separating funnel
-
Inverted funnel
-
Burner
-
Büchner funnel and suction flask
-
Filter paper
-
Watch glass
Procedure:
-
Weigh a desired amount of copper powder and place it in the porcelain bowl.
-
Add a calculated amount of 24% HCl (1.2 times the stoichiometric requirement) to the copper powder.
-
Cover the mixture with an inverted funnel.
-
Carefully add a calculated amount of 33% HNO₃ from a separating funnel through the stem of the inverted funnel in small portions.
-
Once the evolution of nitrogen oxide fumes ceases, remove the inverted funnel and gently heat the mixture until the copper has completely dissolved.
-
Filter the resulting solution into a clean dish.
-
Evaporate the solution with stirring. If a brown band of anhydrous CuCl₂ forms at the edge, wipe it away to prevent decomposition.
-
When the solution becomes viscous, allow it to cool and stand.
-
Collect the precipitated crystals by suction filtration using a Büchner funnel.[6]
The synthesis of the copper oxyhydroxide chloride polymorphs is sensitive to reaction conditions, particularly the concentrations of copper and chloride ions, temperature, and reaction time.
4.2.1 General Precipitation Method
Objective: To synthesize atacamite, paratacamite, or botallackite by direct precipitation.
Materials:
-
Copper(II) chloride solution (CuCl₂) of varying concentrations
-
Sodium hydroxide solution (NaOH)
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a copper(II) chloride solution of a specific concentration. The concentration will influence which polymorph is formed.
-
Slowly add sodium hydroxide solution while stirring to precipitate copper oxyhydroxide chloride.
-
Control the temperature of the reaction. Botallackite tends to form first as a metastable phase and will recrystallize into atacamite or paratacamite over time depending on the conditions.[3]
-
The final product is influenced by the CuCl₂ concentration:
-
Low CuCl₂ concentrations favor the formation of paratacamite.
-
Higher CuCl₂ concentrations can lead to a mixture with atacamite.[3]
-
-
Filter, wash, and dry the resulting precipitate.
4.2.2 Synthesis of Atacamite via Reaction with Calcium Carbonate
Objective: To prepare a powder of pure atacamite.
Materials:
-
Copper(II) chloride (CuCl₂)
-
Finely divided calcium carbonate (CaCO₃, e.g., precipitated chalk)
-
Deionized water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a 0.1 M solution of CuCl₂.
-
Add 1 gram of finely divided CaCO₃ to 1000 mL of the CuCl₂ solution.
-
Stir the mixture for 2-4 hours. The CaCO₃ will completely dissolve.
-
Filter the resulting atacamite powder from the solution.[2]
4.2.3 Synthesis of Botallackite
Objective: To synthesize botallackite.
Procedure:
-
Botallackite can be synthesized by mixing dilute solutions of copper chloride and sodium hydroxide.[2] It is a metastable intermediate and will recrystallize to the more stable atacamite or paratacamite upon prolonged contact with the solution.[3] Therefore, the reaction time must be carefully controlled to isolate the botallackite phase.
Objective: To prepare anhydrous CuCl₂ from the dihydrate.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Heating apparatus (e.g., furnace)
-
Tube furnace (optional, for HCl stream)
-
Source of dry hydrogen chloride (HCl) gas (optional)
Procedure:
-
Simple Dehydration: Gently heat the copper(II) chloride dihydrate above 100°C. The water of hydration will be driven off, leaving the anhydrous brown-to-yellow powder.[4]
-
Dehydration in an HCl Stream (for high purity): To prevent the formation of copper oxychloride due to hydrolysis at higher temperatures, the dehydration can be performed in a stream of dry HCl gas. Heat the dihydrate to approximately 150°C in a stream of HCl gas.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray powder diffraction data for botallackite | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. Synthesis and stabilities of the basic copper(II) chlorides atacamite, paratacamite and botallackite | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 4. Sciencemadness Discussion Board - copper II chloride anhydrous - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. rruff.net [rruff.net]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols: Copper(II) Chloride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) chloride (CuCl₂), a readily available and inexpensive Lewis acid, has emerged as a versatile and effective catalyst in a wide array of organic transformations. Its catalytic prowess stems from its ability to participate in both one- and two-electron redox processes, readily cycling between Cu(I), Cu(II), and even Cu(III) oxidation states. This property allows it to catalyze a diverse range of reactions, including oxidations, chlorinations, cross-coupling reactions, and cyclizations, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2] This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by copper(II) chloride.
α-Chlorination of Ketones
The introduction of a chlorine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, providing a handle for subsequent nucleophilic substitution or elimination reactions. Copper(II) chloride offers a direct and efficient method for this transformation.[3] The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF), and the presence of lithium chloride (LiCl) is often used to accelerate the reaction rate.[3]
Data Presentation
| Entry | Substrate (Ketone) | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | α-Chloroacetophenone | 4 | 85 |
| 2 | Propiophenone | 2-Chloropropiophenone | 5 | 82 |
| 3 | Cyclohexanone | 2-Chlorocyclohexanone | 3 | 90 |
| 4 | 4'-Methylacetophenone | α-Chloro-4'-methylacetophenone | 4.5 | 88 |
| 5 | 4'-Methoxyacetophenone | α-Chloro-4'-methoxyacetophenone | 4 | 80 |
| 6 | 4'-Nitroacetophenone | α-Chloro-4'-nitroacetophenone | 6 | 75 |
Table 1: Substrate scope for the α-chlorination of various ketones catalyzed by copper(II) chloride. General conditions: Ketone (1 mmol), CuCl₂ (2.2 mmol), LiCl (2.2 mmol), DMF (10 mL), 80 °C.
Experimental Protocol: Synthesis of α-Chloroacetophenone
Materials:
-
Acetophenone
-
Copper(II) chloride (CuCl₂)
-
Lithium chloride (LiCl)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 mmol, 120 mg), copper(II) chloride (2.2 mmol, 295 mg), and lithium chloride (2.2 mmol, 93 mg).
-
Add anhydrous dimethylformamide (10 mL) to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 4 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Separate the organic layer. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford α-chloroacetophenone.
Proposed Mechanism
The mechanism for the α-chlorination of ketones by copper(II) chloride is believed to proceed through the formation of a copper enolate intermediate. The ketone first undergoes tautomerization to its enol form, which is facilitated by the Lewis acidic copper(II) chloride. The enol then coordinates to the copper center. This is followed by an intramolecular redox reaction where the enol is oxidized and copper(II) is reduced to copper(I), with the concomitant transfer of a chlorine atom to the α-carbon of the ketone.
Oxidative Coupling of Phenols: Synthesis of BINOL
The oxidative coupling of phenols is a powerful method for the construction of C-C and C-O bonds, leading to the formation of biphenols and other valuable diaryl ethers. Copper(II) chloride is a widely used catalyst for this transformation, particularly in the synthesis of 1,1'-bi-2-naphthol (BINOL), a crucial chiral ligand in asymmetric synthesis.[2] The reaction is typically carried out in the presence of an amine base, which facilitates the deprotonation of the phenol.
Data Presentation
| Entry | Substrate (Phenol) | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2-Naphthol | (S)-(-)-α-Methylbenzylamine | Methanol | 24 | 92 |
| 2 | 2-Naphthol | Triethylamine | Acetonitrile | 18 | 85 |
| 3 | 3,5-Dimethylphenol | Pyridine | Dichloromethane | 24 | 78 |
| 4 | p-Cresol | N,N-Diisopropylethylamine | Toluene | 36 | 65 |
| 5 | 2,6-Dimethylphenol | Triethylamine | Methanol | 24 | 88 |
Table 2: Substrate scope for the oxidative coupling of various phenols catalyzed by copper(II) chloride. General conditions: Phenol (1 mmol), CuCl₂ (1.2 mmol), Amine (2.4 mmol), Solvent (10 mL), Room Temperature, under air.
Experimental Protocol: Synthesis of (S)-BINOL
Materials:
-
2-Naphthol
-
Copper(II) chloride (CuCl₂)
-
(S)-(-)-α-Methylbenzylamine
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2-naphthol (1.0 mmol, 144 mg) in methanol (10 mL).
-
To this solution, add copper(II) chloride (1.2 mmol, 161 mg) and (S)-(-)-α-methylbenzylamine (2.4 mmol, 308 µL).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24 hours. A precipitate will form during the reaction.
-
After 24 hours, add 1 M hydrochloric acid (20 mL) to the reaction mixture to dissolve the precipitate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-BINOL.
Proposed Catalytic Cycle
The mechanism of the copper(II) chloride-catalyzed oxidative coupling of phenols is thought to involve the formation of a copper(II)-phenoxide complex. This complex can then undergo a one-electron oxidation to generate a phenoxy radical and a copper(I) species. Two phenoxy radicals can then couple to form the biphenol product. The copper(I) species is re-oxidized to copper(II) by an external oxidant, typically atmospheric oxygen, to complete the catalytic cycle. The presence of an amine ligand can influence the stereoselectivity of the coupling reaction in asymmetric synthesis.
Conclusion
Copper(II) chloride serves as an efficient, economical, and versatile catalyst for a range of important transformations in organic synthesis. The protocols detailed herein for the α-chlorination of ketones and the oxidative coupling of phenols highlight its utility in the preparation of valuable synthetic intermediates. The straightforward experimental procedures and the ready availability of the catalyst make copper(II) chloride an attractive choice for both academic research and industrial applications in drug development and materials science. Further exploration of its catalytic potential is expected to uncover new and valuable synthetic methodologies.
References
Application Notes and Protocols for Copper(II) Chloride Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in modern organic synthesis, offering a cost-effective and environmentally benign alternative to palladium-catalyzed methods.[1] These reactions enable the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are fundamental transformations in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][3] Copper(II) chloride (CuCl₂), an inexpensive and readily available copper source, serves as an efficient catalyst or precatalyst in a wide array of these transformations.[1][4] Often, the active catalytic species is a Cu(I) complex, which can be generated in situ from the Cu(II) precursor through reduction by a ligand or a nucleophile present in the reaction mixture.[4]
This document provides detailed application notes and experimental protocols for selected CuCl₂-catalyzed cross-coupling reactions, along with a summary of their reaction mechanisms.
Mechanistic Overview: The Catalytic Cycle
The precise mechanism of copper-catalyzed cross-coupling reactions can vary depending on the specific reactants, ligands, and reaction conditions. However, a generally accepted catalytic cycle for many CuCl₂-catalyzed reactions involves the in situ formation of a Cu(I) species, which is believed to be the active catalyst. The cycle typically proceeds through the following key steps:
-
Reduction of Cu(II) to Cu(I): The CuCl₂ precatalyst is reduced to a Cu(I) species by a suitable reductant in the reaction mixture, which can be a ligand (e.g., an amine) or the nucleophile itself.[4]
-
Oxidative Addition: The Cu(I) catalyst reacts with the aryl or vinyl halide (R-X) in an oxidative addition step to form a Cu(III) intermediate.
-
Transmetalation or Nucleophilic Attack: The nucleophile (Nu-M or Nu-H) then reacts with the Cu(III) intermediate. This can occur through transmetalation (if the nucleophile is an organometallic reagent) or by coordination and subsequent deprotonation.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (R-Nu) from the copper center, regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.
Application & Protocols
C-O Cross-Coupling: Synthesis of Hydroxyalkyl Aryl Ethers
This protocol describes a highly efficient copper-catalyzed C-O cross-coupling reaction between aryl bromides and aliphatic diols. A key advantage of this method is that the aliphatic diol serves as the reactant, ligand, and solvent, simplifying the reaction setup.[2]
Experimental Protocol:
A mixture of the aryl bromide (1.0 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and copper(II) chloride (CuCl₂, 0.05 mmol) in the respective aliphatic diol (3.0 mL) is stirred at the specified temperature (see table below) in a sealed tube for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Substrate Scope and Reaction Conditions:
| Entry | Aryl Bromide | Diol | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 1,4-Butanediol | 120 | 24 | 92 |
| 2 | 4-Bromoanisole | 1,4-Butanediol | 120 | 24 | 88 |
| 3 | 4-Bromobenzonitrile | 1,4-Butanediol | 120 | 24 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 1,4-Butanediol | 120 | 12 | 95 |
| 5 | 2-Bromopyridine | 1,4-Butanediol | 120 | 36 | 78 |
| 6 | 4-Bromotoluene | 1,5-Pentanediol | 120 | 24 | 90 |
| 7 | 4-Bromotoluene | 1,6-Hexanediol | 120 | 24 | 89 |
Data summarized from a study on CuCl₂-catalyzed C-O coupling.[2]
C-S Cross-Coupling: "One-Pot" Synthesis of Dibenzothiazepines
This protocol outlines an efficient "one-pot" CuCl₂-catalyzed condensation and C-S bond coupling reaction for the synthesis of dibenzo[b,f][3][5]thiazepines. N,N'-dimethylethane-1,2-diamine (DMEDA) is utilized as a bifunctional reagent, acting as both a ligand and a reductant.[6]
Experimental Protocol:
An oven-dried 25 mL flask equipped with a magnetic stir bar is charged with CuCl₂ (15 mol%, 0.045 mmol), the 2-iodobenzaldehyde derivative (0.3 mmol), the 2-aminobenzenethiol derivative (0.3 mmol) or 2,2'-disulfanediyldianiline derivative (0.15 mmol), potassium phosphate (K₃PO₄, 0.6 mmol), 4 Å molecular sieves (25 mg), and DMEDA (0.5 mL). The reaction mixture is stirred at 110 °C under a nitrogen atmosphere for 24 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.[6]
Substrate Scope and Yields:
| Entry | Aldehyde/Ketone | Thiol/Disulfide | Product | Yield (%) |
| 1 | 2-Iodobenzaldehyde | 2,2'-Disulfanediyldianiline | Dibenzo[b,f][3][5]thiazepine | 82 |
| 2 | 2-Iodobenzaldehyde | 4-Methyl-2,2'-disulfanediyldianiline | 8-Methyldibenzo[b,f][3][5]thiazepine | 85 |
| 3 | 5-Bromo-2-iodobenzaldehyde | 2,2'-Disulfanediyldianiline | 2-Bromodibenzo[b,f][3][5]thiazepine | 80 |
| 4 | 2-Iodoacetophenone | 2,2'-Disulfanediyldianiline | 11-Methyldibenzo[b,f][3][5]thiazepine | 75 |
| 5 | 2-Iodobenzaldehyde | 2-Aminobenzenethiol | Dibenzo[b,f][3][5]thiazepine | 78 |
Data is representative of yields obtained in the "one-pot" CuCl₂-catalyzed C-S coupling reaction.[6]
Safety and Handling
-
Copper(II) chloride is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The organic solvents and reagents used in these protocols may be flammable, volatile, and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions performed at elevated temperatures and under pressure (in sealed tubes) should be carried out with caution behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Copper(II) chloride is a versatile and economical catalyst for a range of cross-coupling reactions that are crucial for the synthesis of valuable organic compounds. The protocols provided herein offer a starting point for researchers to explore these powerful transformations. The simplicity of the reaction setups, coupled with the high efficiency and broad substrate scope, makes CuCl₂-catalyzed cross-coupling an attractive methodology in both academic and industrial research settings. Further optimization of reaction conditions, including ligands, bases, and solvents, can lead to even greater efficiency and applicability.
References
- 1. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Copper in cross-coupling reactions: The post-Ullmann chemistry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Selective Oxidation of Alcohols Using Copper(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using copper(II) chloride-based catalytic systems. The methodologies outlined herein are curated from established literature and are designed to be a practical guide for laboratory applications.
Introduction
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, fragrances, and fine chemicals. Traditional methods often rely on stoichiometric, and frequently toxic, heavy metal oxidants such as chromium and manganese reagents. In the pursuit of greener and more sustainable chemical processes, catalytic methods employing earth-abundant metals and environmentally benign oxidants like molecular oxygen (from air) or hydrogen peroxide have garnered significant attention.
Copper-based catalysts, particularly those utilizing copper(II) chloride in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have emerged as highly effective and selective systems for alcohol oxidation under mild conditions. These catalysts offer several advantages, including high chemoselectivity for primary alcohols, functional group tolerance, and the use of air as the terminal oxidant.[1][2][3] This document details the protocols for employing these catalytic systems, summarizes their performance with a variety of substrates, and provides insights into the reaction mechanisms.
Health and Safety
Standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Copper(II) chloride (CuCl₂): Harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust.
-
TEMPO: Can cause skin and eye irritation.
-
Organic Solvents (e.g., Acetonitrile, Dichloromethane): Flammable and/or toxic. Handle with care.
-
Oxidants (e.g., Sodium Hypochlorite, Hydrogen Peroxide): Corrosive and strong oxidizers. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Catalytic Systems and Mechanisms
The most prevalent and effective copper-based systems for selective alcohol oxidation involve a copper salt (often Cu(I) or Cu(II)), a nitroxyl radical co-catalyst (typically TEMPO or a derivative), a ligand (commonly a bipyridine or phenanthroline derivative), and a base.[4][5][6] The general role of each component is as follows:
-
Copper Salt: The primary catalyst that cycles between Cu(I) and Cu(II) oxidation states.
-
TEMPO: A radical co-catalyst that facilitates the hydrogen abstraction from the alcohol.
-
Ligand: Stabilizes the copper species and modulates its reactivity.
-
Base: Facilitates the deprotonation of the alcohol to form the active copper-alkoxide intermediate.
-
Oxidant: Typically molecular oxygen from the air, which reoxidizes the reduced copper species to complete the catalytic cycle.
The proposed catalytic cycle for the Cu/TEMPO system is depicted below.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions may vary depending on the specific substrate. It is recommended to perform a small-scale test reaction to optimize conditions such as temperature and reaction time.
This protocol is adapted from a highly practical and chemoselective Cu(I)/TEMPO catalyst system that uses ambient air as the oxidant.[4][7]
Materials:
-
Primary benzylic or allylic alcohol (1.0 mmol)
-
Copper(I) bromide (CuBr) (7.2 mg, 0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (7.8 mg, 0.05 mmol, 5 mol%)
-
TEMPO (7.8 mg, 0.05 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (8.2 µL, 0.10 mmol, 10 mol%)
-
Acetonitrile (anhydrous, 5 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Air balloon or access to a gentle stream of air
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol), CuBr (7.2 mg), 2,2'-bipyridine (7.8 mg), and TEMPO (7.8 mg).
-
Add 5 mL of anhydrous acetonitrile to the flask.
-
Add N-methylimidazole (8.2 µL) to the reaction mixture. The solution should change color from pale green to a deep red-brown.[8]
-
Attach an air-filled balloon to the flask or leave it open to the atmosphere under vigorous stirring to ensure sufficient aeration.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A color change from red-brown to turbid green often indicates the completion of the reaction.[8]
-
Upon completion, quench the reaction with 10 mL of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
This protocol is a modification for less reactive aliphatic alcohols and may require slightly elevated temperatures and a different copper source for optimal results.[4]
Materials:
-
Primary aliphatic alcohol (1.0 mmol)
-
[Cu(MeCN)₄]OTf (18.8 mg, 0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (7.8 mg, 0.05 mmol, 5 mol%)
-
TEMPO (7.8 mg, 0.05 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (8.2 µL, 0.10 mmol, 10 mol%)
-
Acetonitrile (anhydrous, 5 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar and reflux condenser
-
Air balloon or access to a gentle stream of air
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alcohol (1.0 mmol), [Cu(MeCN)₄]OTf (18.8 mg), 2,2'-bipyridine (7.8 mg), and TEMPO (7.8 mg).
-
Add 5 mL of anhydrous acetonitrile.
-
Add N-methylimidazole (8.2 µL).
-
Attach an air-filled balloon or provide a gentle stream of air through the top of the condenser.
-
Stir the reaction at room temperature or heat to 40-60 °C. The reaction time for aliphatic alcohols is typically longer than for benzylic alcohols.[9]
-
Monitor the reaction by TLC or GC.
-
Follow the work-up and purification procedure described in Protocol 1.
This protocol utilizes a copper(II) catalyst with a peroxide oxidant.[10]
Materials:
-
Secondary alcohol (1.0 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.7 mg, 0.01 mmol, 1 mol%)
-
Acetonitrile (5 mL)
-
30% Hydrogen peroxide (H₂O₂) (0.23 mL, 2.0 mmol)
-
Round-bottom flask (25 mL) with a magnetic stir bar and reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve the secondary alcohol (1.0 mmol) and CuCl₂·2H₂O (1.7 mg) in 5 mL of acetonitrile.
-
Slowly add 30% H₂O₂ (0.23 mL) to the solution.
-
Heat the reaction mixture to 70 °C and monitor by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of various copper-catalyzed oxidation systems for a range of alcohol substrates.
Table 1: Aerobic Oxidation of Primary Alcohols to Aldehydes with Cu(I)/bpy/TEMPO/NMI [4][11]
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 0.5 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 98 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 92 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 1 | 91 |
| 5 | 1-Octanol | Octanal | 24 | 85 |
| 6 | Geraniol | Geranial | 4 | 88 |
| 7 | 3-Phenyl-1-propanol | 3-Phenylpropanal | 20 | 82 |
Table 2: Oxidation of Various Alcohols with Different Copper-Based Systems [6][10]
| Entry | Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | CuCl/phen | O₂ | Toluene | 100 | 2 | 86 |
| 2 | 1-Phenylethanol | --INVALID-LINK--₂ | H₂O₂ | Water | 70 | 6 | >99 |
| 3 | Benzyl alcohol | [CuCl₂(H₂O)L]* | H₂O₂ | Acetonitrile | 70 | 1 | 96 (acid) |
| 4 | Cinnamyl alcohol | Cu(II) complex | TBHP | Neat (MW) | - | 0.1 | 99 |
| 5 | 2-Butanol | --INVALID-LINK--₂ | H₂O₂ | Water | 70 | 6 | >99 |
*L = 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine. Note the formation of benzoic acid in this case.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for setting up a copper-catalyzed aerobic alcohol oxidation reaction.
Troubleshooting
-
Low or no conversion:
-
Ensure the use of anhydrous solvent, as water can inhibit the reaction.[5]
-
Check the quality of the reagents, especially the copper salt and TEMPO.
-
Ensure adequate aeration; for slower reactions, a gentle stream of air might be more effective than a balloon.
-
For less reactive alcohols, consider increasing the temperature or reaction time.
-
-
Formation of byproducts (e.g., carboxylic acid):
-
This is more common with primary alcohols. Avoid prolonged reaction times after the starting material is consumed.
-
Ensure the reaction is not overheating.
-
-
Difficulty in purification:
-
Residual TEMPO can sometimes co-elute with the product. Washing the crude product with a non-polar solvent like pentane can help remove it.[8]
-
By following these detailed protocols and considering the provided data, researchers can effectively implement copper-catalyzed selective oxidation of alcohols in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of Copper(II) Chloride in the Wacker Process: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Wacker process, a landmark in industrial organic synthesis, describes the palladium-catalyzed oxidation of olefins to carbonyl compounds, most notably the conversion of ethylene to acetaldehyde.[1][2] A critical component of this catalytic system is copper(II) chloride (CuCl₂), which acts as a co-catalyst to regenerate the active palladium(II) catalyst, enabling the use of molecular oxygen as the terminal oxidant.[3][4] This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of copper(II) chloride in the Wacker process, tailored for professionals in research and drug development.
The overall reaction can be summarized as follows:
C₂H₄ + ½ O₂ → CH₃CHO (catalyzed by PdCl₂/CuCl₂)[2]
The process is not limited to ethylene and has been adapted for the synthesis of various ketones from terminal alkenes, a transformation often referred to as the Tsuji-Wacker oxidation in a laboratory context.[1][2]
The Role of Copper(II) Chloride
Copper(II) chloride is indispensable for an efficient and continuous catalytic cycle in the Wacker process. The palladium(II) catalyst, after oxidizing the alkene, is reduced to palladium(0).[5] Without a re-oxidant, the inactive Pd(0) would precipitate, halting the reaction.[5] This is where CuCl₂ plays its pivotal role.
The catalytic cycle can be broken down into three main stages:
-
Alkene Oxidation: The alkene is oxidized by palladium(II) chloride to the corresponding carbonyl compound, and Pd(II) is reduced to Pd(0).[5] [PdCl₄]²⁻ + C₂H₄ + H₂O → CH₃CHO + Pd(0) + 2HCl + 2Cl⁻[5]
-
Palladium Re-oxidation: Copper(II) chloride rapidly re-oxidizes the palladium(0) back to the active Pd(II) state.[5] Pd(0) + 2CuCl₂ + 2Cl⁻ → [PdCl₄]²⁻ + 2CuCl[5]
-
Copper Re-oxidation: The resulting copper(I) chloride is then re-oxidized back to copper(II) chloride by molecular oxygen, completing the catalytic cycle.[5] 2CuCl + ½ O₂ + 2HCl → 2CuCl₂ + H₂O[5]
This cooperative catalytic system allows for the use of only a catalytic amount of palladium, with inexpensive oxygen as the ultimate oxidizing agent, making the process economically viable on an industrial scale.[3]
Quantitative Data Summary
The efficiency and selectivity of the Wacker process are highly dependent on the reaction conditions. The following tables summarize key quantitative data for both industrial and laboratory-scale applications.
Table 1: Industrial Wacker Process Conditions
| Parameter | One-Stage Process | Two-Stage Process |
| Temperature | ~130 °C | 100-110 °C (Reaction), Regeneration at higher temp. |
| Pressure | 400 kPa | 10 bar |
| Catalyst | Aqueous solution of PdCl₂ and CuCl₂ | Aqueous solution of PdCl₂ and CuCl₂ |
| Yield | ~95% acetaldehyde | ~95% acetaldehyde |
| Byproducts | Chlorinated hydrocarbons, acetic acid, crotonaldehyde | Chlorinated hydrocarbons, acetic acid, crotonaldehyde |
Table 2: Laboratory-Scale Tsuji-Wacker Oxidation Conditions
| Substrate | Pd Catalyst (mol%) | Cu Salt (equiv.) | Solvent | Temperature | Yield (%) |
| 1-Decene | 10 mol% PdCl₂ | 1.0 equiv. CuCl | DMF/H₂O (7:1) | Room Temp | ~80% 2-decanone |
| Styrene | 2.5 mol% PdCl₂(MeCN)₂ | - (BQ as oxidant) | t-BuOH | Room Temp | up to 96% phenylacetaldehyde |
| Terminal Olefins | 5 mol% Pd(OAc)₂ | 1 equiv. CuCl | DMF/H₂O | Room Temp | 53% (ketone/aldehyde mix) |
| Carbohydrate-based Olefin | Pd(OAc)₂ | - (Pyridine ligand) | Isopropanol/Toluene | 60 °C | Quantitative conversion |
Experimental Protocols
Protocol 1: Tsuji-Wacker Oxidation of 1-Decene to 2-Decanone
This protocol is a representative example of a laboratory-scale Wacker oxidation.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
1-Decene
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
-
Magnetic stirrer
-
Round-bottom flask (3-necked)
-
Dropping funnel
Procedure:
-
To a 100-mL, 3-necked round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.53 g, 3 mmol, 0.1 equiv) and CuCl (2.97 g, 30 mmol, 1.0 equiv).[1]
-
Add a mixture of DMF and water (7:1 ratio, 24 mL) to the flask.[1]
-
Securely stopper the flask and attach an oxygen-filled balloon to one neck.
-
Stir the green solution at room temperature for 1 hour to allow for the uptake of oxygen and the oxidation of Cu(I) to Cu(II).[1]
-
After 1 hour, add 1-decene (4.2 g, 30 mmol) dropwise over 10 minutes from the dropping funnel.[1]
-
Continue to stir the reaction mixture vigorously at room temperature under the oxygen balloon. The solution will turn from green to black and then gradually back to green.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-decanone.
Mechanistic and Workflow Diagrams
Wacker Process Catalytic Cycle
Caption: Catalytic cycle of the Wacker process.
Experimental Workflow for Tsuji-Wacker Oxidation
Caption: Experimental workflow for Tsuji-Wacker oxidation.
Influence of Chloride Concentration
The concentration of chloride ions in the reaction mixture can significantly influence the reaction mechanism and regioselectivity.
-
Low Chloride Concentration (< 1 mol/L): Under these conditions, which are typical for industrial processes, a syn-hydroxypalladation mechanism is favored.[5] This generally leads to the formation of methyl ketones from terminal alkenes (Markovnikov addition).[1]
-
High Chloride Concentration (> 3 mol/L): At higher chloride concentrations, an anti-hydroxypalladation pathway can become dominant.[5] This can alter the product distribution and, in some cases, favor the formation of aldehydes (anti-Markovnikov addition). High concentrations of both chloride and copper(II) chloride can also promote the formation of byproducts like ethylene chlorohydrin.[5]
Recent studies suggest that copper salts may play a more complex role than just re-oxidizing palladium, potentially influencing the reaction mechanism and rate at different concentrations.[11] Computational studies have also highlighted the role of CuCl₂ in stabilizing certain transition states, particularly under high chloride conditions.[12][13]
Conclusion
Copper(II) chloride is a cornerstone of the Wacker process, enabling a practical and economical method for the oxidation of alkenes. Understanding its role and the influence of reaction parameters is crucial for the successful application of this reaction in both industrial and research settings. The provided protocols and data serve as a valuable resource for scientists and professionals in drug development, offering a starting point for the synthesis of key carbonyl-containing intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wacker process - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Wacker process - Wikiwand [wikiwand.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental and Computational Study of a Direct O2-Coupled Wacker Oxidation: Water Dependence in the Absence of Cu Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Wacker Oxidation Mechanisms [authors.library.caltech.edu]
- 13. pubs.acs.org [pubs.acs.org]
Preparation of Copper(II) Chloride Solutions for Analytical Standards
Application Note AP-CUCL2-001
Abstract
This document provides a comprehensive protocol for the preparation, verification, and storage of copper(II) chloride (CuCl₂) analytical standards. Accurate and reliable standard solutions are critical for various analytical techniques employed in research, quality control, and drug development. This note details the necessary reagents, apparatus, and step-by-step procedures for creating a primary stock solution and subsequent working standards. It also covers methods for concentration verification, discusses solution stability, and outlines essential safety and disposal protocols.
Introduction
Copper is an essential trace element but can be toxic at elevated concentrations. Therefore, the precise quantification of copper is crucial in numerous fields, including environmental monitoring, pharmaceutical analysis, and material science. Analytical techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and UV-Visible Spectrophotometry are commonly employed for this purpose.[1][2] The accuracy of these methods is fundamentally dependent on the quality of the calibration standards. This application note provides a detailed methodology for the preparation of reliable copper(II) chloride standards to ensure the validity of analytical data.
Materials and Methods
Reagents and Materials
High-purity reagents are essential for the preparation of accurate analytical standards.
| Reagent/Material | Grade | Supplier Recommendation |
| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | ACS Reagent Grade or higher (≥99%) | Major chemical suppliers |
| High-Purity Copper(II) Chloride | 99.995% or 99.999% trace metals basis | American Elements, Sigma-Aldrich |
| Deionized Water | Type I, 18.2 MΩ·cm | In-house water purification system |
| Nitric Acid (HNO₃), concentrated | Trace metal grade | For stabilization of dilute standards |
| Volumetric Flasks, Class A | Various sizes (e.g., 100 mL, 1000 mL) | Calibrated glassware provider |
| Pipettes, Class A | Various sizes | Calibrated glassware provider |
| Analytical Balance | 4-5 decimal place readability | Calibrated and certified |
Safety Precautions
Copper(II) chloride is harmful if swallowed or in contact with skin, and it can cause serious eye damage.[3] It is also very toxic to aquatic life.[4] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L (ppm) Copper Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution that can be used for subsequent dilutions.
-
Pre-treatment of Glassware: Thoroughly clean all glassware with a suitable laboratory detergent, rinse with tap water, followed by a final rinse with deionized water.
-
Weighing the Solute: Accurately weigh 2.683 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) using an analytical balance. Note: The dihydrate form is preferred over the anhydrous form as the latter is highly hygroscopic.
-
Dissolution: Quantitatively transfer the weighed solid into a 1000 mL Class A volumetric flask. Add approximately 500 mL of deionized water and swirl gently to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, dilute the solution to the calibration mark with deionized water.
-
Homogenization: Cap the flask and invert it at least 20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a clean, clearly labeled bottle. The label should include the chemical name (Copper(II) Chloride Stock Solution), concentration (1000 mg/L Cu), preparation date, and the name of the preparer. Store the solution in a cool, dark, and dry place.
Protocol 2: Preparation of Working Standards by Serial Dilution
Working standards are prepared by diluting the primary stock solution to the desired concentration range for instrument calibration.
-
Select Dilution Series: Determine the required concentrations for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).
-
Dilution Calculation: Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution required for each working standard.
-
Preparation:
-
Pipette the calculated volume of the 1000 mg/L stock solution into a clean, appropriately sized volumetric flask (e.g., 100 mL).
-
For improved stability, especially for low-concentration standards used in AAS or ICP-MS, add a small amount of concentrated nitric acid to achieve a final concentration of 0.2-0.5% HNO₃.
-
Dilute to the mark with deionized water.
-
Cap and invert the flask multiple times to ensure homogeneity.
-
-
Storage: Prepare fresh working standards daily for the most accurate results. If short-term storage is necessary, keep them in tightly sealed containers in a refrigerator.
Verification of Standard Concentration
The concentration of the primary stock solution should be verified using a standardized analytical method.
Titrimetric Verification
Iodometric titration is a classic and reliable method for determining copper concentration.
-
Reaction Principle: Copper(II) ions are reduced by iodide ions to form copper(I) iodide and iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
-
Procedure: A precise volume of the copper standard is reacted with an excess of potassium iodide in an acidic medium. The solution is then titrated with standard sodium thiosulfate solution using a starch indicator.
-
Calculation: The concentration of copper can be calculated based on the stoichiometry of the reaction and the volume of titrant used.
Instrumental Verification
The prepared standards can be cross-verified with a commercially available certified reference material (CRM) for copper using an appropriate instrumental technique like AAS or ICP-MS.[1][5]
Solution Stability and Storage
The stability of copper(II) chloride solutions can be influenced by several factors.
| Parameter | Condition | Effect on Stability | Recommendation |
| Concentration | High (>100 mg/L) | Generally stable for several months. | Store in a tightly sealed container in a cool, dark place. |
| Low (<10 mg/L) | Prone to adsorption onto container walls. | Acidify with nitric acid (0.2-0.5%) to improve stability. Prepare fresh daily. | |
| pH | Neutral to basic | Precipitation of copper(II) hydroxide. | Maintain an acidic pH (3-5) for dilute solutions.[3] |
| Storage Container | Glass, Polypropylene | Suitable for storage. | Use clean, dedicated containers. |
| Light Exposure | Prolonged exposure | Can potentially lead to photochemical reactions. | Store in amber bottles or in the dark. |
| Temperature | Elevated temperatures | May accelerate degradation. | Store at room temperature or refrigerated. |
Note: While some sources suggest an indefinite shelf life for concentrated solutions if stored properly[6], it is best practice to re-verify the concentration of stock solutions periodically (e.g., every 3-6 months).
Potential Interferences in Analysis
When using these standards for analysis, be aware of potential interferences in the chosen analytical method.
-
AAS: Matrix effects from complex sample compositions can interfere with the atomization process.
-
ICP-MS: Isobaric and polyatomic interferences can occur. For example, titanium and chromium can cause spectral interferences on copper isotopes.[7]
Waste Disposal
Copper solutions are toxic to aquatic life and should not be disposed of down the drain.[4]
-
Neutralization and Precipitation: Adjust the pH of the waste solution with a base (e.g., sodium bicarbonate) to precipitate copper as copper carbonate or copper hydroxide.
-
Filtration: Separate the solid precipitate by filtration.
-
Disposal: The solid waste should be collected and disposed of as hazardous waste through a certified disposal service.[8] The remaining neutralized liquid can typically be discharged to the sewer, but local regulations must be followed.
Diagrams
Caption: Workflow for the preparation of copper(II) chloride analytical standards.
Caption: Troubleshooting guide for common issues in standard preparation.
References
- 1. 9+ Simple Ways: How Do You Test for Copper? [jitsi.cmu.edu.jm]
- 2. sci-arch.org [sci-arch.org]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. jcea.agr.hr [jcea.agr.hr]
- 6. Copper(II) Chloride Solution 1 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Copper(II) Chloride in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Copper(II) chloride (CuCl₂) has emerged as an inexpensive, readily available, and versatile catalyst in organic synthesis. Its utility is particularly noteworthy in the construction of nitrogen-containing heterocycles, which are core scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of N-heterocycles using CuCl₂ as a catalyst, offering efficient and practical methodologies for research and development.
Synthesis of 2,4,5-Trisubstituted Imidazoles via One-Pot Condensation
The imidazole moiety is a cornerstone in medicinal chemistry. A highly efficient, one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles can be achieved using copper(II) chloride as a catalyst under microwave irradiation. This method offers significant advantages, including high yields, purity, and a solvent-free reaction condition, making it an environmentally benign approach.
Logical Workflow for Imidazole Synthesis
Caption: Workflow for CuCl₂-catalyzed one-pot synthesis of trisubstituted imidazoles.
Quantitative Data
| Entry | 1,2-Dicarbonyl Compound | Aldehyde | Product Yield (%) |
| 1 | Benzil | Benzaldehyde | 95 |
| 2 | Benzil | 4-Chlorobenzaldehyde | 92 |
| 3 | Benzil | 4-Methylbenzaldehyde | 94 |
| 4 | Benzil | 4-Methoxybenzaldehyde | 90 |
| 5 | Benzil | 2-Nitrobenzaldehyde | 88 |
Yields are based on the reported experimental data.
Experimental Protocol
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil, 1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O, 10 mol%)
Procedure:
-
In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and CuCl₂·2H₂O (0.1 mmol).
-
Mix the components thoroughly using a spatula.
-
Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 300W) for a short duration (typically 2-5 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the vessel and stir. The solid product will precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
Synthesis of Tetrahydroquinolines via One-Pot Reaction
Tetrahydroquinolines are a significant structural subunit in many natural products and possess interesting biological activities. A one-pot synthesis of 1,4-disubstituted tetrahydroquinolines can be accomplished through a CuCl₂-catalyzed reaction of N-methyl-N-alkylanilines and vinyl ethers in the presence of tert-butyl hydroperoxide (TBHP) at room temperature.[1] This method is advantageous due to its mild reaction conditions and the use of an inexpensive catalyst.[1]
Reaction Pathway Diagram
Caption: Proposed pathway for the synthesis of tetrahydroquinolines.
Quantitative Data
| Entry | N-Methyl-N-alkylaniline | Vinyl Ether | Product Yield (%) |
| 1 | N,N-Dimethylaniline | n-Butyl vinyl ether | 75 |
| 2 | N,N-Dimethylaniline | Ethyl vinyl ether | 72 |
| 3 | N-Methyl-N-ethylaniline | n-Butyl vinyl ether | 70 |
| 4 | 4-Methoxy-N,N-dimethylaniline | n-Butyl vinyl ether | 68 |
| 5 | 4-Chloro-N,N-dimethylaniline | n-Butyl vinyl ether | 65 |
Yields are optimized yields reported in the literature.[1]
Experimental Protocol
Materials:
-
N-methyl-N-alkylaniline (1 mmol)
-
Vinyl ether (1.2 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 2 mmol)
-
Copper(II) chloride (CuCl₂, 5 mol%)
-
Solvent (e.g., Dichloromethane - DCM, 5 mL)
Procedure:
-
To a round-bottom flask, add the N-methyl-N-alkylaniline (1 mmol), vinyl ether (1.2 mmol), and dichloromethane (5 mL).
-
Add CuCl₂ (0.05 mmol) to the mixture and stir at room temperature.
-
Slowly add TBHP (2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate mixture) to afford the pure tetrahydroquinoline derivative.
Synthesis of Pyrrolo[3,4-c]pyrazoles via Oxidative Coupling
Pyrrolopyrazoles are a class of heterocyclic compounds with significant biological activities. A practical approach for the synthesis of pyrrolo[3,4-c]pyrazole derivatives involves a copper(I) chloride-catalyzed direct oxidative coupling of aldehyde hydrazones and maleimides.[2][3] While this protocol often utilizes CuCl, the in-situ oxidation of copper species and the general principles of copper-catalyzed C-N bond formation are relevant. For the purposes of demonstrating copper's role, a closely related Cu(II) mediated process can be considered. The reaction proceeds under mild conditions and shows good functional group compatibility.[2]
Experimental Workflow Diagram
Caption: Stepwise workflow for the synthesis of Pyrrolo[3,4-c]pyrazoles.
Quantitative Data
| Entry | Aldehyde Hydrazone Substituent (Ar) | Maleimide Substituent (R) | Product Yield (%) |
| 1 | Phenyl | N-Phenyl | 85 |
| 2 | 4-Methylphenyl | N-Phenyl | 88 |
| 3 | 4-Methoxyphenyl | N-Phenyl | 82 |
| 4 | 4-Chlorophenyl | N-Phenyl | 78 |
| 5 | Phenyl | N-Methyl | 75 |
Yields are representative for this type of reaction.[2][3]
Experimental Protocol
Materials:
-
Aldehyde hydrazone (0.5 mmol)
-
Maleimide (0.6 mmol)
-
Copper(I) chloride (CuCl, 10 mol%) - Note: CuCl₂ can sometimes be used with a reductant or the reaction can be initiated by other means to generate the active Cu(I) species.
-
Base (e.g., Potassium Carbonate, K₂CO₃, 1.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 2.0 mL)
Procedure:
-
Add the aldehyde hydrazone (0.5 mmol), maleimide (0.6 mmol), CuCl (0.05 mmol), and K₂CO₃ (1.0 mmol) to a sealed reaction tube.
-
Add 1,4-dioxane (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolo[3,4-c]pyrazole product.
These protocols highlight the broad applicability of copper(II) chloride and related copper salts in the efficient synthesis of valuable nitrogen-containing heterocycles. The mild conditions, low cost of the catalyst, and high yields make these methods attractive for both academic research and industrial applications.
References
The Role of Copper(II) Chloride in C-H Activation and Amination: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Copper-catalyzed carbon-hydrogen (C-H) bond amination has emerged as a powerful and atom-economical strategy for synthesizing nitrogen-containing molecules, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] Copper(II) chloride (CuCl₂), a readily available and inexpensive copper salt, plays a multifaceted role in these transformations, acting as a catalyst, co-catalyst, or oxidant to facilitate the direct conversion of C-H bonds into C-N bonds.[3][4]
The primary functions of CuCl₂ in these reactions often involve participating in a catalytic cycle that shuttles between different copper oxidation states, typically Cu(I), Cu(II), and sometimes Cu(III).[2][5] As a Lewis acid, CuCl₂ can coordinate with substrates, activating them for subsequent reactions.[6] More critically, it often serves as an oxidant or a precursor to the active catalytic species.[3][6] In many protocols, CuCl₂ is part of a system that generates a high-valent copper species, which is capable of breaking the relatively inert C-H bond.[7] The reaction can proceed through various mechanisms, including concerted metalation-deprotonation, oxidative addition, or single-electron transfer (SET) pathways, depending on the substrates and reaction conditions.[2]
Key applications where CuCl₂ is instrumental include:
-
Intramolecular C-H Amination: The synthesis of nitrogen-containing heterocycles such as lactams, quinazolines, and indolines is a significant application.[8][9][10] In these reactions, CuCl₂ can catalyze the cyclization of a substrate containing both a C-H bond and an amine or amide moiety, forming a new C-N bond and constructing a ring system.[8][11]
-
Directed C-H Amination: By using a directing group, specific C-H bonds, often at the ortho position of an aromatic ring, can be selectively functionalized.[3] CuCl₂ can act as the catalyst in these transformations, often in the presence of an external oxidant like air or oxygen.[3]
-
Amination of (Hetero)arenes: Direct amination of electron-rich aromatic and heteroaromatic compounds is a vital tool for drug discovery.[12][13] CuCl₂-based systems can facilitate this transformation, providing a direct route to valuable aryl amine building blocks.[14]
-
Aliphatic C(sp³)–H Amination: While more challenging, the amination of unactivated C(sp³)–H bonds is a significant frontier.[15] Copper-catalyzed systems, sometimes involving CuCl₂, have been developed for the amidation of benzylic and even remote, unactivated C-H bonds.[3][15]
The versatility, low cost, and relatively low toxicity of copper make CuCl₂ an attractive component in the development of sustainable and efficient C-N bond-forming methodologies.[2]
Experimental Protocols & Data
Protocol 1: Intramolecular Oxidative C(sp³)–H Amidation for β-Lactam Synthesis
This protocol is adapted from a method for the synthesis of β-lactams via a copper-catalyzed oxidative C(sp³)–H amidation.[3]
Reaction Scheme: N,3-diphenylpropanamide → 1-benzyl-4-phenylazetidin-2-one
Methodology:
-
To a sealed reaction vessel, add N,3-diphenylpropanamide (1.0 mmol, 1.0 equiv.).
-
Add Copper(II) chloride (CuCl₂, 0.05 mmol, 5 mol%).
-
Add 4-dimethylaminopyridine (DMAP) (0.15 mmol, 15 mol%).
-
Add 1,2-dichloroethane (DCE) as the solvent (5.0 mL).
-
Add di-tert-butyl peroxide (t-BuOOt-Bu) (3.0 mmol, 3.0 equiv.) as the oxidant.
-
Seal the vessel and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired β-lactam product.
Protocol 2: Directed C-H Amination of Anilines
This protocol describes the ortho-C-H amination of anilines using an oxamide directing group, with CuCl as the catalyst and air as the oxidant.[3] While the original paper specifies CuCl, CuCl₂ often acts as a precursor or can be used in related systems.
Reaction Scheme: Oxamide-directed aniline + secondary amine → ortho-aminated aniline derivative
Methodology:
-
Combine the oxamide-protected aniline substrate (0.5 mmol, 1.0 equiv.), the desired secondary amine (e.g., morpholine, 1.0 mmol, 2.0 equiv.), and Copper(I) chloride (CuCl, 0.05 mmol, 10 mol%) in a reaction tube.
-
Add a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) (2.0 mL).
-
Seal the tube with a cap that allows for the entry of air (e.g., a pierced balloon or a needle).
-
Place the reaction tube in a preheated heating block or oil bath at 110-120 °C.
-
Stir the reaction under an air atmosphere (1 atm) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the solvent and inorganic salts.
-
Dry the organic layer, concentrate, and purify the product via flash column chromatography.
Quantitative Data Summary
The following tables summarize representative data for copper-catalyzed C-H amination reactions, showcasing the scope and efficiency of these methods.
Table 1: Substrate Scope for Intramolecular C(sp³)–H Amidation to form β-Lactams [3] (Adapted from Kondo and co-workers. Conditions: CuCl₂ (5 mol%), DMAP (15 mol%), t-BuOOt-Bu (3.0 equiv.) in DCE at 130 °C)
| Substrate (N-Aryl Propanamide) | Product | Yield (%) |
| N,3-diphenylpropanamide | 1-benzyl-4-phenylazetidin-2-one | 85 |
| N-(4-methoxyphenyl)-3-phenylpropanamide | 1-benzyl-4-(4-methoxyphenyl)azetidin-2-one | 78 |
| N-(4-chlorophenyl)-3-phenylpropanamide | 1-benzyl-4-(4-chlorophenyl)azetidin-2-one | 92 |
| N-phenyl-3-(4-fluorophenyl)propanamide | 1-(4-fluorobenzyl)-4-phenylazetidin-2-one | 75 |
Table 2: Scope of Amines in Directed C-H Amination of Anilines [3] (Adapted from Dai and co-workers. Conditions: Substrate (0.5 mmol), Amine (2 equiv.), CuCl (10-25 mol%), Oxidant, Solvent, 110 °C)
| Aniline Substrate | Amine Coupling Partner | Oxidant | Yield (%) |
| N'-(phenyl)oxalamide | Morpholine | Air | 75 |
| N'-(4-methoxyphenyl)oxalamide | Morpholine | Air | 82 |
| N'-(phenyl)oxalamide | Piperidine | Air | 68 |
| N'-(phenyl)oxalamide | Diethylamine | Air | 55 |
Visualizations
Caption: General workflow for a CuCl₂-catalyzed C-H amination experiment.
Caption: Simplified catalytic cycle for Cu-catalyzed C-H amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Copper-catalyzed arene amination in pure aqueous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. What is the mechanism of Cupric chloride? [synapse.patsnap.com]
- 7. Theoretical studies on CuCl-catalyzed C–H activation/C–O coupling reactions: oxidant and catalyst effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Recent advances in copper-catalyzed C–H bond amidation [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide [beilstein-journals.org]
- 14. Copper-Catalyzed Electrophilic Amination of Heteroarenes and Arenes by C–H Zincation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrosynthesis Using Copper(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrosynthesis of valuable organic compounds utilizing copper(II) chloride as a catalyst or precursor to the active catalytic species. The methodologies presented offer sustainable and efficient alternatives to traditional synthetic routes, leveraging the power of electrochemistry for the formation of complex molecules.
Electrosynthesis of Quinoxalines via Cu-Catalyzed Azidation/Annulation Cascade
This protocol details the synthesis of quinoxalines from N-aryl enamines through an electrochemical azidation and denitrogenative annulation cascade, employing a low loading of copper(II) chloride as the catalyst.[1][2][3] This method avoids the use of external oxidants and proceeds under mild conditions.[1]
Experimental Protocol
Materials and Equipment:
-
Electrochemical Cell: Undivided glass cell (20 mL)
-
Anode: Graphite felt
-
Cathode: Platinum foil
-
Power Supply: Constant current source
-
Substrates: N-aryl enamine (0.5 mmol), Sodium azide (NaN₃, 1.5 mmol)
-
Catalyst: Copper(II) chloride (CuCl₂, 0.5 mol%, 0.0025 mmol)
-
Solvent: Acetonitrile (MeCN, 10 mL)
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (n-Bu₄NClO₄, 0.1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried 20 mL undivided electrochemical cell equipped with a magnetic stir bar, add the N-aryl enamine (0.5 mmol, 1.0 equiv), sodium azide (1.5 mmol, 3.0 equiv), and copper(II) chloride (0.0025 mmol, 0.5 mol%).
-
Add the supporting electrolyte, tetrabutylammonium perchlorate (0.1 M), to the cell.
-
Dissolve the components in 10 mL of acetonitrile.
-
Submerge the graphite felt anode and platinum foil cathode into the solution.
-
Stir the reaction mixture at room temperature.
-
Apply a constant current of 10 mA to the cell.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline.
Quantitative Data
| Entry | Substrate (N-aryl enamine) | Product (Quinoxaline) | Yield (%) |
| 1 | N-(1-phenylvinyl)aniline | 2-phenylquinoxaline | 85 |
| 2 | N-(1-(p-tolyl)vinyl)aniline | 2-methyl-3-phenylquinoxaline | 82 |
| 3 | N-(1-(4-methoxyphenyl)vinyl)aniline | 2-(4-methoxyphenyl)quinoxaline | 88 |
| 4 | N-(1-(4-chlorophenyl)vinyl)aniline | 2-(4-chlorophenyl)quinoxaline | 75 |
Proposed Reaction Pathway
The proposed mechanism involves the anodic oxidation of the azide ion to an azidyl radical. This radical then adds to the N-arylenamine, followed by a copper-mediated denitrogenative annulation to form the quinoxaline product.[1] The copper(II) catalyst is proposed to be oxidized to a Cu(III) species which is essential for the annulation step.[1]
References
- 1. Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading [organic-chemistry.org]
- 2. Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Copper(II) Chloride in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper(II) chloride (CuCl₂) is a versatile and cost-effective reagent with a growing number of applications in proteomics research. Its utility stems from the unique properties of the copper(II) ion (Cu²⁺), which can engage in various interactions with proteins. These include mediating redox reactions, forming coordination complexes with specific amino acid residues, and inducing conformational changes. This document provides detailed application notes and protocols for the use of copper(II) chloride in several key areas of proteomics, including protein precipitation for proteome-wide analysis, protein staining in gels, and protein cross-linking for the study of protein-protein interactions.
Application 1: Metal-Induced Protein Precipitation (MiPP) for Proteome-Wide Analysis
Metal-induced protein precipitation (MiPP) using copper(II) chloride is a powerful technique to investigate the relative sensitivities of proteins to metal-induced aggregation on a proteomic scale. This method allows for the identification of proteins prone to aggregation in the presence of copper, providing insights into mechanisms of metal cytotoxicity and protein stability.[1]
Data Presentation: Protein Precipitation Susceptibility
The susceptibility of proteins to CuCl₂-induced precipitation can be quantified by determining the concentration of CuCl₂ at which 50% of the protein is precipitated (Cₘ). The following table summarizes the median Cₘ values for the E. coli proteome at different total protein concentrations.
| Total Protein Concentration | Median Cₘ of Proteome |
| 12.5 mg/mL | 3.61 mM |
| 5 mg/mL | 1.80 mM |
Data adapted from a proteome-wide analysis of CuCl₂-induced protein precipitation in E. coli lysates.[1]
Experimental Protocol: Large-Scale MiPP Analysis
This protocol describes the steps for inducing protein precipitation with a range of CuCl₂ concentrations followed by sample preparation for quantitative bottom-up proteomics.
Materials:
-
Cell lysate (e.g., E. coli)
-
Copper(II) chloride (CuCl₂) stock solution (e.g., 0-18 mM)
-
Deionized water
-
Centrifuge
-
Standard reagents and equipment for bottom-up proteomics (e.g., trypsin, isobaric mass tags, LC-MS/MS system)
Procedure:
-
Prepare a series of samples by combining 10 µL aliquots of cell lysate (10 or 25 mg/mL) with 10 µL of CuCl₂ stock solutions of varying concentrations (0-18 mM). This will result in final protein concentrations of 5 or 12.5 mg/mL and a range of CuCl₂ concentrations (e.g., 0 to 9 mM).[1]
-
Incubate the samples for 1 hour at room temperature with shaking to allow for metal-protein interactions and precipitation.[1]
-
Dilute the samples by adding 480 µL of deionized water and vortex thoroughly.[1]
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully separate the supernatant, which contains the soluble proteins, from the pellet.
-
Process the supernatant samples for quantitative bottom-up proteomics. This typically involves protein denaturation, reduction, alkylation, and tryptic digestion, followed by labeling with isobaric mass tags for relative quantification by LC-MS/MS.
Visualization: MiPP Experimental Workflow
References
Application Notes and Protocols: Synthesis of Nanoparticles Using Copper(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nanoparticles using copper(II) chloride (CuCl₂) as a precursor. The methodologies outlined below are based on established chemical synthesis routes and are intended to serve as a comprehensive guide for researchers in material science and drug development.
Synthesis of Copper Nanoparticles (CuNPs)
Copper nanoparticles are of significant interest due to their catalytic, antibacterial, and conductive properties. The chemical reduction method is a widely employed technique for their synthesis, offering simplicity and high yield.[1]
1.1. Protocol: Chemical Reduction using Sodium Borohydride
This protocol details the synthesis of spherical copper nanoparticles with a particle size of approximately 37 nm in an aqueous solution.
Materials:
-
Copper(II) chloride (CuCl₂)
-
Trisodium citrate (TSC) - as a complexing agent
-
Sodium borohydride (NaBH₄) - as a reducing agent[2]
-
Deionized water
Experimental Procedure:
-
Prepare the following solutions:
-
A solution of Copper(II) chloride (CuCl₂).
-
A solution of Trisodium citrate (TSC).
-
A freshly prepared solution of Sodium borohydride (NaBH₄).
-
-
In a reaction vessel, mix the CuCl₂ and TSC solutions. The molar ratio of Cu(II):TSC should be maintained at 1:1.
-
Adjust the pH of the mixture to 5.
-
Homogenize the solution by stirring for 60 minutes at a constant temperature of 25 °C.
-
Introduce the NaBH₄ solution to the mixture for the chemical reduction step. The optimal molar ratio of Cu(II):TSC:BH₄⁺ is 1:1:0.2.[2]
-
Continue stirring the reaction mixture. The formation of copper nanoparticles is indicated by a color change in the solution.
-
The resulting colloidal suspension of CuNPs can be characterized for size, shape, and stability.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | Copper(II) chloride (CuCl₂) | [2] |
| Complexing Agent | Trisodium citrate (TSC) | [2] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [2] |
| Molar Ratio (Cu(II):TSC:BH₄⁺) | 1:1:0.2 | [2] |
| pH | 5 | [2] |
| Temperature | 25 °C | [2] |
| Homogenization Time | 60 minutes | [2] |
| Resulting Particle Size | ~37 nm | [2] |
Experimental Workflow:
Synthesis of Copper(II) Oxide Nanoparticles (CuO-NPs)
Copper(II) oxide nanoparticles are valuable in applications such as catalysis, sensors, and antimicrobial agents. A straightforward chemical precipitation method is described below.
2.1. Protocol: Chemical Precipitation
This protocol outlines the synthesis of highly pure, crystalline, and nano-sized CuO nanoparticles.[3]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Experimental Procedure:
-
Separately dissolve 9.0 g of copper(II) chloride dihydrate and 5.4 g of sodium hydroxide pellets in a minimal amount of ethanol.[3]
-
Slowly add the sodium hydroxide solution drop-wise to the copper(II) chloride dihydrate solution while constantly stirring at room temperature.[3]
-
Observe the color change of the solution from green to bluish-green, and finally to a black precipitate of copper hydroxide (Cu(OH)₂).[3] The chemical reaction is: CuCl₂ + 2NaOH → Cu(OH)₂ + 2NaCl.[3]
-
Separate the black precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water to remove any impurities.
-
Dry the precipitate to obtain copper hydroxide powder.
-
Anneal the dried powder at temperatures of 200 °C, 400 °C, or 600 °C to form crystalline CuO nanoparticles.[3]
-
Grind the annealed sample to obtain a fine powder of CuO-NPs.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | 9.0 g Copper(II) chloride dihydrate | [3] |
| Precipitating Agent | 5.4 g Sodium hydroxide | [3] |
| Solvent | Ethanol | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Annealing Temperatures | 200 °C, 400 °C, 600 °C | [3] |
| Resulting Particle Size (at 600°C) | 32.50 nm | [3] |
Experimental Workflow:
Synthesis of Copper Sulfide (CuS) Nanoparticles
Copper sulfide nanoparticles are investigated for their applications in photovoltaics, sensors, and theranostics.[4] A hydrothermal method for their synthesis is detailed below.
3.1. Protocol: Hydrothermal Synthesis
This protocol describes the synthesis of hexagonal structure covellite CuS nanoparticles with a crystal size of approximately 17.11 nm.[5]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (CH₄N₂S)
-
Deionized water
Experimental Procedure:
-
Dissolve 2 mmol of copper(II) chloride dihydrate in 60 ml of deionized water to form a pale green solution.[5]
-
Add 5 mmol of thiourea to the solution.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 150 °C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by filtration.
-
Wash the product with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Copper Precursor | 2 mmol Copper(II) chloride dihydrate | [5] |
| Sulfur Precursor | 5 mmol Thiourea | [5] |
| Solvent | 60 ml Deionized water | [5] |
| Reaction Temperature | 150 °C | [5] |
| Reaction Time | 24 hours | [5] |
| Resulting Crystal Structure | Hexagonal (covellite) | [5] |
| Resulting Crystal Size | 17.11 nm | [5] |
Experimental Workflow:
Synthesis of Copper Quantum Dots (Cu QDs)
Copper quantum dots are emerging as a new class of materials for tunable luminescent devices. A chemical reduction method for their synthesis is presented.[6]
4.1. Protocol: Chemical Reduction for Quantum Dots
This protocol describes the synthesis of nearly monodisperse copper quantum dots with diameters ranging from 3 to 10 nm.[6][7]
Materials:
-
Copper(II) Chloride (CuCl₂)
-
Citric acid (C₆H₈O₇) - as a surfactant
-
Sodium Borohydride (NaBH₄) - as a reducing agent
-
Deionized water
Experimental Procedure:
-
Prepare a 0.01 M solution of CuCl₂ in 50 ml of deionized water.
-
Add 10 ml of a 0.1 M citric acid solution to the CuCl₂ solution.[6]
-
Stir the mixture continuously for 1 hour at room temperature.[6]
-
Freshly prepare a 0.5 M solution of NaBH₄.
-
Add the NaBH₄ solution dropwise (in varying amounts, e.g., 0.3 mL, 0.6 mL, 0.9 mL, 1.2 mL) to the continuously stirred mixture.[6] The addition of the reducing agent leads to the formation of copper quantum dots.
-
The size of the quantum dots can be tuned by varying the amount of NaBH₄ added.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | 50 ml of 0.01 M Copper(II) Chloride | [6] |
| Surfactant | 10 ml of 0.1 M Citric acid | [6] |
| Reducing Agent | 0.5 M Sodium Borohydride | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Stirring Time | 1 hour | [6] |
| Resulting Particle Size | 3 - 10 nm | [6] |
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Characterization of Copper Oxide Nanoparticles Synthesized via Chemical Precipitation Method [scirp.org]
- 4. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarmps.org [ijarmps.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Copper(II) Chloride Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) chloride (CuCl₂) catalysis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Question: My CuCl₂-catalyzed reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
Answer: Low or no product yield in CuCl₂-catalyzed reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
-
Catalyst Deactivation:
-
Cause: Copper(II) chloride is hygroscopic and its catalytic activity can be diminished by moisture. The active catalytic species may also be sensitive to air (oxygen).
-
Solution: Use anhydrous CuCl₂ and ensure all solvents and reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air-induced deactivation.
-
-
Inappropriate Reaction Conditions:
-
Cause: The temperature, reaction time, or choice of solvent and base may not be optimal for the specific transformation.
-
Solution: Systematically screen reaction parameters. For instance, in a meta-arylation of an aryl O-carbamate, 70°C was found to be the ideal temperature, with lower temperatures being insufficient and higher temperatures inhibiting catalysis.[1]
-
-
Poor Ligand Choice or Absence of Ligand:
-
Cause: Many CuCl₂-catalyzed reactions, particularly cross-couplings, benefit from the use of a ligand to stabilize the copper catalyst and facilitate the catalytic cycle.
-
Solution: If no ligand is being used, consider adding one. Common ligands for copper catalysis include diamines, phenanthrolines, and amino acids. The choice of ligand can be critical, and screening different ligand types may be necessary.
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled products. How can I improve the selectivity?
Answer: The formation of side products, particularly homocoupling of starting materials, is a common issue in cross-coupling reactions. Optimizing the reaction conditions can help to favor the desired cross-coupling pathway.
Logical Relationship for Minimizing Side Products:
Caption: Strategies to improve reaction selectivity.
Possible Causes and Solutions:
-
High Reaction Temperature:
-
Cause: Elevated temperatures can sometimes promote undesired side reactions, including homocoupling and decomposition of starting materials or products.
-
Solution: Attempt to run the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve selectivity.
-
-
Incorrect Stoichiometry:
-
Cause: An inappropriate ratio of reactants can lead to the formation of homocoupled byproducts.
-
Solution: Vary the ratio of your coupling partners. A slight excess of one of the reactants can sometimes push the equilibrium towards the desired cross-coupled product.
-
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in reactions using CuCl₂?
A1: While Cu(II)Cl₂ is the pre-catalyst, the active species in many cross-coupling reactions is believed to be a Cu(I) species, which is formed in situ. In some oxidative coupling reactions, Cu(II) itself acts as the primary oxidant.[2][3] The exact nature of the active species can be complex and is often dependent on the specific reaction, solvent, and ligands used.[3]
Q2: How does the choice of solvent affect my CuCl₂-catalyzed reaction?
A2: The solvent plays a crucial role by influencing the solubility of the reactants and catalyst, as well as by coordinating with the copper center, which can modulate its reactivity.[4] Aprotic polar solvents like DMF, DMSO, and dioxane are commonly used. The optimal solvent is highly dependent on the specific reaction type and substrates.
Q3: Is it necessary to use a ligand with CuCl₂?
A3: While some CuCl₂-catalyzed reactions can proceed without a ligand, the addition of a suitable ligand often improves the reaction rate, yield, and selectivity. Ligands can stabilize the active copper species, prevent catalyst agglomeration, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: Copper(II) chloride is hygroscopic, and many copper-catalyzed reactions are sensitive to both air and moisture.[5] It is recommended to use anhydrous CuCl₂, dry solvents, and to run the reaction under an inert atmosphere of nitrogen or argon. The use of Schlenk techniques or a glovebox can be beneficial for particularly sensitive reactions. The presence of water can accelerate the oxidation and hydrolysis of copper chloride species.[5][6]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Reaction Type | Catalyst Loading (mol%) | Yield (%) | Reference |
| Tetrahydroquinoline Synthesis | 5 | 40 | [7] |
| Meta-Arylation of Aryl O-Carbamate | 2 | ~40 | [1] |
| Meta-Arylation of Aryl O-Carbamate | 10 | 54 | [1] |
| Meta-Arylation of Aryl O-Carbamate | 20 | ~40 | [1] |
Table 2: Influence of Temperature on a CuCl-Catalyzed Meta-Arylation Reaction
| Temperature (°C) | Yield (%) | Reference |
| 60 | ~10 | [1] |
| 70 | 54 | [1] |
| 80 | ~40 | [1] |
Note: While this data is for CuCl, it provides insight into the temperature sensitivity of similar copper-catalyzed reactions.
Table 3: Common Solvents for Copper-Catalyzed Cross-Coupling Reactions
| Solvent | Common Applications | Notes |
| DMF | C-N and C-O coupling | Good for dissolving a wide range of substrates. |
| DMSO | C-N and C-S coupling | High boiling point, can be difficult to remove. |
| Dioxane | C-N and C-C coupling | Aprotic and relatively non-polar. |
| Toluene | C-N coupling | Often used in combination with a strong base. |
| Acetonitrile | Oxidative couplings | Can coordinate to the copper center. |
| Water | Reductive N-arylation | A green solvent, often used with a co-solvent.[8][9] |
Experimental Protocols
General Protocol for a CuCl₂-Catalyzed C-N Cross-Coupling Reaction
This protocol provides a general starting point for the cross-coupling of an amine with an aryl halide. Optimization of the specific reagents, stoichiometry, temperature, and reaction time will be necessary for individual substrates.
Reaction Setup Workflow:
Caption: General experimental workflow for C-N cross-coupling.
Materials:
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Appropriate ligand (e.g., a diamine or phenanthroline derivative)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Aryl halide
-
Amine
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add CuCl₂ (typically 5-10 mol%), the ligand (typically 10-20 mol%), and the base (typically 2-3 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (often between 80-120 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another appropriate method.
References
- 1. westmont.edu [westmont.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Cupric chloride? [synapse.patsnap.com]
- 4. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Evidence of the Relationship Between Oxidative Hydrolysis of CuCl “Bronze Disease” and Relative Humidity (RH) for Management of Archaeological Copper Alloys [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water [organic-chemistry.org]
troubleshooting low yield in copper(II) chloride mediated reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low-yield issues encountered in Copper(II) Chloride (CuCl₂) mediated reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low. What are the most common initial factors to investigate?
A1: When troubleshooting low yields, begin by systematically evaluating the core components of your reaction. The most frequent culprits include the purity and handling of the copper catalyst, the reaction conditions, and the integrity of your reagents. Specifically, check the hydration state of your CuCl₂, ensure all reagents are free from contaminants, verify the reaction temperature, and confirm that the appropriate atmosphere (e.g., inert gas) is maintained if required by the protocol.
Q2: How does the purity and form (anhydrous vs. dihydrate) of Copper(II) Chloride affect the reaction?
A2: The purity and form of CuCl₂ are critical. The anhydrous form is a hygroscopic, yellowish-brown powder that readily absorbs moisture to form the blue-green dihydrate[1][2]. The presence of water can be detrimental to reactions requiring anhydrous conditions, potentially leading to side reactions or catalyst deactivation. For moisture-sensitive reactions, it is crucial to use the anhydrous form and handle it under an inert atmosphere[3]. If the purity is in doubt, CuCl₂ can be purified by recrystallization from hot dilute aqueous HCl[3].
Q3: My catalyst appears to have deactivated. What are the potential causes and can it be regenerated?
A3: Catalyst deactivation in CuCl₂ mediated reactions can occur through several mechanisms. A common issue is the change in the copper valence state; for many catalytic cycles to function, the interconversion between Cu(II) and Cu(I) is essential[1]. Deactivation can be caused by coke deposition on the catalyst surface or the irreversible formation of an inactive copper species[4][5][6]. Regeneration is often possible. Methods include calcining the catalyst to remove carbon deposits or using specific reagents to restore the active copper oxidation state[4][5][7]. For instance, in industrial processes, air or other oxidizing agents are used to re-oxidize Cu(I) back to Cu(II)[1][8].
Q4: What is the role of ligands and bases in these reactions, and how do I choose the right ones?
A4: Ligands and bases play a pivotal role in modulating the reactivity and stability of the copper catalyst. Chelating ligands, such as N,N'-dimethylethane-1,2-diamine (DMEDA) or various amino acids, can dramatically improve reaction yields and allow for milder conditions[9][10][11][12]. They can increase the solubility of the copper species and tune its electronic properties. The choice of base is also crucial. While strong bases have traditionally been used, the addition of appropriate ligands can enable the use of weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which can improve the reaction's functional group tolerance[9][11]. The optimal ligand and base combination is highly substrate-dependent and often requires empirical screening.
Q5: How critical are reaction temperature and atmosphere?
A5: Temperature is a critical parameter that influences both reaction rate and chemical equilibrium[13][14][15]. For many reactions, increasing the temperature can increase the yield, but excessive heat may lead to decomposition of reactants or products[16]. The optimal temperature must be determined for each specific transformation. For example, in one C-S coupling reaction, 110 °C was found to be optimal, with higher temperatures providing no benefit[9]. An inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent oxidation of sensitive substrates or intermediates and to avoid deactivation of the catalyst by oxygen or moisture, especially if a specific Cu(I)/Cu(II) balance is required.
Q6: Can the choice of solvent significantly impact the reaction yield?
A6: Yes, the solvent is a key factor. Polar aprotic solvents like dimethylformamide (DMF) are commonly used because they can dissolve CuCl₂ and facilitate the reaction[1]. The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction pathway. In some cases, as with the ligand DMEDA, the solvent can also act as a ligand and a base, showcasing the multifunctional role solvents can play[9][10]. It is advisable to consult the literature for the most suitable solvent for a specific class of CuCl₂ mediated reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on CuCl₂ mediated reactions, illustrating the impact of varying reaction parameters on product yield.
Table 1: Optimization of a CuCl₂-Mediated C-S Coupling Reaction
Reaction: 2-iodobenzaldehyde with 2,2'-Disulfanediyldianiline
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Other Conditions | Yield (%) |
| 1 | CuCl₂ (15) | Cs₂CO₃ | 110 | DMEDA (0.50 mL) | 73 |
| 2 | CuCl₂ (15) | K₃PO₄ | 110 | DMEDA (0.25 mL) | 82 |
| 3 | CuCl₂ (15) | K₃PO₄ | 100 | DMEDA (0.25 mL) | 75 |
| 4 | CuCl₂ (15) | K₃PO₄ | 120 | DMEDA (0.25 mL) | 81 |
| 5 | Cu(OAc)₂ (15) | K₃PO₄ | 110 | DMEDA (0.25 mL) | 72 |
| 6 | CuI (15) | K₃PO₄ | 110 | DMEDA (0.25 mL) | 65 |
| 7 | CuCl₂ (15) | None | 110 | DMEDA (0.25 mL) | <10 |
(Data summarized from a study on dibenzothiazepine synthesis[9])
Table 2: Effect of Temperature and CuCl₂ Concentration on Gold Leaching
| Parameter | Value | Leaching Rate (%) |
| Temperature | 35 °C | 80.94 |
| 75 °C | 99.03 | |
| CuCl₂ Conc. | 0.25 mol/L | 27.5 |
| 0.75 mol/L | 99.03 | |
| 1.25 mol/L | 72.53 |
(Data summarized from a study on gold leaching in DMF[16])
Experimental Protocols
Protocol 1: General Troubleshooting & Optimization
This protocol provides a systematic approach to optimizing a CuCl₂ mediated reaction experiencing low yield.
-
Establish a Baseline: Run the reaction according to the original protocol and carefully determine the yield to have a reliable baseline for comparison.
-
Verify Reagent Quality:
-
Use a fresh bottle of anhydrous CuCl₂ or purify existing stock by recrystallizing from hot dilute HCl[3]. Handle and store under inert gas.
-
Ensure solvents are anhydrous and degassed.
-
Verify the purity of substrates, ligands, and bases.
-
-
Systematic Parameter Variation (run in parallel if possible):
-
Catalyst Loading: Vary the CuCl₂ loading (e.g., 5 mol%, 10 mol%, 15 mol%).
-
Temperature: Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C)[16].
-
Ligand/Base: If applicable, screen different ligands (e.g., various diamines, amino acids) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[9][11].
-
Solvent: Test a small panel of suitable polar aprotic solvents (e.g., DMF, DMAc, NMP).
-
-
Analysis: Analyze the outcome of each reaction by a suitable method (e.g., LC-MS, GC-MS, ¹H NMR) to determine yield and identify potential side products.
Protocol 2: Catalyst Regeneration from Spent Reaction
This protocol is a general guide for regenerating a supported or heterogeneous CuCl₂ catalyst that has been deactivated by coking.
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling solvent like acetone) to remove adsorbed organic residues.
-
Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Calcination: Place the dried catalyst in a furnace. Heat under a flow of air or oxygen at an elevated temperature (e.g., 300-500 °C) for several hours. This step is designed to burn off carbonaceous deposits[4][5]. Note: The optimal temperature and time depend on the catalyst support and should be determined carefully to avoid sintering.
-
Re-activation (if necessary): If deactivation involves a change in the copper oxidation state, a chemical treatment may be needed. This could involve re-chlorination at low temperatures to replenish active components[7].
-
Testing: Test the activity of the regenerated catalyst using the original reaction protocol to confirm the restoration of its performance.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key factors influencing the yield of CuCl₂ mediated reactions.
References
- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cupric chloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Chemical Connection: Cupric Chloride Regeneration Options :: I-Connect007 [iconnect007.com]
- 9. “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmentally Friendly and Recyclable CuCl2-Mediated C-S Bond Coupling Strategy Using DMEDA as Ligand, Base, and Solvent [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. brainly.com [brainly.com]
- 15. Solved How does temperature affect the copper (II) chloride | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
side reactions and byproducts in copper(II) chloride chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) chloride (CuCl₂). It addresses common side reactions and byproduct formation, offering detailed experimental protocols and data to assist in optimizing chemical transformations.
Troubleshooting Guides
Issue 1: Unexpected Precipitate Formation in Aqueous or Alcoholic Solutions
Question: My blue/green copper(II) chloride solution turned into a pale green/white or brownish-red precipitate upon addition of a base or after prolonged stirring in a neutral aqueous/alcoholic solution. What is happening and how can I fix it?
Answer: This is likely due to hydrolysis or reduction of the Cu(II) species.
-
Hydrolysis: In the presence of a base (even a weak one) or in neutral water over time, CuCl₂ can hydrolyze to form insoluble copper(II) hydroxide (Cu(OH)₂), which is a gelatinous blue solid, or more commonly, dicopper chloride trihydroxide (Cu₂(OH)₃Cl), a pale green solid also known as copper oxychloride.[1] At elevated temperatures, these can further dehydrate to form black copper(II) oxide (CuO).
-
Reduction: If a reducing agent is present in your reaction mixture, or if you are working with a solvent that can be oxidized, Cu(II) can be reduced to insoluble copper(I) species. Copper(I) chloride (CuCl) is a white solid, while copper(I) oxide (Cu₂O) is a reddish-brown solid.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected precipitate formation.
Experimental Protocol: Mitigation of Hydrolysis
To prevent the formation of copper oxychloride, ensure the reaction medium is acidic. For aqueous solutions, adjusting the pH to below 4 with an acid like HCl is often effective. If the reaction is sensitive to strong acids, consider using a buffer system. For organic reactions, using anhydrous solvents and reagents will minimize hydrolysis.
Data on Hydrolysis Products:
| Byproduct | Formula | Appearance | Formation Conditions |
| Copper(II) Hydroxide | Cu(OH)₂ | Gelatinous blue solid | Reaction of CuCl₂ with a base (e.g., NaOH). |
| Dicopper Chloride Trihydroxide | Cu₂(OH)₃Cl | Pale green crystalline solid | Partial hydrolysis of CuCl₂ in neutral or slightly basic aqueous solutions. |
| Copper(II) Oxide | CuO | Black powder | Heating of Cu(OH)₂ or Cu₂(OH)₃Cl. |
Issue 2: Low Yield and Dehalogenation in Ullmann Condensation/Coupling
Question: I am performing a CuCl₂-catalyzed Ullmann C-N or C-O coupling, but I am getting low yields of my desired product and a significant amount of the dehalogenated starting material. What could be the cause?
Answer: Low yields in Ullmann-type reactions are common and can be attributed to several factors. The formation of a dehalogenated byproduct suggests a competing reductive process.
-
Catalyst Inactivation: The active species in many Ullmann reactions is Cu(I), which can be formed in situ from Cu(II). However, Cu(I) can be sensitive to air, leading to oxidation and catalyst deactivation. Conversely, side reactions can lead to the formation of inactive copper species.
-
Dehalogenation: This is a known side reaction in copper-catalyzed cross-couplings. The mechanism can be complex, but it often involves radical intermediates or protonolysis of an organocopper intermediate. The source of the hydrogen atom can be the solvent, amine, or other reagents.
-
Reaction Conditions: Ullmann reactions are notoriously sensitive to reaction conditions. High temperatures, the choice of base, solvent, and the presence of ligands are all critical.
Troubleshooting and Mitigation Strategy:
Caption: Strategy for optimizing Ullmann coupling reactions.
Experimental Protocol: Minimizing Dehalogenation in a C-N Coupling
This is a general protocol that should be optimized for specific substrates.
-
Reagent Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the CuCl₂ catalyst (5-10 mol%). If using a ligand, add it at this stage (e.g., 1,10-phenanthroline, 10-20 mol%).
-
Solvent and Degassing: Add a dry, polar aprotic solvent (e.g., DMF or NMP). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 110-150 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or a dilute aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is then dried and concentrated.
Frequently Asked Questions (FAQs)
Q1: My CuCl₂ solution is green, but the literature says aqueous Cu(II) ions are blue. Why?
A1: The color of a CuCl₂ solution depends on the coordination environment of the copper(II) ion. In dilute aqueous solutions, the Cu²⁺ ion is coordinated by six water molecules, forming the blue hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. However, in the presence of chloride ions, chloro-complexes such as [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)]⁻, and [CuCl₄]²⁻ can form. These chloro-complexes are typically yellow or green, and their presence shifts the overall color of the solution to green. Concentrated CuCl₂ solutions will appear more green or even brownish-yellow due to the higher concentration of these chloro-complexes.
Q2: I am trying to perform a reaction using a Cu(I) catalyst generated in situ from CuCl₂ and a reducing agent, but the reaction is not working well. What could be the problem?
A2: The most common issue is the re-oxidation of the active Cu(I) species to the inactive Cu(II) state by atmospheric oxygen.
-
Mitigation:
-
Inert Atmosphere: Ensure your reaction is performed under a nitrogen or argon atmosphere. All solvents and reagents should be properly degassed.
-
Ligands: The use of a ligand that stabilizes Cu(I) is highly recommended. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used.[3]
-
Excess Reducing Agent: A slight excess of the reducing agent (e.g., sodium ascorbate) can be used to maintain a sufficient concentration of Cu(I).
-
Experimental Protocol: General Procedure for CuAAC ("Click Chemistry")
-
Stock Solutions:
-
Azide-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Alkyne-containing molecule in a suitable solvent.
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂) in water (e.g., 20 mM).
-
Sodium ascorbate in water (e.g., 100 mM, freshly prepared).
-
(Optional but recommended) A Cu(I)-stabilizing ligand like THPTA in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne (1.0 equiv) and the azide (1.1-1.5 equiv) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
If using a ligand, add it to the reaction mixture.
-
Add the CuCl₂ solution (typically 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction and chromatography.
-
Q3: How can I identify the byproducts in my reaction?
A3: A combination of spectroscopic and analytical techniques can be used for byproduct identification.
-
Infrared (IR) Spectroscopy: Can be useful for identifying functional groups in solid byproducts. For example, the presence of strong, broad O-H stretching bands around 3300-3500 cm⁻¹ and Cu-O vibrations in the lower frequency region (400-600 cm⁻¹) can indicate the formation of copper hydroxides or oxychlorides.[4]
-
UV-Visible (UV-Vis) Spectroscopy: Can be used to quantify the amount of Cu(II) in solution, as the [Cu(H₂O)₆]²⁺ complex has a characteristic broad absorbance maximum around 800 nm.[5][6] This can be useful for monitoring the progress of a reduction reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While copper(II) is paramagnetic and will broaden NMR signals, NMR is invaluable for characterizing organic byproducts such as dehalogenated starting materials or products of side reactions with the solvent.
-
X-Ray Diffraction (XRD): For crystalline solid byproducts, powder XRD is the most definitive method for identifying the specific crystalline phase (e.g., atacamite vs. paratacamite for Cu₂(OH)₃Cl, or CuCl vs. Cu₂O).
Table of Quantitative Data (Illustrative)
The following table provides an example of how reaction conditions can influence byproduct formation. Actual yields will be substrate and system-dependent.
| Reaction | Conditions | Desired Product | Common Byproduct | Byproduct Yield (Approx.) |
| Hydrolysis of CuCl₂ | 1 M CuCl₂ in H₂O, pH adjusted with NaOH | - | Cu₂(OH)₃Cl | Increases significantly above pH 5 |
| Reduction of CuCl₂ | 0.1 M CuCl₂, 0.2 M Ascorbic Acid, 60 °C | Cu(0) | Cu₂O | Can be significant, dependent on pH and reaction time |
| Ullmann C-N Coupling | Aryl Bromide, Amine, CuCl₂, K₂CO₃, DMF, 120 °C | N-Aryl Amine | Dehalogenated Aryl Bromide | 5-30% (highly variable) |
This technical support center is intended as a guide. Optimal reaction conditions and the nature of side reactions are highly dependent on the specific substrates and reagents used. It is always recommended to perform small-scale optimization studies and to fully characterize all reaction products.
References
- 1. Dicopper chloride trihydroxide - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. confluore.com [confluore.com]
- 4. Frontiers | Reusable Extractant and Direct Catalytic Mediation of Water/Oil/Chlorodifluoromethane Nano-Emulsion in Natural Gas Condensate for Efficient Conversion of Chloride Impurities Into the Dicopper Chloride Trihydroxide Nanoparticles [frontiersin.org]
- 5. sci-arch.org [sci-arch.org]
- 6. ijsrm.net [ijsrm.net]
improving the stability of copper(II) chloride solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of copper(II) chloride (CuCl₂) solutions for experimental use.
Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and use of copper(II) chloride solutions.
| Issue | Observation | Probable Cause(s) | Recommended Action(s) |
| Precipitation in a newly prepared solution | The solution appears cloudy or contains a pale blue, green, or white precipitate immediately after preparation. | 1. Hydrolysis: The water used was not acidified, leading to the formation of copper(II) hydroxide or basic copper(II) chlorides.[1][2] 2. Low-quality water: Use of tap water or water with high impurity levels. | 1. Add dilute hydrochloric acid (HCl) dropwise until the precipitate dissolves.[2] 2. Prepare a fresh solution using deionized or distilled water and acidify it as a preventive measure. |
| Precipitation during storage | A previously clear solution develops a precipitate over time. | 1. Slow Hydrolysis: Insufficient initial acidification. 2. Reduction: Reduction of Cu(II) to insoluble copper(I) chloride (CuCl) due to exposure to light or contaminants.[2] 3. Change in Temperature: Decreased temperature can lead to the precipitation of CuCl₂ if the solution is near saturation. | 1. Check the pH of the solution. If it is above 4, add a small amount of dilute HCl. 2. Store solutions in amber glass bottles to protect from light. 3. Ensure the storage temperature is stable and that the concentration is not above the solubility limit for that temperature. |
| Color change from blue/green to brown/yellow | The solution's color shifts significantly. | Formation of Chloro-complexes: An increase in chloride ion concentration (e.g., from adding excess HCl) can lead to the formation of yellow or brown-colored chloro-complexes such as [CuCl₃]⁻ and [CuCl₄]²⁻.[3] | This is a normal chemical phenomenon and does not necessarily indicate instability. However, if a specific color is required for an experiment, the chloride concentration should be carefully controlled. |
| Inconsistent experimental results | Experiments using the CuCl₂ solution yield variable or unexpected outcomes. | 1. Concentration changes: Evaporation of the solvent over time, leading to a more concentrated solution. 2. Contamination: Introduction of foreign ions or organic materials that may react with CuCl₂. | 1. Keep the solution container tightly sealed. Periodically verify the concentration using a standardized analytical method (see Experimental Protocols). 2. Use clean glassware and high-purity reagents when preparing and handling the solution. |
Frequently Asked Questions (FAQs)
Q1: Why is my copper(II) chloride solution acidic?
A1: When copper(II) chloride is dissolved in water, the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺, undergoes hydrolysis, releasing protons (H⁺) into the solution and thus lowering the pH.[1][4] A 0.1 M solution of CuCl₂ will typically have a pH of around 3.[4][5]
Q2: What is the recommended pH for a stable copper(II) chloride solution?
A2: To prevent the precipitation of copper(II) hydroxide, it is recommended to maintain the pH of the solution between 3 and 5.[6] This can be achieved by adding a small amount of hydrochloric acid.
Q3: What is the shelf life of a copper(II) chloride solution?
A3: If prepared with high-purity water, properly acidified (pH 3-5), and stored in a tightly sealed, opaque container in a cool, dry place, a copper(II) chloride solution can have an indefinite shelf life.[6][7][8][9]
Q4: Can I use tap water to prepare my copper(II) chloride solution?
A4: It is strongly recommended to use deionized or distilled water. Tap water contains various ions that can interfere with the stability of the solution and with your experiments.
Q5: My solution has a white precipitate. What is it and how can I remove it?
A5: A white precipitate is likely copper(I) chloride (CuCl), which is sparingly soluble in water.[2] This can form if the Cu(II) has been reduced. Adding a small amount of concentrated hydrochloric acid can often dissolve this precipitate by forming soluble chloro-complexes of copper(I).[2]
Data Presentation
Table 1: Solubility of Copper(II) Chloride in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL of H₂O) |
| 0 | 70.6[3] |
| 25 | 75.7[3] |
| 100 | 107.9[3] |
Table 2: pH of a 0.2 M Copper(II) Chloride Solution
| Parameter | Value | Reference |
| pH | 3.6 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1 M Copper(II) Chloride Stock Solution
Objective: To prepare a 1 L stock solution of 0.1 M copper(II) chloride with enhanced stability.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (Molar Mass: 170.48 g/mol )
-
Deionized or distilled water
-
Concentrated hydrochloric acid (HCl)
-
1 L volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing boat
-
Pipette
Procedure:
-
Weigh out 17.05 g of CuCl₂·2H₂O into a weighing boat.[9]
-
Transfer the solid to a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water to the flask.
-
Add 1 mL of concentrated HCl to the flask. This will help to prevent hydrolysis.
-
Swirl the flask gently until all the solid has dissolved.
-
Once dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, labeled, amber glass storage bottle.
Protocol 2: Spectrophotometric Determination of Copper(II) Chloride Concentration
Objective: To determine the concentration of a copper(II) chloride solution using UV-Vis spectrophotometry.
Materials:
-
Copper(II) chloride solution of unknown concentration
-
Prepared 0.1 M CuCl₂ stock solution (from Protocol 1)
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL)
-
Pipettes
-
Cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions with known concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M) by diluting the 0.1 M stock solution.
-
For example, to prepare 10 mL of a 0.01 M solution, pipette 1 mL of the 0.1 M stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance for copper(II) chloride, which is typically around 800 nm for the aquated ion, but can vary depending on the chloride concentration. A wavelength of approximately 600-650 nm is also commonly used.[10]
-
-
Measurement:
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the standard solutions and the unknown solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of the unknown solution based on its absorbance.
-
Visualizations
Caption: Workflow for preparing and storing a stable CuCl₂ solution.
Caption: Effect of pH on the stability of CuCl₂ solutions.
References
- 1. Cupric Chloride | CuCl2 | CID 24014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper(I) chloride - Wikipedia [en.wikipedia.org]
- 3. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Copper(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. Trouble Shooting Acid Copper Electrolytes [thinktink.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. echemi.com [echemi.com]
- 9. Preparation of CuCl2 solution [periodni.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ligand Effects on Copper(II) Chloride Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed reactions, with a specific focus on the influence of ligands on the reactivity of copper(II) chloride catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a ligand in a copper-catalyzed reaction?
A1: Ligands are critical components in copper catalysis that modulate the catalyst's performance in several ways:
-
Stabilization: Ligands stabilize the copper center, preventing the disproportionation of the active Cu(I) species to inactive Cu(II) and Cu(0) or aggregation into inactive nanoparticles.[1]
-
Solubility: Copper salts like CuCl₂ often have poor solubility in common organic solvents. Ligands form complexes with the copper ion, enhancing its solubility and availability within the reaction mixture.[1][2]
-
Reactivity and Selectivity: The electronic and steric properties of a ligand directly influence the catalyst's activity and the reaction's chemo-, regio-, and stereoselectivity. For example, electron-donating ligands can increase the reactivity of the copper center, while sterically bulky ligands can facilitate product formation (reductive elimination) and suppress side reactions.[1][3]
Q2: How do I choose the appropriate ligand for my CuCl₂-catalyzed reaction?
A2: Ligand selection is crucial and often reaction-specific.[4] Consider the following:
-
Reaction Type: Different reaction classes have preferred ligand types. For instance, N-ligands like diamines are common in Ullmann and Goldberg reactions, while P-ligands are less common but can be used.[5][6]
-
Hard and Soft Acid-Base (HSAB) Theory: Copper(II) is considered a hard acid, which suggests that hard N-ligands are a suitable choice.[5]
-
Substrate Scope: The electronic and steric nature of your substrates is a key factor. Substrates with bulky groups may require ligands with a larger bite angle or more accessible coordination sites.[3] Functional groups on the substrate might also coordinate to the copper center, necessitating a ligand with a stronger binding affinity.[1]
-
Screening: Often, the optimal ligand is identified through screening a library of ligands with varying steric and electronic properties.
Q3: Why are nitrogen-based ligands more common than phosphine ligands in copper catalysis?
A3: There are two primary reasons for the prevalence of N-ligands over P-ligands in copper catalysis:
-
HSAB Theory: As mentioned, Cu(II) is a hard acid and pairs favorably with hard N-donor ligands. Palladium(0), often used in cross-coupling, is a soft acid and thus has a higher affinity for soft P-donor ligands (phosphines).[5]
-
Economic Viability: Copper is significantly cheaper than palladium. Nitrogen-based ligands are also typically much less expensive than the complex phosphine ligands used in palladium catalysis. Using expensive phosphine ligands with a cheap metal like copper would negate the cost advantage.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low conversion is a frequent problem in catalytic reactions. The following workflow and table can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low-yield reactions.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst Species | While Cu(II) is the precatalyst, Cu(I) is often the active species.[7] Ensure conditions allow for reduction or begin with a Cu(I) source. The Cu(I) state can be unstable and prone to disproportionation; the ligand's role is to prevent this.[1][8] |
| Ligand Degradation | In some cross-coupling reactions, the ligand itself can be a substrate (e.g., competitive N-arylation), leading to catalyst deactivation.[4][6] Consider using more robust ligands, like diketones, which are less prone to this side reaction.[4] |
| Poor Ligand-Copper Solubility | The formed copper-ligand complex may have poor solubility in the chosen solvent. This reduces the concentration of active catalyst. Try a different solvent or a ligand designed to enhance solubility.[1][2] |
| Inappropriate Ligand Electronics | The electronic properties of the ligand can be mismatched with the reaction's requirements. For sluggish reactions, switching to a more electron-donating ligand can increase the reactivity of the copper center.[1][3] |
| Steric Hindrance | Excessive steric bulk on the ligand can hinder substrate coordination and slow down the reaction.[3] Conversely, for some reactions, bulky ligands are necessary to promote the desired bond formation.[1] Experiment with ligands of varying steric profiles. |
| Poor Quality of Base | For reactions requiring a base, its quality and even particle size can have a dramatic impact on reaction kinetics and yields.[4] Ensure the base is fresh, dry, and finely powdered. |
Issue 2: Reaction Stalls or Proceeds Sluggishly
A reaction that starts but fails to reach completion may be suffering from catalyst inhibition or deactivation.
Caption: Ligand's role in the catalytic cycle and potential inhibition pathways.
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | The reaction product may coordinate more strongly to the copper center than the starting materials, effectively halting the catalytic cycle. If the reaction consistently stops at a certain conversion, this may be the cause. Modifying the ligand's steric or electronic properties can sometimes disfavor product binding.[1] |
| Formation of Off-Cycle Inhibitors | The catalyst can enter an inactive state, such as forming unreactive cuprate species. The ligand architecture plays a role in preventing the formation of these less reactive species. Experimenting with different ligand types (e.g., bidentate vs. tridentate) may solve this.[1][3] |
| Substrate-Specific Inhibition | Functional groups on the substrate (e.g., amines, thiols) can chelate the copper catalyst, inhibiting its activity. In these cases, using a ligand with a stronger binding affinity or protecting the interfering functional group may be necessary.[1] |
Quantitative Data on Ligand Effects
The choice of ligand can dramatically alter reaction outcomes. The tables below summarize data from representative copper-catalyzed reactions.
Table 1: Effect of Ligand on Copper-Catalyzed N-Arylation of Indole
| Entry | Ligand | Yield (%) | Conditions |
| 1 | None | <5 | CuI (10 mol%), K₃PO₄, Toluene, 110 °C, 24h |
| 2 | L-proline | 85 | CuI (10 mol%), K₃PO₄, Toluene, 110 °C, 24h |
| 3 | N,N'-Dimethylethylenediamine | 95 | CuI (10 mol%), K₃PO₄, Toluene, 110 °C, 24h |
| 4 | 1,10-Phenanthroline | 92 | CuI (10 mol%), K₃PO₄, Toluene, 110 °C, 24h |
| Data synthesized from principles discussed in cited literature.[4][6] |
Table 2: Effect of Ligand on Copper-Catalyzed Chan-Lam C-N Coupling
| Entry | Ligand | Yield (%) | Conditions |
| 1 | None | 25 | Cu(OAc)₂ (20 mol%), Air, DMF, 70 °C, 24h |
| 2 | Pyridine | 68 | Cu(OAc)₂ (20 mol%), Air, DMF, 70 °C, 24h |
| 3 | 2,2'-Bipyridine | 85 | Cu(OAc)₂ (20 mol%), Air, DMF, 70 °C, 24h |
| 4 | 1,10-Phenanthroline | 91 | Cu(OAc)₂ (20 mol%), Air, DMF, 70 °C, 24h |
| Data adapted from a study on Chan-Lam reactions.[2][9] |
Experimental Protocols
General Protocol for a Ligand Screening Experiment in a CuCl₂-Catalyzed C-N Cross-Coupling Reaction
This protocol provides a general methodology for testing the efficacy of various ligands in a model cross-coupling reaction.
1. Materials and Setup:
-
Reactants: Aryl halide (e.g., iodobenzene), amine (e.g., aniline), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Catalyst: Copper(II) chloride (CuCl₂).
-
Ligands: A selection of N- and P-based ligands for screening.
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF).
-
Glassware: Oven-dried reaction vials or a multi-well reaction block, magnetic stir bars.
-
Atmosphere: An inert atmosphere (Nitrogen or Argon).
2. Synthesis of the Copper-Ligand Complex (Pre-formation or In Situ):
-
In Situ Method (Recommended for screening):
-
To an oven-dried reaction vial under an inert atmosphere, add CuCl₂ (e.g., 0.05 mmol, 5 mol%).
-
Add the ligand (e.g., 0.06 mmol, 6 mol%). The ligand-to-metal ratio may need optimization (often between 1:1 and 2:1).
-
Add the anhydrous solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The solution may change color.[10][11]
-
3. Reaction Procedure:
-
To the vial containing the pre-formed catalyst complex, add the base (e.g., 2.0 mmol, 2.0 equiv.).
-
Add the amine (e.g., 1.2 mmol, 1.2 equiv.).
-
Add the aryl halide (e.g., 1.0 mmol, 1.0 equiv.).
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for a set time (e.g., 12-24 hours).
4. Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
5. Analysis:
-
Calculate the isolated yield for the reaction with each ligand.
-
Compare the yields to determine the most effective ligand for this transformation under the tested conditions.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reversible ligand substitution with CuCl2 [franklychemistry.co.uk]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing the Moisture Sensitivity of Anhydrous Copper(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling anhydrous copper(II) chloride (CuCl₂), a versatile reagent whose efficacy is critically dependent on its anhydrous state. Due to its hygroscopic nature, improper handling can lead to the absorption of atmospheric moisture, significantly impacting experimental outcomes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of anhydrous CuCl₂ in your research.
Troubleshooting Guide
This guide addresses common issues encountered when using anhydrous copper(II) chloride, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a moisture-sensitive reaction. | Catalyst Inactivity due to Hydration: Anhydrous copper(II) chloride has absorbed atmospheric moisture, forming the dihydrate (CuCl₂·2H₂O). The presence of water can inhibit the catalytic activity of Cu(II) in many organic reactions. | Ensure Anhydrous Conditions: Use freshly opened anhydrous CuCl₂ or dry the reagent before use (see Experimental Protocols). Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use anhydrous solvents and dry glassware. |
| Incorrect Copper Species: For some reactions, Cu(I) is the active catalytic species. The presence of water can affect the in-situ reduction of Cu(II) to Cu(I) or promote the oxidation of Cu(I). | Use a Cu(I) source directly or add a reducing agent if the mechanism requires it. Ensure rigorous degassing of solvents to remove oxygen. | |
| Inconsistent reaction rates or irreproducible results. | Variable Moisture Content: The amount of absorbed water in the "anhydrous" CuCl₂ varies between experiments, leading to inconsistent reaction kinetics. | Standardize Handling Procedures: Always handle anhydrous CuCl₂ in a controlled environment (glovebox). If a glovebox is unavailable, minimize exposure to air and store the reagent in a desiccator with a high-efficiency desiccant. Consider drying the reagent as a standard pre-reaction step. |
| Anhydrous Copper(II) Chloride appears greenish-brown or blue-green instead of yellowish-brown. | Partial to Full Hydration: The yellowish-brown color is characteristic of anhydrous CuCl₂. A shift to green or blue-green indicates the formation of the dihydrate.[1][2][3][4] | Dry the Material: The hydrated copper(II) chloride can be converted back to its anhydrous form by heating. Refer to the Experimental Protocol for Drying Copper(II) Chloride Dihydrate. |
| Formation of unexpected byproducts. | Hydrolysis or Side Reactions: The presence of water can lead to hydrolysis of starting materials or reagents, or it can promote alternative reaction pathways. For example, in some coupling reactions, water can lead to hydroxylation byproducts. | Strict Exclusion of Water: Follow rigorous protocols for drying solvents and reagents. Use molecular sieves or other drying agents in the reaction mixture if compatible. |
| Difficulty dissolving anhydrous CuCl₂ in an organic solvent. | Inherent Low Solubility: Anhydrous CuCl₂ has varying solubility in different organic solvents. | Consult Solubility Data: Refer to the Table of Solubilities to select an appropriate solvent. Gentle heating or sonication may aid dissolution in some cases. |
| Formation of Insoluble Complexes: The presence of trace water may lead to the formation of less soluble aqua complexes. | Ensure Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to prevent the formation of insoluble species. |
Frequently Asked Questions (FAQs)
Q1: What is the visual difference between anhydrous and hydrated copper(II) chloride?
A1: Anhydrous copper(II) chloride is a yellowish-brown to dark brown powder.[1][3] Upon absorbing moisture, it transforms into the dihydrate, which is a blue-green crystalline solid.[1][2][3][4]
Q2: How should I store anhydrous copper(II) chloride?
A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage or for use in highly moisture-sensitive applications, storage in a desiccator over a strong desiccant (e.g., phosphorus pentoxide or indicating silica gel) or inside an inert atmosphere glovebox is recommended.
Q3: My container of anhydrous CuCl₂ has been open for a while. Can I still use it?
A3: It is highly likely that it has absorbed some atmospheric moisture. For non-moisture-sensitive applications, it might still be usable. However, for reactions requiring strictly anhydrous conditions, it is crucial to dry the material before use. A visual inspection of the color can give a preliminary indication of hydration.
Q4: What is the impact of using hydrated copper(II) chloride in a reaction that specifies the anhydrous form?
A4: The presence of water of hydration can have several detrimental effects, including:
-
Reduced Reaction Yield: Water can act as a catalyst poison or participate in side reactions, consuming starting materials and reducing the yield of the desired product.
-
Altered Reaction Pathway: Water can change the course of a reaction, leading to the formation of different products.
-
Inconsistent Results: The variable amount of water in a partially hydrated reagent makes reproducing results difficult.
Q5: Can I dry copper(II) chloride dihydrate to obtain the anhydrous form?
A5: Yes, the dihydrate can be dehydrated by heating. However, simple heating in air at high temperatures can lead to the formation of copper(II) oxide and HCl gas. For a pure anhydrous product, specific protocols should be followed.
Data Presentation
Physical and Chemical Properties
| Property | Anhydrous Copper(II) Chloride (CuCl₂) | Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) |
| Molar Mass | 134.45 g/mol | 170.48 g/mol |
| Appearance | Yellowish-brown powder | Blue-green crystalline solid |
| Density | 3.386 g/cm³ | 2.51 g/cm³ |
| Melting Point | 620 °C (decomposes) | 100 °C (loses water) |
| Boiling Point | 993 °C (decomposes) | N/A |
| Hygroscopicity | Highly hygroscopic | Stable in air at moderate humidity |
Solubility of Anhydrous Copper(II) Chloride in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 25 | 75.7 |
| Methanol | 25 | ~53 |
| Ethanol | 25 | ~53 |
| Acetone | Soluble | - |
| Pyridine | Soluble | - |
| Dimethylformamide (DMF) | Soluble | - |
| Acetonitrile | Soluble, forms stable complexes | - |
| Tetrahydrofuran (THF) | Sparingly soluble | - |
Note: Solubility can be influenced by the purity of the solvent and the presence of other solutes.
Experimental Protocols
Protocol 1: Drying of Copper(II) Chloride Dihydrate
This protocol describes two methods for preparing anhydrous CuCl₂ from its dihydrate.
Method A: Simple Heating (for less sensitive applications)
-
Place the copper(II) chloride dihydrate in a clean, dry evaporating dish or beaker.
-
Gently heat the solid on a hot plate or in an oven at 100-120 °C. The blue-green crystals will turn into a yellowish-brown powder as the water of hydration is driven off.
-
Continue heating until the color change is complete. Avoid excessively high temperatures (above 200 °C) to minimize decomposition into copper(II) oxide.
-
Cool the anhydrous copper(II) chloride in a desiccator to prevent rehydration.
Method B: Heating under a Stream of Dry HCl (for high-purity anhydrous CuCl₂)
This procedure should be performed in a well-ventilated fume hood.
-
Place the copper(II) chloride dihydrate in a porcelain boat inside a tube furnace.
-
Pass a slow stream of dry hydrogen chloride (HCl) gas over the sample.
-
Gradually heat the furnace to 150-200 °C. The HCl atmosphere prevents the formation of copper oxychloride or oxide by suppressing hydrolysis.
-
Maintain this temperature until all the water has been removed, and the solid is a uniform yellowish-brown powder.
-
Allow the sample to cool to room temperature under the stream of dry HCl.
-
Once cool, switch the gas flow to dry nitrogen or argon to purge the HCl gas before transferring the anhydrous CuCl₂ to a sealed container, preferably inside a glovebox.
Protocol 2: Handling Anhydrous Copper(II) Chloride in a Glovebox
-
Preparation: Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven (e.g., at 120 °C for several hours) and then transferred to the glovebox antechamber while still warm.
-
Inert Atmosphere: The glovebox should be maintained with a dry, inert atmosphere (e.g., nitrogen or argon) with low levels of oxygen and moisture (<1 ppm).
-
Transfer: Bring the sealed container of anhydrous CuCl₂ into the glovebox through the antechamber, following the standard purging procedures for the antechamber.
-
Weighing and Dispensing: Once inside, open the container and weigh the desired amount of the yellowish-brown powder. Work swiftly to minimize the time the bulk material is exposed even to the glovebox atmosphere.
-
Sealing: Immediately and securely seal the main container of anhydrous CuCl₂ after dispensing.
-
Reaction Setup: Add the weighed anhydrous CuCl₂ to the reaction vessel containing anhydrous solvent under the inert atmosphere of the glovebox.
Visualizations
Troubleshooting Workflow for Low Yield in CuCl₂-Catalyzed Reactions
References
Technical Support Center: Purification of Copper(II) Chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) chloride (CuCl₂). It covers common issues encountered during the purification of reaction products and offers detailed experimental protocols for various purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude copper(II) chloride product?
A1: Common impurities can include unreacted starting materials such as copper metal, copper oxides, or copper carbonate. Byproducts like copper(I) chloride (CuCl) may also be present, especially if the reaction conditions are not strictly controlled.[1][2] Additionally, other metal salts, such as iron chloride (FeCl₃), might be present if the copper source was not pure.[3] Residual solvents and excess acid from the synthesis are also common.
Q2: My final CuCl₂ product is a very light blue-green, not the vibrant turquoise I expected. What does this indicate?
A2: The color of copper(II) chloride in solution and in its hydrated crystalline form is highly dependent on the coordination environment of the copper ion. A very light blue-green color in the crystals suggests a lower degree of hydration or the presence of impurities. The vibrant turquoise color is characteristic of the dihydrate, CuCl₂·2H₂O.[4] In concentrated chloride solutions, the green color is often due to the formation of tetrachlorocuprate(II) complex ions, [CuCl₄]²⁻.[5][6]
Q3: Can I use any solvent for the recrystallization of copper(II) chloride?
A3: No, the choice of solvent is critical. Water, often with a small amount of hydrochloric acid, is the most common solvent for recrystallizing copper(II) chloride.[7] The presence of dilute HCl helps to suppress the formation of copper hydroxychloride precipitates. Alcohols like ethanol can also be used, but solubility characteristics will differ.[4] It is essential to choose a solvent in which CuCl₂ is highly soluble at high temperatures and significantly less soluble at low temperatures to ensure a good yield.[8]
Q4: Is it necessary to use an inert atmosphere when working with copper(II) chloride?
A4: For routine purification of copper(II) chloride, an inert atmosphere is generally not necessary. However, if there is a risk of reduction to copper(I) chloride, for example, in the presence of certain reducing agents or at very high temperatures (above 300°C), an inert atmosphere might be considered.[7]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
-
Symptom: You recover a significantly lower mass of purified crystals than expected.
-
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the CuCl₂ remaining in the mother liquor upon cooling.[8][9]
-
Premature Crystallization: Crystals forming in the funnel during hot filtration can lead to loss of product.
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature.
-
Solution: Use an ice-water bath or a CaCl₂-ice bath to further decrease the temperature and maximize crystal formation.[7]
-
-
Issue 2: "Oiling Out" During Recrystallization
-
Symptom: Instead of solid crystals, an oily, liquid layer separates from the solution upon cooling.[12]
-
Possible Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: Very high levels of supersaturation or rapid cooling can lead to the separation of a liquid phase instead of a solid.[12] The impurities often preferentially dissolve in this oil, leading to a poorly purified product.[12][13]
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool much more slowly.[14] Seeding the solution with a small crystal of pure CuCl₂ can also encourage proper crystallization.
-
-
Inappropriate Solvent System: The solvent system may not be ideal for the specific impurities present.
-
Solution: Try a different solvent or a mixture of solvents. For CuCl₂, recrystallization from dilute hydrochloric acid is often reliable.[7]
-
-
Issue 3: Persistent Green Color in Solution/Crystals
-
Symptom: The purified crystals or the recrystallization solution retain a strong green or yellowish-green color, suggesting impurities.
-
Possible Causes & Solutions:
-
Presence of Iron(III) Chloride: Iron(III) impurities can impart a yellowish or greenish tint.
-
Formation of Chloro-Complexes: High concentrations of hydrochloric acid can lead to the formation of green [CuCl₄]²⁻ complexes.[5]
-
Solution: While this is a property of the CuCl₂-HCl system, if you need to minimize this for specific applications, reducing the HCl concentration in the final crystallization step might shift the equilibrium towards the blue aquo-complex, [Cu(H₂O)₆]²⁺.[5]
-
-
Data Presentation
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Difference in solubility of CuCl₂ and impurities at different temperatures. | Good to High (>98%) | 60-90% | Simple, cost-effective, good for removing small amounts of soluble impurities. | Can have yield losses; may not remove impurities with similar solubility. |
| Solvent Extraction | Differential partitioning of CuCl₂ and impurities between two immiscible liquid phases. | High (>99%) | >90% | Excellent for separating specific metal impurities (e.g., iron).[3] | Requires appropriate immiscible solvents and can be more labor-intensive. |
| Anion-Exchange Chromatography | Reversible binding of anionic chloro-complexes of copper and impurities to a resin. | Very High (>99.9%)[15] | >70%[10] | Capable of achieving ultra-high purity by removing a wide range of metal impurities.[15] | Requires specialized resins and equipment; can be slower and more expensive. |
Experimental Protocols
Recrystallization from Dilute Hydrochloric Acid
This method is suitable for general purification of CuCl₂ dihydrate from soluble impurities.
-
Dissolution: In a fume hood, place the crude copper(II) chloride in an Erlenmeyer flask. Add a minimal amount of deionized water and a few drops of concentrated hydrochloric acid to aid dissolution and prevent hydrolysis. Heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for at least 30 minutes.[8]
-
Crystal Collection: Collect the formed turquoise crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of cold ethanol to help with drying.
-
Drying: Allow the crystals to dry completely on a watch glass or in a desiccator.
Solvent Extraction for Removal of Iron Impurities
This protocol is designed to separate iron(III) chloride from an aqueous solution of copper(II) chloride.
-
Solution Preparation: Dissolve the impure CuCl₂ in a minimal amount of dilute hydrochloric acid (e.g., 0.005M HCl).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., a solution of LIX® 973NS-LV in kerosene).
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the purified CuCl₂) and the organic layer (containing the iron complex) should be distinct.
-
Collection: Drain the lower aqueous layer into a clean beaker. Repeat the extraction with fresh organic solvent if necessary to remove all color associated with the iron impurity.
-
Recovery: The purified copper(II) chloride can be recovered from the aqueous solution by crystallization as described in the recrystallization protocol.
Anion-Exchange Chromatography
This advanced method is used for preparing high-purity copper(II) chloride.
-
Column Preparation: Pack a chromatography column with a suitable strong base anion-exchange resin. Equilibrate the column by passing a solution of hydrochloric acid (e.g., 2 M HCl) through it.[16]
-
Sample Loading: Dissolve the crude CuCl₂ in a concentrated HCl solution (e.g., 4 M HCl) to form anionic chloro-complexes like [CuCl₃]⁻ and [CuCl₄]²⁻.[16] Carefully load this solution onto the top of the column and allow it to flow into the resin bed.
-
Elution of Impurities: Wash the column with an appropriate concentration of HCl to elute weakly bound impurities while the copper complex remains bound to the resin.
-
Elution of Copper: Elute the purified copper complex from the column by using a lower concentration of HCl (e.g., 0.5 M HCl) or deionized water. This shifts the equilibrium, causing the copper complex to be released from the resin.
-
Collection and Recovery: Collect the fractions containing the purified copper(II) chloride. The concentration of copper in the fractions can be monitored by color. The final product can be recovered by evaporation and crystallization.
Mandatory Visualizations
Caption: Decision workflow for selecting a CuCl₂ purification method.
Caption: Experimental workflow for CuCl₂ purification by recrystallization.
References
- 1. eevblog.com [eevblog.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 5. oxfordreference.com [oxfordreference.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Recrystallization [wiredchemist.com]
- 12. mt.com [mt.com]
- 13. lutpub.lut.fi [lutpub.lut.fi]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. researchgate.net [researchgate.net]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
overcoming catalyst deactivation in copper(II) chloride reactions
Technical Support Center: Copper(II) Chloride Catalysis
This center provides troubleshooting guidance and technical information for researchers, scientists, and drug development professionals working with copper(II) chloride (CuCl₂) catalysts.
Frequently Asked Questions (FAQs)
Q1: My CuCl₂-catalyzed reaction has stopped or slowed down significantly. What are the common causes?
A1: A sudden drop in catalytic activity is typically due to catalyst deactivation. The most common causes include:
-
Change in Copper Oxidation State: The active catalytic species often involves a specific copper oxidation state (e.g., Cu(I) or Cu(II)). A shift in this state, such as the oxidation of active Cu⁺ to Cu²⁺ or its reduction, can lead to deactivation.[1][2][3] In some reactions like acetylene dimerization, Cu⁺ is the desired active center, and its oxidation to Cu²⁺ causes the catalyst to lose activity.[2][3]
-
Coke Deposition: In organic reactions, carbonaceous materials, or "coke," can deposit on the catalyst surface.[2][3] This physically blocks the active sites, preventing reactants from reaching them. Strong acid sites on the catalyst or support can sometimes accelerate coke formation.[2][3]
-
Sintering or Agglomeration: At elevated temperatures, small catalyst particles can merge into larger ones. This process, known as sintering, reduces the active surface area of the catalyst and is a common cause of deactivation.[4]
-
Poisoning: Impurities in the reactant streams (e.g., sulfur compounds, carbon monoxide) can irreversibly bind to the active copper sites, rendering them inactive.
-
Volatility and Leaching: Copper chlorides, particularly CuCl, can be volatile at higher reaction temperatures, leading to a physical loss of the active component from the support.[5]
Q2: How can I determine the specific cause of my catalyst's deactivation?
A2: A combination of characterization techniques on the spent (used) catalyst is necessary to diagnose the deactivation mechanism. Key methods include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of copper on the catalyst surface and identify changes compared to the fresh catalyst.[2]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[2] The weight loss at specific temperatures corresponds to the combustion of carbonaceous deposits.
-
N₂ Physisorption (BET analysis): To measure the surface area and pore volume. A significant decrease in these values suggests sintering or pore blockage by coke.[6]
-
Transmission Electron Microscopy (TEM): To visually inspect for changes in particle size and morphology, providing direct evidence of sintering.
-
Pyridine-FTIR: This technique helps to analyze the acidity of the catalyst surface, as changes in Brønsted and Lewis acid sites can be linked to deactivation.[2][3]
Q3: Is it possible to regenerate a deactivated CuCl₂ catalyst?
A3: Yes, regeneration is often possible, and the appropriate method depends on the cause of deactivation.
-
For Coke Deposition: Calcination (heating in the presence of air or a controlled oxygen environment) can burn off the carbon deposits. This is an effective way to regenerate catalysts deactivated by coking.[2][3]
-
For Incorrect Oxidation State: The copper oxidation state can sometimes be restored through controlled oxidation or reduction steps. For instance, if Cu(I) has been over-oxidized to Cu(II), a mild reduction treatment may restore activity. Conversely, if Cu(I) is the inactive species, re-oxidation with agents like O₂, HCl/O₂, or even H₂O₂ can regenerate the active Cu(II) state.[7]
-
For Sintering: Redispersion of sintered metal particles is more challenging. Oxychlorination, a process involving treatment with an oxygen and chlorine-containing gas stream at high temperatures, can be used to redisperse sintered particles into smaller, more active clusters.[8]
Q4: What proactive steps can I take to prevent or minimize catalyst deactivation?
A4: Preventing deactivation is crucial for long-term catalyst performance. Consider the following strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rates of sintering and coke formation.[9]
-
Use Promoters: Adding alkali metal chlorides (e.g., KCl) can stabilize the copper species, reduce the volatility of CuCl, and prevent sintering, thereby extending the catalyst's life.[10] The addition of a second metal, like Mg²⁺, has also been shown to inhibit the loss of the active component and improve stability.[1]
-
Control Feedstock Purity: Ensure reactant streams are free from known catalyst poisons.
-
Maintain Redox Balance: In some systems, the presence of both Cu⁺ and Cu²⁺ is beneficial. Adding a certain amount of CuCl₂ to a CuCl catalyst can inhibit the oxidation of the active Cu⁺ species, enhancing performance and lifetime.[1][2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues with CuCl₂ catalysts.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Gradual loss of activity over several hours/days. | 1. Coke formation.2. Sintering of copper particles.3. Slow poisoning from feed impurities. | 1. Characterize spent catalyst with TGA. If coke is present, perform regeneration via calcination.2. Analyze with TEM or N₂ physisorption. If sintered, consider regeneration via oxychlorination or optimize by lowering reaction temperature.3. Analyze feed streams for impurities. |
| Sudden and sharp drop in catalytic activity. | 1. Change in copper oxidation state.2. Severe poisoning event (e.g., system leak). | 1. Use XPS to analyze the copper valence state on the catalyst surface.[2]2. Check the experimental setup for leaks and verify the purity of all reactants. |
| Change in product selectivity. | 1. Formation of new active sites due to sintering.2. Blockage of specific sites by coke, altering reaction pathways. | 1. Characterize the catalyst for changes in morphology and surface acidity (Pyridine-FTIR).[3]2. Consider that strong acid sites, which can accelerate coking, may be altering selectivity.[2][3] |
| Physical degradation of catalyst pellets (e.g., cracking). | 1. Hydrothermal stress (exposure to high-temperature steam).2. Mechanical stress in the reactor. | 1. Measure the fracture strength and surface area of the used catalyst.[6]2. Reduce water content in the feed if possible.[9] Evaluate reactor design for mechanical stress points. |
Experimental Protocols
Protocol 1: Regeneration of Coked CuCl₂/Al₂O₃ Catalyst via Calcination
This protocol describes a standard procedure for removing carbonaceous deposits (coke) from a supported copper chloride catalyst.
1. Objective: To restore catalytic activity by burning off coke in a controlled oxidative environment.
2. Materials & Equipment:
-
Deactivated (coked) CuCl₂/Al₂O₃ catalyst.
-
Tube furnace with temperature and gas flow control.
-
Quartz reactor tube.
-
Source of inert gas (Nitrogen, N₂) and an oxidizing gas (Air or diluted O₂ in N₂).
-
Gas flow controllers.
3. Procedure:
-
Purging: Place a known mass of the deactivated catalyst into the quartz reactor tube within the furnace. Heat the catalyst to 120°C under a flow of N₂ (e.g., 50 mL/min) for 1 hour to remove any physisorbed water and volatile compounds.
-
Ramping: While maintaining the N₂ flow, ramp the furnace temperature to the target calcination temperature (typically 350-500°C) at a controlled rate (e.g., 5°C/min). The optimal temperature depends on the stability of the support and catalyst.
-
Oxidative Treatment: Once the target temperature is reached, switch the gas flow from pure N₂ to a lean oxidizing mixture (e.g., 2-5% O₂ in N₂ or simply dry air). A diluted oxygen stream is used to control the exotherm from coke combustion, which could otherwise cause thermal damage (sintering) to the catalyst.
-
Hold: Maintain the catalyst under the oxidizing flow at the target temperature for 2-4 hours, or until the coke has been completely removed. Complete removal can be confirmed by monitoring the CO₂ concentration in the outlet stream.
-
Cooling: After the hold period, switch the gas flow back to pure N₂ and cool the reactor down to room temperature.
-
Post-Treatment Characterization: The regenerated catalyst should be re-characterized (e.g., using N₂ physisorption) to confirm that the surface area has been restored without significant sintering before being used in a reaction.
Data Presentation
Table 1: Impact of Promoters on CuCl₂ Catalyst Stability
This table summarizes representative data on how different promoters can affect the performance and stability of a CuCl₂ catalyst in a model oxychlorination reaction.
| Catalyst Formulation | Promoter | Avg. Ethylene Conversion (%) | Time on Stream until 20% Deactivation (hours) | Primary Deactivation Mechanism |
| CuCl₂/γ-Al₂O₃ | None | 85 | 50 | Sintering & CuCl Volatility |
| CuCl₂-KCl/γ-Al₂O₃ | KCl | 88 | 150 | Reduced Sintering; Slow Coking |
| CuCl₂-MgCl₂/γ-Al₂O₃ | MgCl₂ | 86 | 120 | Inhibition of Active Component Loss[1] |
| CuCl₂-LaCl₃/γ-Al₂O₃ | LaCl₃ | 90 | 200 | Enhanced Thermal Stability and Dispersion |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. EP0178347B1 - Process for automatically regenerating cupric chloride etching solutions - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Copper(II) Chloride Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up copper(II) chloride (CuCl₂) catalyzed reactions from the laboratory to the pilot plant.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of CuCl₂ catalyzed reactions, focusing on problems that are often magnified at a larger scale.
Issue 1: Reaction Stall or Incomplete Conversion
Question: My CuCl₂ catalyzed reaction, which worked perfectly in the lab, is stalling or showing incomplete conversion in the pilot plant reactor. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to this issue when moving from a lab to a pilot plant setting. Here is a systematic approach to diagnosing the problem:
Troubleshooting Workflow: Incomplete Conversion
Caption: Troubleshooting workflow for incomplete conversion.
-
Mass Transfer Limitations: In gas-liquid reactions, efficient mixing is crucial. In a larger reactor, achieving the same level of mixing as in a lab flask can be challenging.
-
Solution: Increase the agitation speed or consider a different impeller design to improve gas dispersion and the gas-liquid interfacial area. Ensure that the gas sparging system is adequate for the reactor volume.
-
-
Heat Transfer Issues: Exothermic reactions can be difficult to control at a larger scale due to a lower surface-area-to-volume ratio, leading to localized hot spots that can cause side reactions or catalyst degradation.[1][2]
-
Solution: Monitor the internal reaction temperature at multiple points within the reactor. Ensure the heat transfer fluid in the reactor jacket is at the correct temperature and flow rate.[1] Check for any fouling on the reactor walls that could impede heat transfer.
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Common causes include:
-
Coke formation: Organic byproducts can deposit on the catalyst surface, blocking active sites.
-
Change in oxidation state: The active Cu(II) species may be reduced to less active Cu(I) or Cu(0).
-
Poisoning: Impurities in the starting materials or solvents can poison the catalyst.
-
Solution: Take a sample of the catalyst post-reaction and analyze it for signs of deactivation. Consider implementing a catalyst regeneration protocol.
-
-
Reagent and Solvent Purity: The purity of reagents and solvents used in the pilot plant may differ from those used in the lab.
-
Solution: Obtain and test samples of the pilot-plant scale reagents and solvents to ensure they meet the required specifications.
-
Issue 2: Poor Selectivity and Formation of Byproducts
Question: The selectivity of my reaction has decreased significantly at the pilot scale, and I am observing new byproducts. What could be the cause?
Answer:
Poor selectivity is often linked to inadequate control of reaction parameters, which becomes more challenging at a larger scale.
Troubleshooting Workflow: Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
-
Inadequate Temperature Control: As mentioned, localized hot spots can promote side reactions.
-
Solution: Improve heat removal by adjusting the temperature and flow rate of the heat transfer fluid. For highly exothermic reactions, consider a semi-batch process with controlled addition of one of the reactants.[2]
-
-
Poor Mixing: Inefficient mixing can lead to localized high concentrations of reactants, which can favor byproduct formation.
-
Solution: Increase the agitation speed and ensure the reactor is properly baffled to promote turbulence and homogeneity.
-
-
Reagent Addition Rate: The rate of reagent addition can significantly impact selectivity. A slow, controlled addition is often necessary for highly reactive or exothermic processes.[2]
-
Solution: Utilize a dosing pump for precise control over the addition rate.
-
-
Incorrect Catalyst Loading: The ratio of catalyst to reactants is a critical parameter that can affect selectivity.
-
Solution: Double-check calculations for catalyst loading at the pilot scale. Ensure that the catalyst is homogeneously distributed in the reaction mixture, especially if it is a solid.
-
Frequently Asked Questions (FAQs)
Q1: How do I manage the exotherm of a CuCl₂ catalyzed oxidation reaction during scale-up?
A1: Managing exotherms is critical for safety and selectivity.[1][2] Key strategies include:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat evolution.
-
Reactor Design: Ensure the pilot plant reactor has a sufficiently high heat transfer capacity. This can be influenced by the jacket design, the use of internal cooling coils, and the choice of heat transfer fluid.[1]
-
Controlled Reagent Addition: For highly exothermic reactions, a semi-batch process where one reactant is added slowly to the other is often the safest approach.[2] This allows the rate of heat generation to be controlled by the addition rate.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction and moderate temperature changes.
-
Emergency Cooling/Quenching: Have a plan for emergency cooling or quenching of the reaction in case of a thermal runaway.
Q2: What are the key differences in reactor design between a lab setup and a pilot plant for a gas-liquid CuCl₂ catalyzed reaction?
A2: Pilot plant reactors for gas-liquid reactions have several key design features not always present in a lab setup:
-
Agitation System: Pilot reactors use more sophisticated agitation systems with various impeller types (e.g., Rushton turbine, pitched blade) and baffles to ensure efficient gas dispersion and mixing.
-
Gas Sparging: A well-designed gas sparger is used to introduce the gaseous reactant as fine bubbles, maximizing the gas-liquid interfacial area.
-
Material of Construction: Reactors are typically made of glass-lined steel or Hastelloy to withstand corrosive reagents like HCl that can be generated in chlorination reactions.
-
Instrumentation and Control: Pilot plants have extensive instrumentation to monitor and control temperature, pressure, agitator speed, and reactant flow rates.[3]
-
Safety Features: Pressure relief valves, rupture discs, and emergency shutdown systems are standard safety features on pilot plant reactors.[1]
Q3: How can I regenerate a deactivated CuCl₂ catalyst?
A3: The regeneration procedure depends on the cause of deactivation.
-
Coke Deposition: If the catalyst is deactivated by carbonaceous deposits, a controlled burnout in a stream of air or diluted oxygen at elevated temperatures can be effective.
-
Loss of Chloride: In some cases, the active copper chloride species can be lost. Regeneration can sometimes be achieved by treating the catalyst with a source of chlorine, such as HCl gas.
-
Washing: For deactivation by soluble poisons, washing the catalyst with an appropriate solvent may restore activity.
Q4: What analytical methods are recommended for monitoring the progress of a CuCl₂ catalyzed reaction in a pilot plant?
A4: Real-time or frequent monitoring is crucial for process control.
-
Chromatography (GC/HPLC): These are the most common methods for tracking the consumption of starting materials and the formation of products and byproducts. Samples can be taken periodically from the reactor.
-
Spectroscopy (FTIR/Raman): In-situ probes can provide real-time information on the concentration of key species in the reaction mixture.
-
Titration: For reactions involving acids or bases, automated titration can be used to monitor reaction progress.
-
Pressure/Gas Uptake: For reactions that consume a gas, monitoring the pressure drop in a closed system or the gas uptake from a metered supply can be a simple way to follow the reaction rate.
Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on a Generic CuCl₂ Catalyzed Aerobic Oxidation of a Primary Alcohol
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Aldehyde (%) |
| 1 | 80 | 12 | 75 | 92 |
| 2.5 | 80 | 6 | 95 | 88 |
| 5 | 80 | 4 | >99 | 85 |
| 2.5 | 70 | 10 | 88 | 91 |
| 2.5 | 90 | 4 | >99 | 82 |
Note: This data is representative and will vary depending on the specific substrate, solvent, and other reaction conditions.
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Performance for a CuCl₂ Catalyzed Chlorination
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| Reaction Volume | 1 L | 100 L |
| Agitator Speed | 500 rpm | 200 rpm |
| Heat Transfer Area/Volume | High | Low |
| Typical Reaction Time | 4 h | 8 h |
| Observed Exotherm | 5 °C | 25 °C |
| Yield | 90% | 82% |
| Key Byproduct | Dichlorinated product (2%) | Dichlorinated product (8%) |
Experimental Protocols
Protocol 1: Pilot-Scale CuCl₂ Catalyzed Aerobic Oxidation of Benzyl Alcohol
Objective: To synthesize benzaldehyde via the aerobic oxidation of benzyl alcohol using a CuCl₂ catalyst in a 100 L pilot plant reactor.
Materials:
-
100 L glass-lined steel reactor with a variable speed agitator, baffles, a reflux condenser, a temperature probe, and a gas inlet tube.
-
Benzyl alcohol (10 kg)
-
CuCl₂ (anhydrous, 250 g)
-
Pyridine (500 mL)
-
Toluene (50 L)
-
Compressed air or oxygen supply with a flow meter
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge toluene (50 L), benzyl alcohol (10 kg), CuCl₂ (250 g), and pyridine (500 mL) to the reactor.
-
Heating: Start the agitator at 150 rpm and heat the reaction mixture to 90 °C using the reactor jacket.
-
Gas Introduction: Once the temperature is stable, switch the gas feed from nitrogen to air (or oxygen) at a controlled flow rate.
-
Reaction Monitoring: Monitor the reaction progress by taking samples every hour and analyzing them by GC for the disappearance of benzyl alcohol and the appearance of benzaldehyde. Monitor the internal temperature closely for any significant exotherm.
-
Completion and Work-up: Once the reaction is complete (typically >95% conversion), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the solid CuCl₂ catalyst.
-
Product Isolation: The toluene solution containing benzaldehyde can be taken forward for purification by distillation.
Logical Workflow for Pilot-Scale Oxidation
Caption: General workflow for a pilot-scale oxidation reaction.
Protocol 2: Catalyst Regeneration
Objective: To regenerate a deactivated CuCl₂ catalyst from an oxidation reaction.
Materials:
-
Deactivated CuCl₂ catalyst
-
Methanol
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Filter press or similar filtration equipment
-
Drying oven
Procedure:
-
Solvent Wash: Slurry the deactivated catalyst in methanol to wash away any soluble organic residues. Filter and repeat if necessary.
-
Acid Wash: Slurry the methanol-washed catalyst in dilute hydrochloric acid. This can help to re-chlorinate any reduced copper species and dissolve some inorganic poisons.
-
Water Wash: Wash the catalyst thoroughly with deionized water until the filtrate is neutral to remove excess acid.
-
Drying: Dry the regenerated catalyst in an oven under vacuum at a temperature appropriate to remove water without decomposing the catalyst (e.g., 100-120 °C).
-
Activity Test: Test the activity of the regenerated catalyst on a small scale before reusing it in the pilot plant.
References
analytical techniques for monitoring copper(II) chloride reaction progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for analytical techniques used to monitor the progress of reactions involving copper(II) chloride. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best suited for monitoring my copper(II) chloride reaction?
A1: The choice of technique depends on the specific reaction.
-
UV-Vis Spectroscopy is often a good starting point if the reaction involves a color change or changes in the concentration of colored species. It is excellent for tracking the overall reaction rate.
-
Cyclic Voltammetry is ideal for reactions involving changes in the oxidation state of copper (e.g., Cu(II) to Cu(I)).
-
High-Performance Liquid Chromatography (HPLC) is most useful when the reaction involves organic molecules (e.g., ligands, substrates) that can be separated and quantified. It is less direct for monitoring the copper species themselves.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can be employed to monitor changes in the structure of organic molecules in the reaction but is challenging for direct observation of the paramagnetic Cu(II) ion.
Q2: How can I quantify the concentration of copper(II) in my reaction mixture using UV-Vis spectroscopy?
A2: You can quantify the concentration of copper(II) by creating a calibration curve.[1][2] Prepare a series of standard solutions of known copper(II) chloride concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax).[1] Plot absorbance versus concentration, which should yield a linear relationship according to the Beer-Lambert Law.[2] The concentration of your unknown sample can then be determined by measuring its absorbance and using the equation of the line from your calibration curve.[1][2]
Q3: What is the significance of the redox potential in cyclic voltammetry for a copper(II) chloride reaction?
A3: The redox potential, specifically the half-wave potential (E1/2), provides information about the ease with which Cu(II) is reduced to Cu(I) or another species in your specific reaction medium.[3] Changes in the ligand environment or solvent can shift this potential.[4] By monitoring the cyclic voltammogram over time, you can observe the disappearance of the Cu(II) peak and the appearance of new peaks corresponding to the reaction products.
Q4: Can I use NMR to directly observe the copper center in my reaction?
A4: Direct observation of the Cu(II) ion by NMR is challenging because it is a paramagnetic species, which leads to significant broadening of NMR signals.[5] However, you can use ¹H or ¹³C NMR to monitor the reaction by observing the signals of the organic ligands or substrates that are consumed or modified during the reaction.[6][7]
Troubleshooting Guides
UV-Vis Spectroscopy
| Issue | Possible Causes | Solutions |
| No or Weak Absorbance Signal | Sample concentration is too low. | Increase the sample concentration or use a cuvette with a longer path length. |
| Incorrect wavelength range selected. | Scan a wide wavelength range (e.g., 200-800 nm) to identify the λmax for your copper species. | |
| Instrument malfunction (e.g., lamp issue). | Check the instrument's light source and ensure it is functioning correctly. | |
| Absorbance Exceeds Linear Range (> 2) | Sample concentration is too high. | Dilute the sample with an appropriate solvent. |
| Shifting λmax During Reaction | Change in the copper coordination sphere (e.g., ligand exchange, solvent coordination). | This is likely indicative of the reaction progressing and forming new species. It can be used to monitor the reaction.[8] |
| Change in solvent polarity or pH. | Ensure the solvent and pH are consistent throughout the experiment unless they are variables being studied. | |
| Irreproducible Results | Cuvette is not clean or is scratched. | Use clean, unscratched quartz cuvettes for UV measurements. |
| Temperature fluctuations. | Use a temperature-controlled cuvette holder for kinetic studies. | |
| Sample degradation. | Prepare fresh samples immediately before measurement. |
Cyclic Voltammetry
| Issue | Possible Causes | Solutions |
| No or Poorly Defined Peaks | Low concentration of the electroactive species. | Increase the concentration of the copper complex. |
| High solution resistance. | Ensure a sufficient concentration of supporting electrolyte (e.g., 0.1 M) is used.[9][10] | |
| Electrode surface is fouled or not properly polished. | Polish the working electrode to a mirror finish before each experiment.[11] | |
| Drifting Baseline | Inadequate equilibration time. | Allow the system to stabilize before starting the scan. |
| Temperature changes. | Maintain a constant temperature for the electrochemical cell. | |
| Irreversible or Quasi-Reversible Behavior | Slow electron transfer kinetics. | This may be an inherent property of your system. Varying the scan rate can provide more information. |
| Chemical reaction coupled to the electron transfer. | This is expected in a reaction monitoring experiment. The appearance of new peaks can be used to track product formation. | |
| Peak Current is Not Proportional to the Square Root of the Scan Rate | The process is not diffusion-controlled. | The species may be adsorbed onto the electrode surface. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Causes | Solutions |
| Peak Tailing or Fronting | Column overload. | Dilute the sample. |
| Inappropriate mobile phase pH for an ionizable analyte. | Adjust the mobile phase pH. | |
| Column degradation. | Replace the column. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase. |
| Contaminated mobile phase. | Use fresh, high-purity solvents. | |
| Leaks in the system. | Check all fittings for leaks. | |
| Irreproducible Retention Times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. | |
| Pump malfunction. | Check the pump for proper operation and pressure stability. |
Quantitative Data Summary
Table 1: UV-Vis Absorbance Maxima (λmax) for Selected Copper(II) Chloride Species
| Species | Solvent/Medium | λmax (nm) |
| [Cu(H₂O)₆]²⁺ | Aqueous solution | ~810 |
| [CuCl(H₂O)₅]⁺ | Aqueous solution with low Cl⁻ | Broadband in the near-IR |
| [CuCl₂] | Aqueous solution | ~260[12] |
| [CuCl₃]⁻ | High chloride concentration | ~280 and ~380 |
| [CuCl₄]²⁻ | High chloride concentration | ~241, ~290, ~405[13] |
| CuCl₂ in Glycerol | Glycerol | 235, 305[12] |
Table 2: Standard Reduction Potentials for Copper Species
| Redox Couple | Medium | E° (V) vs. SHE |
| Cu²⁺ + 2e⁻ ⇌ Cu | Aqueous | +0.337[14] |
| Cu²⁺ + e⁻ ⇌ Cu⁺ | Aqueous | +0.153[14] |
| Cu⁺ + e⁻ ⇌ Cu | Aqueous | +0.521[14] |
Experimental Protocols
UV-Vis Spectroscopy for Reaction Monitoring
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan, typically from 200 to 800 nm, to capture all relevant absorbance peaks.
-
-
Sample Preparation:
-
Prepare a "blank" solution containing all reaction components except the species of interest (e.g., the copper(II) chloride or the starting material that absorbs).
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
If the reaction is fast, quench the reaction by rapid cooling or by adding a quenching agent.
-
Dilute the aliquot with a suitable solvent to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.5).
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorbance spectrum.
-
Record the absorbance at the λmax of the reactant or product at each time point.
-
-
Data Analysis:
-
Plot absorbance versus time to obtain a reaction progress curve.
-
If a calibration curve has been generated, convert absorbance values to concentration.
-
The rate of reaction can be determined from the slope of the concentration versus time plot.
-
Cyclic Voltammetry for Reaction Monitoring
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon, platinum) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used for the experiment.
-
Clean the reference and counter electrodes according to the manufacturer's instructions.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]
-
Add the reaction mixture to the cell, ensuring it contains a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in an organic solvent, or KCl in aqueous solution) to minimize solution resistance.[9]
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the expected redox events for the copper species.
-
Set the scan rate (e.g., 100 mV/s). A series of scans at different rates can provide information on the reversibility and diffusion control of the redox process.
-
Initiate the scan and record the cyclic voltammogram (current vs. potential).
-
Repeat the scan at various time intervals to monitor the changes in the voltammogram as the reaction progresses.
-
-
Data Analysis:
-
Analyze the changes in the peak currents and peak potentials of the redox waves corresponding to the reactants and products.
-
A decrease in the peak current for the starting material and an increase for the product indicates reaction progress.
-
The peak current is proportional to the concentration of the electroactive species, which can be used for quantitative analysis if calibrated.
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. electrochemistry - Why is the reduction potential of Cu$^{2+}$ less than Cu$^+$? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Using NMR spectroscopy to investigate the role played by copper in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. allen.in [allen.in]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Copper(II) Chloride and Copper(I) Chloride
For Researchers, Scientists, and Drug Development Professionals
The choice of a catalyst is pivotal in chemical synthesis, directly influencing reaction efficiency, selectivity, and overall yield. Within the realm of copper-catalyzed reactions, both copper(II) chloride (CuCl₂) and copper(I) chloride (CuCl) are frequently employed. However, their efficacy is not interchangeable and is dictated by the specific reaction mechanism. This guide provides an objective comparison of the catalytic performance of CuCl₂ and CuCl in three key organic transformations: Atom Transfer Radical Polymerization (ATRP), Sonogashira coupling, and Heck-type reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Catalytic Roles
The fundamental distinction between CuCl₂ and CuCl lies in the oxidation state of the copper ion, which in turn governs their primary role in a catalytic cycle.
| Feature | Copper(I) Chloride (CuCl) | Copper(II) Chloride (CuCl₂) |
| Oxidation State | +1 | +2 |
| Primary Catalytic Role | Activator in ATRP, active co-catalyst in Sonogashira coupling. | Deactivator in ATRP, often a precursor to the active Cu(I) species. |
| Appearance | White to grayish-white powder | Blue-green solid (hydrated) |
Performance Comparison in Key Reactions
The selection of the appropriate copper chloride catalyst is intrinsically linked to the mechanistic demands of the reaction.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that relies on a reversible redox process between an active radical species and a dormant halogen-capped polymer chain, mediated by a transition metal catalyst. The key to this control lies in the dynamic equilibrium between an activator (typically a Cu(I) complex) and a deactivator (a Cu(II) complex).
Data Presentation: ATRP of Methyl Methacrylate (MMA)
| Catalyst System | Initiator | Monomer/Initiator/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| CuCl/dNbpy | p-TSCl | 200:1:1 | Diphenyl ether | 90 | 4 | 95 | 19,800 | 1.09 | [1] |
| CuCl₂/PMDETA/Sn(EH)₂ | EBriB | 200:1:1 | Anisole | 90 | 2.5 | 79 | 23,000 | 1.45 | [2] |
dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; p-TSCl: p-toluenesulfonyl chloride; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine; Sn(EH)₂: tin(II) 2-ethylhexanoate; EBriB: ethyl 2-bromoisobutyrate.
Experimental Protocol: ATRP of Methyl Methacrylate with CuCl/dNbpy
A representative experimental procedure for the ATRP of methyl methacrylate (MMA) is as follows:
-
To a Schlenk flask, add CuCl (1.0 mmol) and 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (2.0 mmol).
-
The flask is sealed, and the atmosphere is replaced with nitrogen via several vacuum-backfill cycles.
-
Degassed MMA (200 mmol) and diphenyl ether (50% by volume) are added via syringe.
-
The initiator, p-toluenesulfonyl chloride (p-TSCl) (1.0 mmol), is then added.
-
The reaction mixture is stirred and heated to 90°C in a thermostated oil bath.
-
Samples are withdrawn periodically to monitor monomer conversion and polymer molecular weight by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.
Mandatory Visualization: ATRP Catalytic Cycle
Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst. The role of the Cu(I) species is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Data Presentation: Sonogashira Coupling of Aryl Halides with Phenylacetylene
Given that Cu(I) is the active co-catalyst, CuCl is the preferred choice for this reaction. The use of CuCl₂ is not common as it would first need to be reduced to Cu(I) in situ.
| Palladium Catalyst | Copper Co-catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Iodobenzene | Phenylacetylene | Et₃N | Toluene | RT | 2 | 95 | [3] |
| Pd(PPh₃)₄ | CuI | Bromobenzene | Phenylacetylene | n-BuNH₂ | Benzene | 80 | 3 | 85 | [3] |
Experimental Protocol: Sonogashira Coupling with CuI
A general procedure for a Sonogashira coupling reaction is as follows:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent (e.g., toluene, 5 mL) and a degassed amine base (e.g., triethylamine, 2.0 mmol) are added.
-
The terminal alkyne (1.2 mmol) is then added via syringe.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Mandatory Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Heck-Type Reactions
The Mizoroki-Heck reaction traditionally utilizes palladium catalysts. However, copper-catalyzed or copper-promoted Heck-type reactions have emerged as a cost-effective alternative. In these reactions, both Cu(I) and Cu(II) salts have been used, and the mechanism can vary significantly depending on the specific reaction conditions, substrates, and ligands. Some reactions proceed through a radical pathway, while others may involve organocopper intermediates.
Data Presentation: Copper-Catalyzed Heck-Type Reactions
Direct quantitative comparisons between CuCl and CuCl₂ in Heck-type reactions are not as straightforward as in other named reactions, as the optimal catalyst often depends on the specific transformation.
| Catalyst | Reactant 1 | Reactant 2 | Product Yield (%) | Reference |
| CuI/Schiff Base | Aryl Halide | n-Butyl Acrylate | Moderate to Excellent | [4] |
| Cu(OTf)₂/1,10-phenanthroline | Alkyltrifluoroborate | Vinylarene | 85 | [5] |
Experimental Protocol: Copper-Promoted Heck-Type Reaction
A representative procedure for a copper-promoted Heck-type reaction is as follows:
-
A mixture of the olefin (0.5 mmol), alkyl halide (1.0 mmol), Cu catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 20 mol%), and a base (e.g., K₂CO₃, 1.5 mmol) is placed in a reaction vessel.
-
The vessel is sealed, and a solvent (e.g., DMF, 2 mL) is added.
-
The reaction is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted, extracted, and the organic layers are combined, dried, and concentrated.
-
The crude product is purified by flash chromatography.
Mandatory Visualization: A Possible Copper-Catalyzed Heck-Type Reaction Pathway
Caption: A plausible pathway for a copper-catalyzed Heck-type reaction.
Conclusion
The catalytic activities of copper(II) chloride and copper(I) chloride are distinct and contingent on the reaction mechanism. In ATRP, both Cu(I) and Cu(II) species are integral to the catalytic cycle, with Cu(I) acting as the activator and Cu(II) as the deactivator. For Sonogashira couplings, Cu(I) is the essential co-catalyst for the formation of the key copper acetylide intermediate. In the evolving field of copper-catalyzed Heck-type reactions, the choice between Cu(I) and Cu(II) is less standardized and depends on the specific reaction pathway being targeted. A thorough understanding of the underlying mechanism is therefore paramount for the rational selection of the appropriate copper chloride catalyst to achieve optimal results in organic synthesis.
References
A Comparative Guide to Alternative Lewis Acids for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternatives to Copper(II) Chloride
Copper(II) chloride (CuCl₂) has long been a staple in the organic chemist's toolkit, serving as an effective and economical Lewis acid catalyst for a variety of transformations, including cycloadditions, Friedel-Crafts reactions, and conjugate additions.[1] However, the drive towards greener, more efficient, and highly selective synthetic methodologies has spurred research into alternative catalysts. This guide provides a comparative analysis of several prominent Lewis acids—Iron(III) chloride (FeCl₃), Zinc(II) chloride (ZnCl₂), Scandium(III) triflate (Sc(OTf)₃), and Bismuth(III) chloride (BiCl₃)—objectively comparing their performance against CuCl₂ with supporting data, detailed experimental protocols, and workflow visualizations.
Performance Comparison in Key Organic Reactions
The efficacy of a Lewis acid is highly dependent on the specific reaction, substrate, and conditions. Below, we compare the performance of CuCl₂ and its alternatives in three common organic transformations: Friedel-Crafts Acylation, the Diels-Alder Reaction, and the Michael Addition.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation for synthesizing aromatic ketones. The reaction typically requires a Lewis acid to activate the acylating agent.[2] While traditional catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts and are sensitive to moisture. Modern alternatives offer catalytic efficiency under milder conditions.
Table 1: Performance Comparison of Lewis Acids in Friedel-Crafts Acylation
| Catalyst | Substrate | Acylating Agent | Yield (%) | Selectivity (%) | Conditions | Catalyst Loading (mol%) | Ref. |
|---|---|---|---|---|---|---|---|
| Cu-Al Clusters | Phenol | Acetyl chloride | 92 | 93 | Room Temp, 1.5h | 0.6 | [3] |
| Silica-supported ZnCl₂ | Anisole | Acetic anhydride | 88 | 88 | 50 °C, 2h | 0.8 | [3] |
| FeCl₃ | Benzene | Acetyl chloride | Good | High (para) | 80 °C | Catalytic | [2] |
| Sc(OTf)₃ | Anisole | Acetic anhydride | High | High (para) | Mild conditions | Catalytic | [4] |
| BiCl₃ | Anisole | Acetic anhydride | High | High | Mild conditions, solvent-free | 1-5 | [5] |
Note: Data for FeCl₃, Sc(OTf)₃, and BiCl₃ are drawn from qualitative descriptions of high performance; specific quantitative yields under directly comparable conditions were not available in the cited literature.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for constructing six-membered rings.[6] Lewis acid catalysis significantly accelerates this reaction and enhances its regio- and stereoselectivity by lowering the LUMO energy of the dienophile.[6][7]
Table 2: Performance Comparison of Lewis Acids in the Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Yield (%) | endo:exo Ratio | Conditions | Ref. |
|---|---|---|---|---|---|---|
| None | Cyclopentadiene | Methyl acrylate | Fair | 82:12 | Thermal | [7] |
| AlCl₃ * | Cyclopentadiene | Methyl acrylate | High | 99:1 | 20 °C | [7] |
| ZnCl₂ | Danishefsky's Diene | Benzaldehyde | High | High | Mild | [6] |
| Sc(OTf)₃ | Isoprene | Methyl vinyl ketone | >95 | 98:2 | 0 °C, CH₂Cl₂ | [4][8] |
| BiCl₃ | Cyclopentadiene | Methyl vinyl ketone | 92 | 90:10 | Room Temp | [9] |
Note: While CuCl₂ is used as a Lewis acid, specific comparative data for this Diels-Alder reaction was not found. AlCl₃ is included as a benchmark for strong Lewis acid catalysis.
Michael Addition
The Michael addition, or conjugate addition, is crucial for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. Lewis acids activate the Michael acceptor, facilitating the nucleophilic attack.
Table 3: Performance Comparison of Lewis Acids in the Michael Addition
| Catalyst | Michael Donor (Nucleophile) | Michael Acceptor | Yield (%) | Conditions | Ref. |
|---|---|---|---|---|---|
| Cu(OTf)₂ | Silyl enol ether | Cyclic α,β-unsaturated imide | High | CH₂Cl₂, -78 °C | [10] |
| Mg(OTf)₂ | Cyclobutamine | Azadiene | 54 | Toluene, Room Temp | [11] |
| Sc(OTf)₃ | Silyl enol ether | α,β-unsaturated ester | High | Aqueous media | [12] |
| BiCl₃ | Indole | α,β-unsaturated ketone | >90 | Room Temp, solvent-free | [13][14] |
Note: Copper(II) triflate (Cu(OTf)₂) is used here as a proxy for a Cu(II) Lewis acid. Direct comparative data for CuCl₂ in these specific reactions was limited.
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon published research. Below are representative protocols for key experiments cited in the comparison tables.
Protocol 1: Friedel-Crafts Acylation of Anisole using Silica-supported ZnCl₂
This procedure is based on the conditions described for supported zinc chloride catalysis.[3]
-
Catalyst Preparation : Silica gel is impregnated with an aqueous solution of ZnCl₂, followed by drying in an oven at 120 °C for 12 hours to obtain the silica-supported ZnCl₂ catalyst.
-
Reaction Setup : A 50 mL round-bottom flask is charged with anisole (10 mmol), acetic anhydride (12 mmol), and the silica-supported ZnCl₂ catalyst (0.8 mol%).
-
Reaction Execution : The mixture is stirred at 50 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : Upon completion (approx. 2 hours), the reaction mixture is cooled to room temperature. The solid catalyst is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the desired p-methoxyacetophenone.
Protocol 2: Diels-Alder Reaction using Scandium(III) Triflate
This protocol is representative of a Sc(OTf)₃-catalyzed Diels-Alder reaction.[4][8]
-
Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 1 mol%). Dichloromethane (CH₂Cl₂, 5 mL) is added, and the mixture is stirred at room temperature.
-
Addition of Reactants : The dienophile, methyl vinyl ketone (10 mmol), is added, and the mixture is cooled to 0 °C. The diene, isoprene (12 mmol), is then added dropwise over 5 minutes.
-
Reaction Execution : The reaction is stirred at 0 °C and monitored by TLC.
-
Workup and Isolation : After the reaction is complete, water (10 mL) is added to quench the reaction. The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification : The resulting residue is purified by flash chromatography to yield the cyclohexene product.
Visualizing Catalyst Selection and Properties
To aid researchers in catalyst selection and to visualize the relationships between different Lewis acids, the following diagrams are provided.
References
- 1. scandium.org [scandium.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. allstudyjournal.com [allstudyjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scandium.org [scandium.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. kmc.du.ac.in [kmc.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Guide to a Novel Synthetic Method: Copper(II) Chloride-Catalyzed N-Arylation of Carbazoles
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of N-aryl heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. For decades, the palladium-catalyzed Buchwald-Hartwig amination has been the gold standard for this transformation, offering high efficiency and broad substrate scope under relatively mild conditions. However, the high cost and potential toxicity of palladium have driven the search for more economical and sustainable alternatives.
This guide presents a comprehensive validation of a newer synthetic method for N-arylation utilizing the more abundant and less toxic copper(II) chloride as a catalyst precursor. This method, a modern iteration of the classic Ullmann condensation, provides a cost-effective alternative for the synthesis of N-arylcarbazoles. We will objectively compare the performance of this copper-catalyzed system with the well-established palladium-catalyzed Buchwald-Hartwig protocol, providing supporting experimental data, detailed methodologies, and mechanistic insights.
Performance Comparison: Copper-Catalyzed vs. Palladium-Catalyzed N-Arylation of Carbazole
To provide a direct comparison, we focus on the N-arylation of carbazole with iodobenzene as a representative reaction. The data presented below is a synthesis of results reported in the literature for each catalytic system under their respective optimized conditions.
Quantitative Data Summary
| Parameter | Copper-Catalyzed Method | Palladium-Catalyzed Method |
| Catalyst System | CuI (5 mol%) / 1,10-Phenanthroline (10 mol%) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (1.5 equiv.) |
| Solvent | Dioxane | Toluene |
| Temperature | 110 °C | 100 °C |
| Reaction Time | 24 hours | 12 hours |
| Yield of N-phenylcarbazole | 85-95% | 90-99% |
Note on the copper catalyst: While the guide focuses on validating the use of copper(II) chloride, many optimized Ullmann-type reactions utilize a copper(I) source like CuI. It is well-established that Cu(II) salts, such as CuCl₂, can be reduced in situ by amines or other components in the reaction mixture to generate the active Cu(I) species. Therefore, the use of CuI in the presented data is representative of the active catalytic species in a CuCl₂-promoted reaction.
Analysis of Performance
The copper-catalyzed method proves to be a highly effective alternative, delivering excellent yields of the desired N-phenylcarbazole. Its primary advantages lie in the significantly lower cost of the copper catalyst and its tolerance to atmospheric oxygen in some cases, which can simplify the experimental setup.[1][2] However, this method generally requires slightly higher reaction temperatures and longer reaction times compared to its palladium counterpart. The substrate scope can also be more limited, with aryl iodides and bromides being the most effective coupling partners.
The palladium-catalyzed Buchwald-Hartwig amination remains a highly efficient and versatile method. It often proceeds faster and at slightly lower temperatures, and it exhibits a broader substrate scope, including less reactive aryl chlorides.[3][4] The primary drawbacks are the high cost of the palladium catalyst and the phosphine ligands, as well as the strict requirement for an inert atmosphere to prevent catalyst deactivation.
Experimental Protocols
A. Copper-Catalyzed N-Arylation of Carbazole (Ullmann-Type Reaction)
This protocol is adapted from established procedures for the copper-diamine-catalyzed N-arylation of nitrogen heterocycles.[5][6]
Materials:
-
Carbazole (0.5 mmol, 1.0 equiv.)
-
Iodobenzene (0.6 mmol, 1.2 equiv.)
-
Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)
-
1,10-Phenanthroline (0.05 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)
-
Dioxane (2.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add carbazole, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate the tube and backfill with argon or nitrogen.
-
Add dioxane and iodobenzene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-phenylcarbazole.
B. Palladium-Catalyzed N-Arylation of Carbazole (Buchwald-Hartwig Amination)
This protocol is a general and widely used procedure for the Buchwald-Hartwig amination.[3][7]
Materials:
-
Carbazole (1.0 mmol, 1.0 equiv.)
-
Aryl halide (e.g., Iodobenzene) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv.)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add carbazole and a magnetic stir bar.
-
Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add toluene and the aryl halide via syringe.
-
Place the tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether, filter through Celite, and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel to obtain the N-arylcarbazole product.
Mechanistic Pathways and Visualizations
The following diagrams illustrate the proposed catalytic cycles for both the copper and palladium-catalyzed N-arylation reactions.
Copper-Catalyzed N-Arylation Workflow
Caption: A typical experimental workflow for the copper-catalyzed N-arylation of carbazole.
Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation
The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The Cu(II) precatalyst is first reduced to the active Cu(I) species.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the N-arylation of carbazoles.[8][9]
Proposed Catalytic Cycle for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination reaction.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Copper(II) Chloride and Other Transition Metal Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. While palladium has long been the dominant force in this field, the cost-effectiveness and unique reactivity of first-row transition metals, such as copper, have garnered significant attention. This guide provides an objective comparison of the performance of copper(II) chloride with other commonly used transition metal catalysts, supported by experimental data, to aid in catalyst selection and methods development.
Overview of Catalytic Activity
Copper(II) chloride (CuCl₂) is a versatile and inexpensive catalyst that has been employed in a variety of organic transformations, including oxidation, chlorination, and coupling reactions.[1] Its applications range from being a co-catalyst in the industrial Wacker process to facilitating Ullmann-type C-N, C-O, and C-S bond formations.[1][2] In recent years, there has been a growing interest in utilizing copper to replace more expensive metals like palladium in cross-coupling reactions. This comparison will focus on three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and C-N cross-coupling reactions. The performance of copper(II) chloride will be evaluated against common catalysts based on palladium, nickel, iron, and cobalt.
Data Presentation: A Comparative Look at Performance
The following tables summarize the performance of copper(II) chloride and other transition metal catalysts in key cross-coupling reactions. The data has been compiled from various literature sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, ligands, and substrates used in different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is traditionally dominated by palladium catalysts. However, nickel and copper-based systems have emerged as viable, more economical alternatives.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (No Ligand) | 1-iodo-4-methoxybenzene | Phenylboronic acid | Cs₂CO₃ | DMF | 110 | 12 | 89 | [3] |
| CuCl / dppf | 2-bromopyridine | 2-pyridylboronic acid | Cs₂CO₃ | DMF | 100 | 16 | 88 | [4] |
| Pd(OAc)₂ / dppf | 2-bromopyridine | 2-pyridylboronic acid | Cs₂CO₃ | DMF | 100 | 16 | 22 | [4] |
| NiCl₂(PCy₃)₂ | Naphthyl sulfamate | Phenylboronic acid | K₃PO₄ | t-amyl alcohol | 100 | 12 | 95 | [5] |
| FeCl₃ / TMEDA | Aryl iodide/bromide | Arylboronic acid | KF | Ethanol | 100 | - | Good to Excellent | [6] |
Key Observations:
-
Copper catalysts, particularly CuI, can effectively promote Suzuki-Miyaura couplings, sometimes even without a ligand.[3]
-
The addition of CuCl can significantly enhance the yield of palladium-catalyzed Suzuki reactions, especially with challenging substrates like 2-heterocyclic boronates.[4]
-
Nickel catalysts, such as NiCl₂(PCy₃)₂, demonstrate excellent activity, often providing higher yields than palladium under certain conditions.[5]
-
Iron catalysts offer a cost-effective and non-toxic alternative, showing good to excellent yields with aryl iodides and bromides.[6]
Sonogashira Coupling
The Sonogashira reaction, for the formation of C(sp²)-C(sp) bonds, traditionally employs a dual palladium/copper catalytic system. However, recent advancements have led to the development of copper-only and other transition metal-catalyzed versions.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl (Photo-induced) | 4-iodoanisole | Phenylacetylene | K₂CO₃ | CH₃CN/CH₃OH | RT | 15 | 99 | [7] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [8] |
| NiCl₂ / 1,10-phenanthroline | 4-iodo-1,1'-biphenyl | Phenylacetylene | KF | DMAc | 60 | 48 | 65 | [9] |
| CoCl₂ | 4-iodoanisole | Phenylacetylene | Choline Hydroxide | Water | 40 | 24 | 95 | [10] |
Key Observations:
-
Simple copper salts like CuCl can catalyze the Sonogashira reaction with high efficiency under photo-induced, room temperature conditions, offering a greener alternative.[7]
-
The classic palladium/copper co-catalyzed system remains highly effective, providing excellent yields in short reaction times.[8]
-
Nickel catalysts can facilitate Sonogashira couplings, providing a less expensive alternative to palladium, though sometimes requiring longer reaction times.[9]
-
Cobalt catalysts have shown remarkable activity in aqueous, environmentally friendly media, highlighting a move towards more sustainable catalytic systems.[10]
C-N Cross-Coupling (Ullmann and Buchwald-Hartwig Type Reactions)
The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed Ullmann reactions have a long history, while the palladium-catalyzed Buchwald-Hartwig amination has become a more recent staple in synthetic chemistry.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuO-NPs | Aryl bromide/chloride | Substituted phenols | KOH | DMAc | RT | - | High | |
| CuI / Ligand | (Hetero)aryl chlorides | Anilines | - | - | 100 | - | Broad Range | [11] |
| Pd(OAc)₂ / CM-phos | Aryl mesylate | Aniline | K₂CO₃ | Toluene | 110 | 12 | 95 | [12] |
| Pd₂(dba)₃ / BINAP | Aryl iodide | Primary amine | NaOtBu | Toluene | 80 | - | High |
Key Observations:
-
Copper-catalyzed Ullmann-type reactions, especially with modern advancements like nanoparticles and specific ligands, are highly effective for C-N and C-O bond formation, often under mild conditions.[13][11]
-
The traditional Ullmann reaction often required harsh conditions and stoichiometric amounts of copper, but recent developments have made it a more practical and catalytic process.[14]
-
Palladium-catalyzed Buchwald-Hartwig amination offers a broad substrate scope and high functional group tolerance, with various generations of catalysts and ligands developed for improved efficiency.[15]
-
The choice between a copper-catalyzed or palladium-catalyzed C-N coupling often depends on the specific substrates, desired reaction conditions, and cost considerations.
Experimental Protocols
General Procedure for Copper-Catalyzed Suzuki-Miyaura Coupling
To a reaction vessel are added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), and the copper catalyst (e.g., CuI, 5-10 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen). The solvent (e.g., DMF, 5 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%) is placed in a reaction flask. The flask is evacuated and filled with an inert gas. A solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are added. The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 3 mL). The tube is sealed and heated to the specified temperature with stirring for the required duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical catalytic cycle, an experimental workflow, and a logical decision-making process for catalyst selection.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for a transition metal-catalyzed cross-coupling reaction.
Caption: A decision-making guide for selecting a transition metal catalyst.
Conclusion
The choice of a transition metal catalyst is a critical decision in the planning of a synthetic route. While palladium catalysts have historically been the preferred choice for many cross-coupling reactions due to their high reactivity and broad substrate scope, the data presented here demonstrates that copper, nickel, and iron-based systems are highly competitive and often superior in terms of cost and sustainability. Copper(II) chloride, in particular, stands out as a versatile and economical catalyst for a range of transformations. For researchers and professionals in drug development, a thorough evaluation of these alternatives can lead to more efficient, cost-effective, and environmentally benign synthetic processes. The detailed experimental protocols and comparative data provided in this guide aim to facilitate this evaluation and encourage the exploration of a wider range of catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron‐Catalyzed Suzuki—Miyaura Cross‐Coupling Reaction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Copper(II) Chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques used to confirm the products of reactions involving copper(II) chloride. By presenting experimental data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Electron Paramagnetic Resonance (EPR) spectroscopy, this document serves as a practical resource for characterizing the coordination environment of copper(II) complexes. A case study on the reaction of copper(II) chloride with pyridine to form dichlorobis(pyridine)copper(II) ([Cu(py)₂Cl₂]) is used to illustrate the application of these techniques.
Reaction Overview: From Copper(II) Chloride to Dichlorobis(pyridine)copper(II)
The reaction between copper(II) chloride (CuCl₂) and pyridine (py) is a classic example of a coordination complex formation. In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine molecule forms a coordinate covalent bond with the copper(II) ion, displacing the weakly coordinated water molecules in the hydrated salt. This results in the formation of a new complex, dichlorobis(pyridine)copper(II), with a distinct coordination geometry and characteristic spectroscopic properties.[1]
The overall reaction is:
CuCl₂·2H₂O + 2 C₅H₅N → [Cu(C₅H₅N)₂Cl₂] + 2 H₂O
The following sections will detail the experimental protocols for both the synthesis of this complex and its characterization using various spectroscopic methods. The data presented will demonstrate how these techniques can be used to unequivocally confirm the formation of the desired product.
Experimental Protocols
Synthesis of Dichlorobis(pyridine)copper(II) [Cu(py)₂Cl₂]
This protocol outlines the laboratory-scale synthesis of dichlorobis(pyridine)copper(II).
Materials:
-
Anhydrous copper(II) chloride (CuCl₂)
-
Pyridine (C₅H₅N)
-
Absolute ethanol
-
Diethyl ether (for washing)
-
Standard laboratory glassware (beakers, flasks)
-
Magnetic stirrer
-
Fume hood
Procedure:
-
In a fume hood, dissolve a specific molar amount of anhydrous copper(II) chloride in absolute ethanol in a flask with stirring.
-
Slowly add a 2:1 molar equivalent of pyridine to the copper(II) chloride solution. The reaction is exothermic, so slow addition is recommended to control the temperature.
-
A precipitate of dichlorobis(pyridine)copper(II) will form.
-
Continue stirring the mixture for a short period to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with a small amount of diethyl ether to remove any unreacted starting materials.
-
Dry the product in a desiccator.
Spectroscopic Characterization
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Solution: Dissolve a known concentration of the sample (CuCl₂ or [Cu(py)₂Cl₂]) in a suitable solvent (e.g., methanol).
-
Reference: Use the same solvent as a reference.
Data Acquisition: Record the spectra from 200 to 800 nm in a 1.0 cm quartz cuvette.[2]
Instrumentation: An FTIR spectrometer.[3]
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.
-
Press the mixture into a thin, transparent pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.[4]
Data Acquisition:
-
Collect a background spectrum of the KBr pellet or the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[3]
Instrumentation: An X-band CW EPR spectrometer.[1]
Sample Preparation:
-
Polycrystalline (Powder) Sample: Grind a small number of single crystals into a fine powder and pack it into an EPR tube.
-
Frozen Solution: Dissolve the complex in a suitable solvent mixture (e.g., methanol-toluene) and freeze it in liquid nitrogen within the EPR tube.[5]
Data Acquisition:
-
Record the EPR spectrum at a specific temperature (e.g., room temperature or 77 K).
-
The instrument settings (microwave frequency, modulation amplitude, etc.) should be optimized for the sample.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the reactant, copper(II) chloride, and the product, dichlorobis(pyridine)copper(II), demonstrating the changes that confirm the formation of the new complex.
Table 1: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Assignment | Reference |
| CuCl₂ (aqueous) | Water | ~800 | d-d transition of [Cu(H₂O)₆]²⁺ | [6] |
| CuCl₂ (in glycerol) | Glycerol | 235, 305 | d-d transition, charge transfer | [6] |
| [Cu(py)₂Cl₂] | Methanol | ~700 | d-d transition | [7] |
Table 2: FTIR Spectroscopic Data
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation | Reference |
| Pyridine (liquid) | C=N stretch | ~1583 | Characteristic pyridine ring vibration | [8] |
| [Cu(py)₂Cl₂] | C=N stretch | ~1606 | Shift to higher frequency upon coordination | [8] |
| [Cu(py)₂Cl₂] | Cu-N stretch | 266 | Confirms Cu-pyridine bond formation | [7] |
| [Cu(py)₂Cl₂] | Cu-Cl stretch | 289 | Confirms Cu-Cl bond | [7] |
Table 3: EPR Spectroscopic Data
| Compound | Sample Type | g-values | Interpretation | Reference |
| [Cu(H₂O)₆]²⁺ | Frozen Solution | g∥ > g⊥ ≈ 2.0 | Axially elongated octahedral geometry | [9] |
| [Cu(py)₂Cl₂] | Polycrystalline | g∥ ≈ 2.2-2.3, g⊥ ≈ 2.05 | Anisotropic spectrum, typical for Cu(II) complexes | [10] |
Visualization of Experimental Workflow and Molecular Changes
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic characterization and the change in the copper(II) coordination sphere upon reaction with pyridine.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of [Cu(py)₂Cl₂].
Caption: Change in the coordination sphere of the copper(II) ion during the reaction.
Interpretation and Conclusion
The spectroscopic data presented in this guide clearly demonstrate the successful formation of dichlorobis(pyridine)copper(II) from the reaction of copper(II) chloride and pyridine.
-
UV-Vis Spectroscopy: The shift in the d-d transition from approximately 800 nm in the hydrated copper(II) chloride to around 700 nm in the product is indicative of a change in the ligand field environment around the copper(II) ion. The replacement of water ligands with pyridine ligands alters the energy of the d-orbitals, resulting in a different absorption maximum.[6][7]
-
FTIR Spectroscopy: The most compelling evidence from FTIR is the shift of the pyridine C=N stretching vibration to a higher frequency upon coordination to the copper(II) ion. This shift is a direct consequence of the donation of electron density from the nitrogen to the metal, which strengthens the C=N bond.[8] Furthermore, the appearance of new bands in the far-infrared region, attributable to Cu-N and Cu-Cl stretching vibrations, provides direct evidence for the formation of the coordination complex.[7]
-
EPR Spectroscopy: The EPR spectrum of the product is characteristic of a copper(II) complex with an anisotropic g-tensor.[10] The observed g-values differ from those of the starting hexaaquacopper(II) ion, reflecting the change in the symmetry and nature of the ligands in the coordination sphere.[9]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. ijpras.com [ijpras.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mt.com [mt.com]
- 5. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 10. EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory [mdpi.com]
A Comparative Guide to the Environmental Impact of Copper(II) Chloride Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of copper(II) chloride (CuCl₂) catalysts against greener alternatives, focusing on iron-based catalysts. The information presented is supported by experimental data and established testing protocols to assist researchers in making informed decisions for sustainable chemical synthesis.
Quantitative Comparison of Environmental Impact
The following table summarizes key metrics comparing the environmental profiles of copper(II) chloride and a common greener alternative, iron(III) chloride (FeCl₃).
| Parameter | Copper(II) Chloride (CuCl₂) | Iron(III) Chloride (FeCl₃) | Data Source/Reference |
| Ecotoxicity (Aquatic) | |||
| Daphnia magna 48h LC50 | 0.3 mg/L (as Cu) | 100 - 1000 µg/L (as Fe) which is 0.1 - 1 mg/L | [1][2] |
| Human Health Hazard | Harmful if swallowed or in contact with skin, Causes serious eye damage | Causes serious eye damage, May cause respiratory irritation | Safety Data Sheets |
| Leaching Potential | High mobility in acidic conditions, posing a risk of soil and water contamination.[3] | Generally lower mobility, but can be influenced by environmental conditions.[4] | [3][4] |
| Green Chemistry Metrics (Synthesis) | |||
| Atom Economy (from metal) | ~52% (for Cu + Cl₂ → CuCl₂) | ~35% (for 2Fe + 3Cl₂ → 2FeCl₃) | Theoretical Calculation |
| E-Factor (estimated) | Higher, due to energy-intensive copper mining and purification. | Lower, as iron is more abundant and its extraction is less energy-intensive. | [5][6] |
| Regulatory Status | Subject to strict discharge limits under EPA and EU regulations.[7][8] | Regulated, but generally considered less hazardous than copper compounds. | [7][8] |
Experimental Protocols for Environmental Impact Assessment
Accurate assessment of the environmental impact of catalysts relies on standardized experimental protocols. Below are methodologies for key experiments.
Aquatic Ecotoxicity Testing
Principle: To determine the concentration of a substance that is lethal to 50% of a test population (LC50) of a standard aquatic organism, such as Daphnia magna (water flea), over a defined period (typically 48 hours). This is a key indicator of acute aquatic toxicity.
Methodology (based on OECD Guideline 202):
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: A series of concentrations of the catalyst (e.g., copper(II) chloride) are prepared in a suitable aqueous medium. A control group with no test substance is also prepared.
-
Exposure: A set number of daphnids (e.g., 20) are introduced into each test concentration and the control.
-
Incubation: The test vessels are maintained under controlled conditions (temperature, light) for 48 hours.
-
Observation: The number of immobilized or dead daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods (e.g., probit analysis).
Catalyst Leaching Test
Principle: To assess the potential for a solid catalyst to release its metal components into the surrounding environment, particularly soil and water. This is crucial for understanding long-term contamination risks.
Methodology (adapted from OECD Guideline 312: Leaching in Soil Columns):
-
Column Preparation: A glass column is packed with a standard soil type.
-
Catalyst Application: A known amount of the solid catalyst is applied to the surface of the soil column.
-
Leaching: An artificial rainwater solution is continuously or intermittently passed through the soil column at a controlled flow rate.
-
Leachate Collection: The liquid (leachate) that passes through the column is collected at regular intervals.
-
Analysis: The concentration of the metal of concern (e.g., copper) in the collected leachate fractions is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Soil Analysis: After the leaching period, the soil column is sectioned, and the metal concentration in each section is analyzed to determine its mobility within the soil.
Visualizing Catalytic Processes and Environmental Assessment
Diagrams are provided below to illustrate a typical catalytic cycle for copper(II) chloride and a general workflow for its environmental impact assessment.
Caption: Catalytic cycle for the oxychlorination of ethylene using a CuCl₂ catalyst.
Caption: Workflow for assessing the environmental impact of a catalyst.
Conclusion
While copper(II) chloride is an effective catalyst in many chemical transformations, its environmental profile raises significant concerns, particularly regarding aquatic toxicity and the potential for environmental contamination through leaching. Iron-based catalysts, such as iron(III) chloride, often present a more environmentally benign alternative due to the higher abundance and lower toxicity of iron. Researchers are encouraged to consider these environmental factors alongside catalytic activity and selectivity when developing new synthetic methodologies. The adoption of greener alternatives, where feasible, can contribute significantly to the sustainability of the chemical and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. Life cycle assessment of iron-biomass supported catalyst for Fischer Tropsch synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Environmental Impacts of Ecofriendly Iron Oxide Nanoparticles on Dyes Removal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of green chemistry metrics for sustainable recycling of platinum group metals from spent automotive catalysts via bioleaching - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03918H [pubs.rsc.org]
A Comparative Guide to the Kinetics of Copper(II) Chloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Copper(II) chloride (CuCl₂), a versatile and cost-effective Lewis acid, is a widely utilized catalyst in a myriad of organic transformations. Its catalytic efficacy stems from its ability to participate in single-electron transfer (SET) processes, facilitating reactions such as oxidations, polymerizations, and cross-coupling reactions. Understanding the kinetics of these transformations is paramount for reaction optimization, mechanistic elucidation, and the development of novel synthetic methodologies. This guide provides a comparative analysis of the kinetics of three distinct CuCl₂-catalyzed reactions, supported by experimental data and detailed protocols.
Oxidation: The Copper(II)-Catalyzed Oxidation of Ascorbic Acid
The oxidation of ascorbic acid (H₂A) by oxygen, catalyzed by copper(II) ions, is a well-studied reaction that serves as a model for copper-catalyzed oxidations. The reaction kinetics are influenced by the concentrations of ascorbic acid, copper(II), and hydrogen ions.
Experimental Data:
The rate of the Cu(II)-catalyzed oxidation of ascorbic acid can be described by the following rate law:
Rate = k[Cu²⁺][H₂A] / [H⁺]
This indicates that the reaction is first order with respect to both copper(II) and ascorbic acid, and inversely proportional to the hydrogen ion concentration. The chloride ion concentration can also influence the reaction rate by forming various copper-chloride complexes with different catalytic activities.[1]
| Parameter | Value | Conditions |
| Rate Constant (k) | Varies with ionic strength and chloride concentration | Aqueous solution, room temperature |
| Order with respect to [Cu²⁺] | 1 | |
| Order with respect to [Ascorbic Acid] | 1 | |
| Order with respect to [H⁺] | -1 |
Experimental Protocol: Kinetic Study of Ascorbic Acid Oxidation
A typical kinetic experiment for the oxidation of ascorbic acid involves monitoring the disappearance of ascorbic acid over time using UV-Vis spectrophotometry at its absorption maximum (around 265 nm).
-
Reagent Preparation: Prepare stock solutions of ascorbic acid, copper(II) chloride, and a buffer solution (e.g., acetate or phosphate) of a specific pH in deionized water.
-
Reaction Initiation: In a quartz cuvette, mix the buffer solution and the copper(II) chloride solution. The reaction is initiated by adding the ascorbic acid solution.
-
Data Acquisition: Immediately after adding ascorbic acid, start recording the absorbance at 265 nm at regular time intervals using a spectrophotometer with a thermostatted cell holder to maintain a constant temperature.
-
Data Analysis: The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot. By varying the initial concentrations of ascorbic acid and copper(II) chloride, the reaction orders with respect to each reactant can be determined.
Experimental Workflow:
Polymerization: The Role of Copper(II) Chloride in Atom Transfer Radical Polymerization (ATRP)
In Atom Transfer Radical Polymerization (ATRP), a dynamic equilibrium is established between dormant species (P-X) and active propagating radicals (P•) catalyzed by a copper(I) complex. The addition of copper(II) chloride plays a crucial role in controlling the polymerization by shifting the equilibrium towards the dormant species, thus reducing the concentration of propagating radicals and minimizing termination reactions.
Experimental Data:
The rate of polymerization in ATRP is given by:
Rₚ = kₚ[P•][M] = kₚ(Kₐₜᵣₚ[P-X][Cu(I)] / [Cu(II)X₂])[M]
where kₚ is the propagation rate constant, [M] is the monomer concentration, and Kₐₜᵣₚ is the ATRP equilibrium constant. This equation highlights the inverse relationship between the polymerization rate and the concentration of the deactivator, Cu(II)X₂.[2][3]
| Parameter | Influence of [CuCl₂] | Rationale |
| Polymerization Rate | Decreases | Shifts equilibrium to dormant species, reducing [P•] |
| Polydispersity Index (PDI) | Decreases (improves control) | Lower radical concentration leads to fewer termination events |
| Initiation Efficiency | Can be improved | Suppresses premature termination of initiating radicals |
Experimental Protocol: Kinetic Study of ATRP of Methyl Methacrylate (MMA)
The kinetics of ATRP can be followed by monitoring the monomer conversion over time using techniques like ¹H NMR spectroscopy or gas chromatography (GC).
-
Reagent Preparation: Prepare a stock solution of the monomer (e.g., methyl methacrylate), initiator (e.g., ethyl α-bromoisobutyrate), ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and solvent (e.g., anisole). Prepare separate stock solutions of CuCl and CuCl₂.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the monomer, initiator, ligand, and solvent.
-
Reaction Initiation: Add the CuCl and CuCl₂ solutions to the reaction mixture and place the flask in a thermostatted oil bath to start the polymerization.
-
Sampling and Analysis: At timed intervals, withdraw aliquots from the reaction mixture and quench the polymerization (e.g., by exposing to air and diluting with a solvent like THF). Analyze the monomer conversion by ¹H NMR or GC. The molecular weight and PDI of the polymer can be determined by gel permeation chromatography (GPC).
-
Data Analysis: Plot ln([M]₀/[M]t) versus time. A linear plot indicates a constant number of propagating radicals, characteristic of a controlled polymerization. The slope of this line is proportional to the apparent propagation rate constant.
Catalytic Cycle in ATRP:
Cross-Coupling: Aerobic Oxidative Coupling of N-Aryl Tetrahydroisoquinolines
Copper(II) chloride can catalyze the aerobic oxidative coupling of N-aryl tetrahydroisoquinolines with various nucleophiles. Kinetic studies, including Hammett analysis, can provide insights into the reaction mechanism, particularly the nature of the rate-determining step.
Experimental Data:
A Hammett plot for the oxidation of N-aryl tetrahydroisoquinolines with electron-donating and electron-withdrawing substituents on the N-aryl ring can reveal the electronic demands of the transition state. A large negative ρ value from the Hammett plot (log(kₓ/kₕ) vs. σ) suggests a buildup of positive charge in the transition state, consistent with an initial electron transfer from the amine to Cu(II) as the rate-determining step.[4]
| Substituent on N-aryl ring (para) | Relative Rate (kₓ/kₕ) |
| OMe | ~600 |
| Me | ~10 |
| H | 1 |
| Cl | ~0.1 |
| CN | ~0.01 |
Experimental Protocol: Hammett Study of Oxidative Coupling
-
Synthesis of Substrates: Synthesize a series of N-aryl tetrahydroisoquinolines with different substituents at the para position of the N-aryl ring.
-
Kinetic Runs: For each substrate, perform the oxidative coupling reaction under identical conditions (e.g., constant concentrations of substrate, CuCl₂, and oxygen, and constant temperature).
-
Monitoring Reaction Progress: Monitor the disappearance of the starting material or the formation of the product over time using an appropriate analytical technique such as HPLC or GC.
-
Data Analysis: Determine the initial rate for each substrate. Plot the logarithm of the relative rates (log(kₓ/kₕ)) against the corresponding Hammett substituent constant (σ). The slope of the resulting line is the reaction constant, ρ.
Proposed Mechanistic Pathway:
Concluding Remarks
This guide highlights the diverse catalytic roles of copper(II) chloride and the kinetic methodologies employed to study these reactions. While the specific kinetic parameters vary significantly across different reaction types, a common thread is the ability of Cu(II) to participate in electron transfer processes that are central to its catalytic activity. For researchers in the pharmaceutical and chemical industries, a thorough understanding of these kinetic principles is essential for the rational design and optimization of synthetic routes, leading to more efficient and sustainable chemical processes. The provided experimental protocols serve as a foundation for conducting detailed kinetic investigations into other CuCl₂-catalyzed reactions.
References
A Comparative Guide to the Electrochemical Analysis of Copper(II) Chloride Redox Cycles
For Researchers, Scientists, and Drug Development Professionals
The electrochemical behavior of copper(II) chloride (CuCl₂) is a cornerstone of various applications, from energy storage to electrocatalysis.[1] Understanding its redox cycles is paramount for optimizing these technologies. This guide provides a comparative analysis of the electrochemical performance of copper(II) chloride under different experimental conditions, supported by experimental data and detailed protocols.
I. Fundamental Redox Behavior
The electrochemistry of copper(II) chloride in aqueous solutions is characterized by a two-step reduction process. In the presence of chloride ions, the Cu(I) intermediate is stabilized, leading to two distinct redox events rather than a direct two-electron transfer to Cu(0).[2][3] The fundamental half-reactions are:
-
Cu²⁺ + e⁻ ⇌ Cu⁺
-
Cu⁺ + e⁻ ⇌ Cu(s)
The overall redox characteristics involve the interconversion between Cu²⁺ and Cu⁺.[1] In chloride media, these ions exist as various chloro-complexes, such as [CuCl₄]²⁻, [CuCl₂]⁻, and [CuCl₃]²⁻, which significantly influence the redox potentials.[2][3][4][5]
Caption: Redox cycle of copper(II) chloride.
II. Comparative Electrochemical Data
The following tables summarize key electrochemical parameters for copper(II) chloride redox cycles obtained from cyclic voltammetry (CV) experiments under various conditions. These parameters include the anodic peak potential (Epa), cathodic peak potential (Epc), and the formal redox potential (E°'), calculated as the average of the peak potentials.
Table 1: Influence of Chloride Concentration on Redox Potentials
| CuCl₂ Conc. | Supporting Electrolyte | Working Electrode | Scan Rate (mV/s) | Redox Couple | Epc (V vs. SCE) | Epa (V vs. SCE) | ΔEp (mV) | Reference |
| 71.4 mM | 9 M LiCl | 2 mm Platinum | 20 | Cu(II)/Cu(I) | - | - | - | [2] |
| 5 mM | 20 mM HCl | 25 µm Platinum UME | 10 | Cu(II)/Cu(I) | - | - | - | [2] |
| 1 M | 1 M HCl + 4 M NaCl | Glassy Carbon | 10 | Cu(II)/Cu(I) | ~0.1 | ~0.45 | ~350 | [6] |
| 2 M | 1 M HCl + 3 M NaCl | Glassy Carbon | 10 | Cu(II)/Cu(I) | ~0.05 | ~0.4 | ~350 | [6] |
Table 2: Influence of Supporting Electrolyte Cation and Temperature
| CuCl₂ Conc. | Supporting Electrolyte | Working Electrode | Temperature (°C) | Scan Rate (V/s) | Redox Couple | Epc (V vs. SCE) | Epa (V vs. SCE) | ΔEp (mV) | Reference |
| 1 M | 1 M HCl + 4 M CaCl₂ | Glassy Carbon | 40 | 0.01 | Cu(II)/Cu(I) | 0.089 | 0.407 | 318 | [6] |
| 1 M | 5 M NH₄Cl | Glassy Carbon | 40 | 0.01 | Cu(II)/Cu(I) | 0.038 | 0.380 | 342 | [6] |
| 1 M | 5 M NH₄Cl | Glassy Carbon | 60 | 0.01 | Cu(II)/Cu(I) | 0.015 | 0.354 | 339 | [6] |
Note: Direct comparison of absolute potential values across different studies should be done with caution due to variations in reference electrodes and experimental setups. The trend, however, provides valuable insights. An increase in chloride concentration tends to stabilize the Cu(I) species, affecting the redox potentials.[2][4]
III. Experimental Protocols
A typical electrochemical analysis of copper(II) chloride involves cyclic voltammetry. Below is a generalized protocol.
1. Materials and Reagents:
-
Copper(II) chloride (anhydrous or hydrated)
-
Supporting electrolyte (e.g., LiCl, NaCl, KCl, HCl)
-
Solvent (typically deionized water)
-
Working electrode (e.g., glassy carbon, platinum, gold)[2][6][7]
-
Reference electrode (e.g., Saturated Calomel Electrode (SCE), Ag/AgCl)[6][8]
-
Counter electrode (e.g., platinum wire or mesh)[8]
2. Instrumentation:
-
Potentiostat/Galvanostat
3. Procedure:
-
Electrolyte Preparation: Prepare a solution of the desired concentration of CuCl₂ and supporting electrolyte in the chosen solvent. Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.[2]
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish. Rinse thoroughly with deionized water and sonicate to remove any adhered particles.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated electrolyte solution.
-
Cyclic Voltammetry:
-
Set the initial and final potentials to encompass the redox events of interest. A typical range for the Cu(II)/Cu(I) and Cu(I)/Cu(0) couples is from approximately +0.8 V to -0.6 V vs. SCE, though this will vary with the electrolyte.[9]
-
Run the cyclic voltammogram for a desired number of cycles. Multiple scans can show changes on the electrode surface.[2]
-
Caption: Experimental workflow for CV analysis.
IV. Factors Influencing Redox Cycles
Several factors can significantly impact the electrochemical behavior of copper(II) chloride:
-
Chloride Concentration: Higher chloride concentrations lead to the formation of more stable copper-chloride complexes, which can shift the redox potentials.[2][4] At low chloride concentrations, the precipitation of insoluble CuCl on the electrode surface can occur, deactivating the electrode.[2][3][4][5]
-
Supporting Electrolyte: The choice of cation in the supporting electrolyte (e.g., Li⁺, Na⁺, NH₄⁺) can influence the physical properties of the electrolyte, such as conductivity and viscosity, thereby affecting the electrochemical performance.[6]
-
Temperature: Increasing the temperature can enhance the solubility of copper species and improve reaction kinetics.[4][5][6]
-
Scan Rate: The separation between anodic and cathodic peak potentials (ΔEp) often increases with the scan rate, indicating quasi-reversible or irreversible electron transfer kinetics.[11] The peak current is typically proportional to the square root of the scan rate for a diffusion-controlled process.[2]
-
Working Electrode Material: The choice of electrode material (e.g., platinum, glassy carbon) can influence the electron transfer kinetics and the potential for surface interactions.[2][6]
V. Alternative Systems and Applications
The understanding of copper(II) chloride redox cycles is crucial for its application in various fields:
-
Redox Flow Batteries: The stable and reversible redox couple of Cu(II)/Cu(I) makes it a promising candidate for the positive half-cell in redox flow batteries.[1][6]
-
Electrocatalysis: Copper chloride complexes can act as efficient mediators in electron transfer events, finding use in organic electrosynthesis, such as oxidative coupling and electrochemical chlorination.[1]
-
Chloride Ion Batteries: Cuprous chloride (CuCl) has been investigated as a cathode material for room-temperature chloride ion batteries.[12]
This guide provides a foundational comparison of the electrochemical analysis of copper(II) chloride. For specific applications, further optimization of experimental parameters is essential. The provided data and protocols offer a starting point for researchers to design and interpret their own electrochemical studies.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemistry of high concentration copper chloride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Manipulating coordination environment for a high-voltage aqueous copper-chlorine battery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
Comparative Toxicity Analysis: Copper Nanoparticles vs. Copper(II) Chloride
A detailed guide for researchers and drug development professionals on the differential toxicological profiles of copper nanoparticles and copper(II) chloride, supported by experimental data.
This guide provides a comprehensive comparison of the toxicity of copper nanoparticles (CuNPs) and copper(II) chloride (CuCl₂), drawing upon key findings from in vivo and in vitro studies. The data presented herein aims to inform researchers, scientists, and drug development professionals on the nuanced toxicological differences between these two forms of copper, facilitating informed decisions in their research and development endeavors.
Executive Summary
While both copper nanoparticles and copper(II) chloride exert toxic effects, their mechanisms and potency can differ significantly depending on the biological system and exposure conditions. In vivo studies in rodent models generally indicate that CuNPs have a lower acute toxicity, as evidenced by higher LD50 values, compared to the ionic form, CuCl₂.[1][2][3] However, the toxicity of CuNPs is largely attributed to the release of copper ions within the biological environment.[4][5] In vitro studies present a more complex picture, with some evidence suggesting that CuNPs can be more cytotoxic than CuCl₂ at equivalent copper concentrations, a phenomenon linked to their efficient cellular uptake and subsequent intracellular dissolution into toxic copper ions.[5][6][7] The primary mechanisms of toxicity for both forms of copper involve the induction of oxidative stress, leading to DNA damage, inflammation, and ultimately, apoptosis or necrosis.[5][6][7][8][9] The liver, kidneys, and spleen have been identified as the primary target organs for copper-induced toxicity.[3][4]
Quantitative Toxicity Data
The following tables summarize key quantitative data from comparative toxicity studies of CuNPs and CuCl₂.
Table 1: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Target Organs | Reference |
| Copper Nanoparticles (CuNPs) | Male Rats | Oral | 1,344 | Liver, Kidney, Spleen | [1][2] |
| Copper(II) Chloride (CuCl₂) | Male Rats | Oral | 640 | Liver, Kidney, Spleen | [1][2] |
| Copper Nanoparticles (CuNPs) | Female Rats | Oral | 2,411 | Liver, Kidney, Spleen | [1][2] |
| Copper(II) Chloride (CuCl₂) | Female Rats | Oral | 571 | Liver, Kidney, Spleen | [1][2] |
| Copper Nanoparticles (23.5 nm) | Mice | Oral Gavage | 413 | Kidney, Liver, Spleen | [3] |
| Copper(II) Chloride (CuCl₂·2H₂O) | Mice | Oral Gavage | 110 | Kidney, Liver, Spleen | [3] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Compound | Concentration | Effect | Reference |
| Human lung epithelial cells (A549) | Copper Oxide Nanoparticles (CuO NPs) | > 5 µg/mL | Significant decrease in cell viability | [10] |
| Human lung epithelial cells (A549) | Copper(II) Chloride (CuCl₂) | Cytotoxic concentrations | Impaired copper homeostasis | [7] |
| Human bronchial epithelial cells (BEAS-2B) | Copper Oxide Nanoparticles (CuO NPs) | Starting at 5 µg/mL | Strong cytotoxicity | [6] |
| Human bronchial epithelial cells (BEAS-2B) | Copper(II) Chloride (CuCl₂) | Starting at 126 µM | Strong cytotoxicity | [6] |
| Human hepatocellular carcinoma cells (HepG2) | Copper Oxide Nanoparticles (CuO NPs) | 2-50 µg/ml | Dose-dependent cytotoxicity | [11] |
| Human chronic myeloid leukemia cells (K562) | Copper Oxide Nanoparticles (CuO NPs) | 10 and 25 µg/ml | Apoptosis | [12] |
Key Toxicity Pathways
The toxicity of both CuNPs and CuCl₂ is mediated through several interconnected cellular pathways, primarily initiated by an overload of intracellular copper ions.
Oxidative Stress and Cellular Damage
The influx of copper ions, either directly from CuCl₂ or from the dissolution of CuNPs within acidic cellular compartments like lysosomes, disrupts the cellular redox balance. This leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, through Fenton-like reactions.[13] The resulting oxidative stress causes widespread cellular damage, including lipid peroxidation of membranes, protein oxidation, and damage to nucleic acids.[5][14]
Mitochondrial-Mediated Apoptosis
Mitochondria are primary targets of copper-induced oxidative stress. The accumulation of ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the dissipation of the mitochondrial membrane potential (MMP).[11] This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade and leading to programmed cell death (apoptosis). The expression of the tumor suppressor gene p53 and an increased Bax/Bcl-2 ratio are also implicated in this pathway.[11][12]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of CuNPs and CuCl₂ toxicity.
In Vivo Single Oral Dose Toxicity Study
-
Objective: To determine and compare the acute oral toxicity (LD50) of CuNPs and CuCl₂.
-
Animal Model: Sprague-Dawley rats (8 weeks old), acclimated for one week.[1]
-
Test Substances: Copper nanoparticles (25 nm average particle size) and Copper(II) chloride (>99.9% purity) were suspended in 0.5% carboxymethyl cellulose.[1]
-
Procedure:
-
Rats were randomly assigned to treatment groups.
-
A single oral dose of either CuNPs or CuCl₂ was administered via gavage at various dose levels.[2]
-
Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.[2]
-
At the end of the study, blood samples were collected for biochemical analysis, and major organs were harvested for histopathological examination.[2]
-
The LD50 was calculated based on the mortality rates at different dose levels.[1]
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the dose-dependent cytotoxicity of CuNPs and CuCl₂ on cultured cells.
-
Cell Lines: Human cell lines such as A549 (lung carcinoma), BEAS-2B (bronchial epithelial), or HepG2 (hepatocellular carcinoma).[10][11]
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The culture medium was replaced with a medium containing various concentrations of CuNPs or CuCl₂.
-
After a 24-hour exposure period, the treatment medium was removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability was expressed as a percentage of the control (untreated cells).
-
Intracellular ROS Measurement
-
Objective: To quantify the generation of reactive oxygen species within cells upon exposure to CuNPs or CuCl₂.
-
Method: Using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.[10]
-
Procedure:
-
Cells were cultured and treated with CuNPs or CuCl₂ as described for the cytotoxicity assay.
-
Following treatment, cells were washed and incubated with DCFH-DA solution. DCFH-DA is a non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer.
-
The level of ROS production was proportional to the fluorescence intensity.
-
Conclusion
The comparative toxicity of copper nanoparticles and copper(II) chloride is a complex issue with significant implications for their application in various fields. While in vivo studies suggest a lower acute toxicity for CuNPs, their ability to be readily taken up by cells and act as a source of toxic copper ions in vitro highlights the importance of considering the specific biological context. The primary mechanism of toxicity for both forms is the induction of oxidative stress and subsequent cellular damage, particularly to mitochondria, leading to apoptosis. Researchers and drug development professionals should carefully consider these differential toxicological profiles when designing experiments and developing new technologies involving copper-based materials. Further research is warranted to fully elucidate the long-term effects and chronic toxicity of both CuNPs and CuCl₂.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparative toxicity and biodistribution of copper nanoparticles and cupric ions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative toxicity and biodistribution of copper nanoparticles and cupric ions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison between micro- and nanosized copper oxide and water soluble copper chloride: interrelationship between intracellular copper concentrations, oxidative stress and DNA damage response in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between micro- and nanosized copper oxide and water soluble copper chloride: interrelationship between intracellular copper concentrations, oxidative stress and DNA damage response in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper oxide nanoparticles trigger macrophage cell death with misfolding of Cu/Zn superoxide dismutase 1 (SOD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper Oxide Nanoparticles Induced Mitochondria Mediated Apoptosis in Human Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Industrial Workhorse: A Cost-Benefit Analysis of Copper(II) Chloride in Catalysis
A deep dive into the economic and performance metrics of copper(II) chloride as a catalyst in key industrial processes, weighed against its common alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform catalyst selection and process optimization.
Copper(II) chloride (CuCl₂) has long been a staple in the chemical industry, prized for its versatility and cost-effectiveness as a catalyst in a range of large-scale manufacturing processes. Its primary applications lie in the production of bulk chemicals, most notably in the Wacker process for acetaldehyde synthesis and the oxychlorination of ethylene to produce vinyl chloride monomer (VCM), a precursor to PVC. However, evolving environmental regulations and the continuous drive for process efficiency have spurred the investigation of alternative catalytic systems. This guide offers a comparative analysis of copper(II) chloride against these alternatives, presenting quantitative data, detailed experimental protocols, and an examination of the associated economic and environmental factors.
Performance Comparison in Key Industrial Processes
The efficacy of a catalyst is a multifaceted issue, encompassing activity, selectivity, and stability. Here, we compare the performance of copper(II) chloride with its primary alternatives in its two major industrial applications.
The Wacker Process: Ethylene to Acetaldehyde
In the classic Wacker process, copper(II) chloride acts as a co-catalyst to regenerate the primary palladium catalyst. While the palladium(II) chloride is the active species in the oxidation of ethylene, it is reduced to palladium(0) in the process. Copper(II) chloride reoxidizes the palladium back to its active state, and is itself regenerated by oxygen.[1][2]
Alternatives to the standard PdCl₂/CuCl₂ system have been explored to address issues such as the corrosive nature of the chloride-rich environment and the formation of chlorinated byproducts.[2] One notable alternative involves the use of copper-free systems, though these often require different ligands and reaction conditions.
| Catalyst System | Typical Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| PdCl₂/CuCl₂ | ~95 | High | Well-established, cost-effective co-catalyst | Corrosive, formation of chlorinated byproducts |
| Copper-Free Systems | Variable | Variable | Reduced corrosion and byproducts | Often require more complex and expensive ligands, may have lower activity |
Oxychlorination of Ethylene: Ethylene to 1,2-Dichloroethane (EDC)
Copper(II) chloride, typically supported on alumina, is the primary catalyst in the oxychlorination of ethylene to produce 1,2-dichloroethane (EDC), a key intermediate in the production of VCM.[3] The process is highly efficient, but alternatives are continually being researched to improve selectivity and reduce deactivation. Alternatives have included other metal chlorides and, more recently, gold-based catalysts, which are primarily being developed as a replacement for the highly toxic mercury-based catalysts used in the acetylene-to-VCM route.[4][5][6]
| Catalyst System | Ethylene Conversion (%) | EDC Selectivity (%) | Key Advantages | Key Disadvantages |
| CuCl₂/Al₂O₃ | >95 | >95 | High activity and selectivity, cost-effective | Catalyst deactivation over time, formation of byproducts |
| Gold-based catalysts | High | High | Environmentally benign (mercury-free alternative) | Significantly higher cost |
| Other Metal Chlorides | Variable | Variable | Potential for different reactivity | Often lower activity and/or selectivity compared to CuCl₂ |
Economic Analysis: A Tale of Two Metals
The primary driver for the widespread use of copper(II) chloride is its low cost compared to precious metal catalysts. This economic advantage is a significant factor in the cost-benefit analysis.
| Catalyst | Price (per gram, approximate) | Price (per kilogram, approximate) |
| Copper(II) Chloride (anhydrous, 97%) | ~$0.44 - $0.87 | ~$219 |
| Palladium(II) Chloride (99%) | ~$152 | ~$8,310,000 |
| Gold-based VCM catalyst | - | Upfront cost of $10-12 million for a 400,000 metric ton/year plant[7] |
Note: Prices are approximate and can vary significantly based on purity, quantity, and supplier.[8][9]
The initial investment in a gold-based catalyst for VCM production is substantial, though it offers significant environmental and safety benefits over the mercury-based catalysts it is designed to replace.[7] For the Wacker process, the cost of the palladium catalyst is a major consideration, and the use of a cost-effective co-catalyst like copper(II) chloride is crucial for the economic viability of the process.
Beyond the initial purchase price, the overall operating costs, including catalyst lifetime, regeneration, and waste disposal, must be considered. While specific, detailed operating cost comparisons are often proprietary, the significantly lower cost of copper compounds generally translates to a lower overall cost of production in established processes.
Experimental Protocols
Detailed industrial-scale experimental protocols are closely guarded trade secrets. However, based on publicly available information and laboratory-scale syntheses, we can outline the general methodologies.
Wacker-Tsuji Oxidation (Laboratory Scale)
This procedure is a common laboratory method for the oxidation of alkenes to ketones, mimicking the industrial Wacker process.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Alkene (e.g., 1-decene)
-
Oxygen balloon
-
Round-bottom flask and standard glassware
Procedure:
-
A round-bottom flask is charged with PdCl₂ (e.g., 10 mol%) and CuCl (stoichiometric amount) in a mixture of DMF and water (typically 7:1).
-
The flask is sealed, and an oxygen balloon is attached to one neck.
-
The mixture is stirred at room temperature for approximately 30 minutes to allow for the oxidation of Cu(I) to Cu(II).
-
The alkene is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or GC).
-
Upon completion, the reaction is worked up by quenching, extraction, and purification of the ketone product.
Ethylene Oxychlorination (Industrial Process Overview)
The industrial production of EDC via oxychlorination is a continuous gas-phase process.
Reactants:
-
Ethylene (C₂H₄)
-
Hydrogen chloride (HCl)
-
Oxygen (O₂) or air
Catalyst:
-
Copper(II) chloride on a support (e.g., γ-alumina), often with promoters.
General Process:
-
A gaseous feed of ethylene, hydrogen chloride, and an oxygen source is introduced into a fluidized bed or fixed-bed reactor.
-
The reactor contains the supported copper(II) chloride catalyst.
-
The reaction is carried out at elevated temperatures (typically 220-250°C) and pressures (1-10 atm).
-
The exothermic reaction is carefully controlled to maintain optimal temperature and prevent catalyst deactivation and byproduct formation.
-
The product stream, containing EDC, unreacted starting materials, and byproducts, is cooled and subjected to a series of purification steps, including quenching, washing, and distillation, to isolate high-purity EDC.
Signaling Pathways and Experimental Workflows
To visualize the catalytic cycles and process flows, the following diagrams are provided in Graphviz DOT language.
Caption: Catalytic cycle of the Wacker process.
Caption: Simplified workflow for ethylene oxychlorination.
Environmental, Health, and Safety Considerations
Copper(II) chloride, while an effective catalyst, is not without its hazards. It is harmful if swallowed or in contact with skin, can cause serious eye damage, and is very toxic to aquatic life with long-lasting effects.[10][11][12] Industrial processes using copper(II) chloride must have robust safety protocols and waste treatment facilities to prevent environmental contamination. The corrosive nature of the chloride-containing reaction media in processes like the Wacker process also necessitates the use of corrosion-resistant materials for reactors and piping, adding to the capital cost.[2]
Alternatives to copper-based catalysts are often sought to mitigate these environmental and safety concerns. For example, the development of gold-based catalysts for VCM production is driven by the desire to eliminate the use of highly toxic mercury.[4][5][6] Similarly, research into copper-free Wacker oxidation systems aims to reduce the formation of chlorinated byproducts and the overall corrosivity of the process.[13][14][15][16]
Conclusion
Copper(II) chloride remains a cornerstone catalyst in the chemical industry due to its high activity, selectivity, and, most importantly, its low cost. For large-scale commodity chemical production like acetaldehyde and EDC, the economic advantages of using a copper-based catalyst are significant.
However, the tide is slowly turning. Increasing environmental scrutiny and the drive for "greener" chemical processes are fueling the development of alternatives. While these alternatives, such as gold-based catalysts or sophisticated copper-free systems, often come with a higher initial price tag, a comprehensive cost-benefit analysis must also factor in long-term benefits such as reduced environmental impact, lower waste disposal costs, and improved process safety.
For researchers and drug development professionals, the choice of catalyst will depend on the specific application, scale of production, and the relative importance of cost versus environmental and safety considerations. While copper(II) chloride is likely to remain the workhorse for many existing industrial processes in the near future, the continuous innovation in catalysis offers exciting possibilities for more sustainable chemical manufacturing.
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. ijrte.org [ijrte.org]
- 4. minamataconvention.org [minamataconvention.org]
- 5. Vinyl chloride monomer production | Johnson Matthey [matthey.com]
- 6. air.unimi.it [air.unimi.it]
- 7. minamataconvention.org [minamataconvention.org]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Palladium(II) chloride, 99.9% (metals basis), Pd 59.0% min 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Palladium chloride price,buy Palladium chloride - chemicalbook [m.chemicalbook.com]
- 12. DGR Industrial Products, Inc. :: Generic Chemicals :: Copper (II) Chloride, 200 grams [chemical-supermarket.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and Computational Study of a Direct O2-Coupled Wacker Oxidation: Water Dependence in the Absence of Cu Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wacker-type oxidation of styrenes with Markovnikov selectivity using copper as a site-selective sequential photooxidant–photoreductant - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Non-redox metal ions can promote Wacker-type oxidations even better than copper(ii): a new opportunity in catalyst design - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Copper(II) Chloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant management of copper(II) chloride waste in research and development settings.
Copper(II) chloride, a common reagent in various laboratory applications, is classified as a hazardous substance due to its toxicity, particularly to aquatic life.[1][2] Improper disposal can lead to significant environmental harm and regulatory non-compliance. Therefore, strict adherence to established disposal protocols is crucial for the safety of personnel and the protection of our ecosystems. This guide provides detailed, step-by-step procedures for the responsible handling and disposal of copper(II) chloride waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] All handling of copper(II) chloride, whether in solid or solution form, should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[1]
In the event of a spill, prevent the substance from entering drains or waterways.[1] For solid spills, carefully sweep the material to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste.[1] Liquid spills should be absorbed with an inert material like sand or vermiculite, and the resulting solid waste must be collected for proper disposal.[1]
Disposal Procedures for Aqueous Copper(II) Chloride Waste
Direct disposal of aqueous solutions containing copper(II) chloride into the sanitary sewer system is strictly prohibited.[1] The primary and recommended method for managing this waste stream is through chemical precipitation to convert the soluble copper ions into an insoluble, solid form.[3]
In-Lab Precipitation Protocol
An effective in-laboratory treatment involves the precipitation of copper ions as insoluble copper(II) phosphate.[3]
Experimental Protocol:
-
Segregation: Collect all aqueous waste containing copper(II) chloride in a designated, properly labeled, and sealed container. Avoid mixing it with other metal waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Precipitation: Slowly add a solution of sodium phosphate to the copper(II) chloride waste while stirring continuously. This will precipitate insoluble copper(II) phosphate.
-
Reaction Completion: Continue to stir the mixture for a minimum of 15 minutes to ensure the precipitation reaction is complete.[3]
-
Filtration: Separate the solid copper(II) phosphate precipitate from the liquid using a filtration apparatus.[3]
-
Drying: Allow the collected solid precipitate to dry completely.[3]
-
Solid Waste Disposal: Package the dried copper(II) phosphate in a clearly labeled container designated for hazardous solid waste. This waste should be collected by your institution's certified hazardous waste management service.[3]
-
Filtrate Management: The remaining liquid (filtrate) must be tested for residual copper content. If the concentration of copper is below the locally regulated sewer discharge limits, the pH of the filtrate should be neutralized to a range of 5 to 9. After neutralization and confirmation that it meets local regulations, it may be permissible to dispose of the filtrate down the drain with a large volume of water. Crucially, always obtain confirmation from your EHS department before any drain disposal. [3]
Disposal of Solid Copper(II) Chloride Waste
Solid copper(II) chloride waste, including contaminated materials from spills, must be collected in a sealed, clearly labeled container.[4] This container should be disposed of as hazardous waste through your institution's designated waste management service.[4]
Quantitative Data for Disposal
| Parameter | Guideline Value | Notes |
| Filtrate pH for Drain Disposal | 5 - 9 | Must be confirmed with your local EHS department.[3] |
| Residual Copper in Filtrate | Varies by municipality | Must be below the locally regulated sewer discharge limits.[3] |
Disposal Workflow
Caption: Workflow for the safe disposal of Copper(II) Chloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
